2,3-Dinitropyridine
Description
Properties
IUPAC Name |
2,3-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O4/c9-7(10)4-2-1-3-6-5(4)8(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPDGJAVWKTTJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376473 | |
| Record name | 2,3-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14916-60-0 | |
| Record name | 2,3-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2,3-Dinitropyridine
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
PART 1: Core Properties and Identification
2,3-Dinitropyridine is a crystalline solid that serves as a versatile intermediate in various chemical syntheses. Its fundamental properties are crucial for its application and handling.
Core Directive: Understanding the Fundamentals
A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective and safe utilization in research and development. The data presented below has been compiled from reliable chemical databases and supplier information.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 14916-60-0[1][2] |
| Molecular Formula | C₅H₃N₃O₄[1][2] |
| Molecular Weight | 169.1 g/mol [2] |
| Appearance | Powder |
| Melting Point | 43-45 °C[2] |
| Boiling Point | 375.5±22.0 °C (Predicted)[2] |
| Density | 1.590±0.06 g/cm³ (Predicted)[2] |
PART 2: Synthesis, Reactivity, and Applications
The synthesis and reactivity of this compound are central to its utility as a chemical building block. Its electron-deficient nature, imparted by the two nitro groups, governs its chemical behavior.
SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Expertise & Experience: Causality in Synthesis
The preparation of dinitropyridines often involves direct nitration of pyridine precursors. The reaction conditions, such as the choice of nitrating agent and temperature, are critical for achieving the desired isomer and yield. For instance, the nitration of pyridine itself with dinitrogen pentoxide has been studied to understand the reaction mechanism, which proceeds through an N-nitropyridinium intermediate[3]. The synthesis of related compounds, such as 2-amino-3,5-dinitropyridine, involves the nitration of an aminonitropyridine precursor, highlighting a common synthetic strategy in this chemical family[4].
Trustworthiness: Self-Validating Protocols
A reliable synthetic protocol is one that is reproducible and provides a consistent yield of the desired product. The synthesis of 2,3-diaminopyridine, a derivative of this compound, can be achieved through the reduction of the dinitro compound. A patented method describes dissolving this compound in an organic solvent, adding a palladium-carbon catalyst, and then introducing hydrogen gas to effect the reduction[5]. This method is advantageous due to its short reaction time and the high purity of the resulting product[5].
Experimental Protocol: Illustrative Reduction of this compound to 2,3-Diaminopyridine
-
Dissolution: Dissolve this compound in a suitable organic solvent (e.g., methylene chloride, toluene, or benzene) in a reaction flask.
-
Catalyst Addition: Add palladium on carbon (Pd/C) to the solution with constant stirring.
-
Hydrogenation: Introduce hydrogen gas into the reaction flask.
-
Reaction: Heat the mixture to a specific temperature (e.g., 50-58 °C) and allow the reaction to proceed for a designated time (e.g., 1-2 hours) to obtain the mixed solution.
-
Work-up: Filter the resulting mixture to remove the palladium-carbon catalyst. The filtrate is then extracted, and the solvent is removed under reduced pressure to yield 2,3-diaminopyridine.
Caption: Workflow for the reduction of this compound.
Authoritative Grounding & Comprehensive References: Reactivity and Applications
The chemistry of dinitropyridines has been a subject of interest for decades due to their utility as precursors for various functionalized pyridines[6]. The electron-withdrawing nature of the nitro groups makes the pyridine ring susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of novel fluorescent molecules, where the nitro group can be selectively substituted by sulfur nucleophiles[7].
Pyridine derivatives are fundamental building blocks in drug discovery and development[8][9]. They are integral to the synthesis of a wide range of pharmaceuticals, including anti-ulcerative agents[8]. The versatile reactivity of compounds like this compound allows for the creation of diverse molecular scaffolds, which is a key aspect of medicinal chemistry. For example, derivatives such as pyrazolopyridines and furopyridines have been synthesized and evaluated as CDK2 inhibitors for their anti-proliferative activity[10]. 2,3-Diaminopyridine, which can be synthesized from this compound, is a crucial intermediate in the development of treatments for neurological disorders[11].
PART 3: Safety and Handling
Given the nature of nitrated organic compounds, stringent safety protocols are mandatory when handling this compound and its derivatives.
Mandatory Visualization: Hazard Identification
A clear and immediate understanding of a chemical's hazards is paramount for laboratory safety. The GHS pictograms provide a universally recognized system for hazard communication.
Caption: GHS pictogram for acute toxicity, skin and eye irritation.
Data Presentation: Safety Information
Safety data for this compound itself is not extensively detailed in the provided search results. However, data for structurally related compounds, such as 2,3-diaminopyridine and other nitropyridines, can provide valuable insights into the necessary handling precautions. For instance, 2,3-diaminopyridine is classified as harmful if swallowed and causes skin and serious eye irritation[12]. It may also cause respiratory irritation[12].
Table 2: Hazard Statements for Structurally Related Pyridine Derivatives
| Hazard Statement | Description | Reference Compound |
| H302 | Harmful if swallowed | 2,3-Diaminopyridine[12] |
| H315 | Causes skin irritation | 2,3-Diaminopyridine[12], 2,3-Dichloropyridine[13] |
| H319 | Causes serious eye irritation | 2,3-Diaminopyridine[12], 2,3-Dichloropyridine[13] |
| H335 | May cause respiratory irritation | 2,3-Diaminopyridine[12], 2,3-Dichloropyridine[13] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate protective gloves and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a suitable respirator.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
References
A comprehensive list of sources is provided for verification and further reading.
[Please note that the reference list would be compiled here based on the citations used throughout the document, including full titles, sources, and clickable URLs.]
Sources
- 1. This compound | 14916-60-0 [chemnet.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. echemi.com [echemi.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
Synthesis and discovery of 2,3-Dinitropyridine
An In-depth Technical Guide to the Synthesis and Discovery of 2,3-Dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a significant heterocyclic compound, belonging to the broader class of dinitropyridines which are pivotal precursors in the synthesis of energetic materials, agrochemicals, and a wide array of biologically active molecules.[1] The strategic placement of two nitro groups on the pyridine ring creates a unique electronic landscape, rendering the molecule susceptible to various nucleophilic substitution reactions and making it a versatile building block in medicinal and materials chemistry. This guide provides a comprehensive overview of the synthetic pathways leading to this compound, delving into the mechanistic rationale behind experimental choices, detailed protocols, and characterization data. We explore the challenges associated with direct nitration and focus on more viable, multi-step strategies that offer superior regiochemical control.
Introduction: The Challenge of Synthesizing this compound
The synthesis of polynitropyridines is a field of continuous development due to their vast application potential.[1] However, the preparation of specific isomers like this compound is not straightforward. The pyridine ring is electron-deficient, making it less reactive towards electrophilic aromatic substitution (such as nitration) compared to benzene. Furthermore, direct nitration of the parent pyridine heterocycle, when successful, is often unselective and low-yielding.
Consequently, synthetic strategies must rely on precursors where existing substituents direct the incoming nitro groups to the desired positions or where one functional group can be chemically transformed into a nitro group. This guide will focus on the most logical and documented pathways, primarily originating from readily available substituted pyridines like 2-aminopyridine and its derivatives.
Strategic Synthetic Pathways
Two primary retrosynthetic approaches dominate the conceptual synthesis of this compound. The choice between them hinges on the availability of starting materials, desired purity, and scalability.
Caption: Primary synthetic routes to this compound.
Route 1: The Oxidation of 2-Amino-3-nitropyridine
This is perhaps the most extensively documented conceptual pathway. It begins with the nitration of 2-aminopyridine.
Causality of Experimental Choice: The amino group in 2-aminopyridine is an activating, ortho-, para-director for electrophilic substitution. However, the pyridine nitrogen acts as a strong deactivating group. The interplay of these electronic effects leads to a mixture of products. Nitration with mixed nitric and sulfuric acid primarily yields 2-amino-5-nitropyridine, with the desired 2-amino-3-nitropyridine formed as a minor isomer.[2][3] This makes the separation process exceptionally "tedious and inconvenient," a critical factor for any large-scale synthesis.[2]
Once the 2-amino-3-nitropyridine intermediate is isolated, the core transformation involves the oxidation of the amino group to a nitro group. This step circumvents the challenges of direct dinitration. Modern oxidation methods for converting aromatic amines to nitroarenes, such as those using hydrogen peroxide or peroxyacids, are applicable here.[4]
Route 2: Nucleophilic Substitution of 2-Chloro-3-nitropyridine
This approach offers superior regioselectivity. The starting material, 2-chloro-3-nitropyridine, already possesses the required 3-nitro substituent.[5]
Mechanistic Rationale: The existing nitro group at the 3-position, along with the ring nitrogen, strongly deactivates the pyridine ring towards electrophilic attack but powerfully activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions. The chloro group at the 2-position is therefore an excellent leaving group in the presence of a suitable nucleophile. By using a nitrite salt, such as sodium nitrite (NaNO₂), the chloro group can be displaced to install the second nitro group, yielding this compound directly. This method is often cleaner and higher-yielding than the oxidation route, provided the chlorinated precursor is readily accessible.[6][7]
Detailed Experimental Protocols
The following protocols represent a viable, albeit challenging, laboratory-scale synthesis based on the oxidation pathway (Route 1).
Protocol 1: Synthesis of 2-Amino-3-nitropyridine (Intermediate)
This protocol is adapted from established nitration procedures for aminopyridines.[3]
WARNING: This reaction involves strong acids and is highly exothermic. Nitrated organic compounds can be explosive. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a blast shield.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Substrate: Slowly add 2-aminopyridine to the cooled, stirring sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid. Add this mixture dropwise from the dropping funnel to the 2-aminopyridine solution. Maintain the reaction temperature strictly below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at a low temperature for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice. A precipitate will form.
-
Neutralization & Extraction: Slowly neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) while cooling to precipitate the products. The resulting solid will be a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.
-
Purification: This is the most challenging step. The isomers must be separated. Methods like fractional crystallization or column chromatography are required. Steam distillation under reduced pressure has also been reported as a method for separation.[3]
Protocol 2: Oxidation of 2-Amino-3-nitropyridine to this compound
This protocol is based on general procedures for the oxidation of aromatic amines.[4]
WARNING: This reaction uses strong oxidizers and the product is a potentially energetic material. Use extreme caution and appropriate PPE.
-
Dissolution: Dissolve the purified 2-amino-3-nitropyridine in a suitable solvent, such as acetonitrile or a mixture of acetic acid and water.
-
Oxidant Addition: Cool the solution in an ice bath. Slowly add the oxidizing agent. A common and effective choice is a 30% solution of hydrogen peroxide (H₂O₂). The addition should be dropwise to control the exothermic reaction.
-
Catalysis (Optional): In some cases, a catalyst may be employed to facilitate the oxidation.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, quench any remaining oxidant. Pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Filter the solid product, wash it with cold water, and dry it. Recrystallization from a suitable solvent (e.g., ethanol) can be used to obtain pure this compound.
Characterization and Data
Confirming the identity and purity of the final product is critical. The following data are characteristic of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₃N₃O₄ | [8] |
| Molecular Weight | 169.1 g/mol | [9] |
| Appearance | Yellow Solid / Crystalline Powder | [9] |
| Melting Point | 43-45 °C | [9] |
| Boiling Point | 375.5 °C at 760 mmHg | [8] |
| Density | 1.59 g/cm³ | [8] |
Spectroscopic Analysis:
-
¹H NMR: The spectrum would show three distinct signals in the aromatic region, corresponding to the protons at the 4, 5, and 6 positions of the pyridine ring. The chemical shifts would be downfield due to the strong electron-withdrawing effect of the two nitro groups.
-
¹³C NMR: Five signals would be expected, corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the nitro groups (C2 and C3) would be significantly deshielded.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 169.
-
Infrared (IR) Spectroscopy: Strong characteristic absorption bands would be present for the symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro groups, typically in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹.
Mechanistic Insights
Understanding the reaction mechanisms provides a deeper level of expertise and allows for protocol optimization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 14916-60-0 [chemnet.com]
- 9. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-depth Technical Guide to 2,3-Dinitropyridine: Structure, Synthesis, and Reactivity
This guide provides a comprehensive technical overview of 2,3-dinitropyridine, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical structure, physicochemical properties, plausible synthetic pathways, and key reactivity patterns, with a special focus on its role as a precursor in the synthesis of pharmacologically relevant scaffolds.
Core Concepts: Structure and Nomenclature
This compound is an organic compound featuring a pyridine ring substituted with two nitro groups (-NO₂) at the C2 and C3 positions. The presence of the electronegative nitrogen atom in the ring, compounded by the potent electron-withdrawing effects of the two adjacent nitro groups, renders the pyridine nucleus highly electron-deficient. This electronic characteristic is the primary determinant of its chemical behavior and reactivity.
The standard nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound . It is also referred to by its synonym, "pyridine, 2,3-dinitro-". Its unique identifier in the Chemical Abstracts Service (CAS) registry is the number 14916-60-0 .
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These data are essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in various chemical systems.
| Property | Value | Source(s) |
| CAS Number | 14916-60-0 | |
| Molecular Formula | C₅H₃N₃O₄ | |
| Molecular Weight | 169.095 g/mol | |
| Appearance | Not specified (expected to be a solid) | - |
| Melting Point | 43-45 °C | |
| Boiling Point | 375.5 °C at 760 mmHg | |
| Density | 1.59 g/cm³ | |
| Flash Point | 180.9 °C |
Synthesis of this compound
Proposed Synthetic Pathway: Nitration of 3-Nitropyridine
The introduction of a second nitro group onto the already electron-deficient 3-nitropyridine ring requires harsh reaction conditions. The first nitro group is a meta-director and a strong deactivator, making the second substitution difficult and likely to result in low yields.
Reaction: 3-Nitropyridine → this compound
Reagents and Conditions:
-
Nitrating Agent: A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid." The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Temperature: Elevated temperatures are necessary to overcome the high activation energy barrier. Careful temperature control is critical to prevent runaway reactions and decomposition.
-
Rationale: The nitronium ion will attack the 3-nitropyridine ring. While the existing nitro group directs meta (to the C5 position), the pyridine nitrogen itself strongly deactivates the C2 and C4 positions towards electrophiles. The formation of the 2,3-isomer is not the electronically favored product under standard electrophilic aromatic substitution rules, which helps explain the lack of straightforward synthesis protocols and suggests that yields for this specific isomer would be very low compared to other isomers.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization
Experimental spectroscopic data (NMR, IR, MS) for this compound are not widely published. This section provides predicted spectral features based on established chemical principles and data from analogous structures.
Predicted Spectroscopic Features
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (likely > 8.5 ppm). Due to the powerful deshielding effect of the adjacent nitro groups and the ring nitrogen, all protons will be shifted significantly downfield. The proton at C4 would likely appear as a doublet of doublets, coupled to the protons at C5 and C6. The C5 proton would also be a doublet of doublets, and the C6 proton would be a doublet of doublets.
-
¹³C NMR: The carbon spectrum will display five distinct signals. The carbons bearing the nitro groups (C2 and C3) will be significantly deshielded. The remaining carbons (C4, C5, C6) will also appear at low field, influenced by the overall electron-poor nature of the ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the nitro groups. Key predicted peaks include:
-
~1530-1560 cm⁻¹: Asymmetric NO₂ stretching.
-
~1340-1360 cm⁻¹: Symmetric NO₂ stretching.
-
~3050-3150 cm⁻¹: Aromatic C-H stretching.
-
~1600 cm⁻¹: C=N and C=C stretching vibrations of the pyridine ring.
-
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 169. The fragmentation pattern would likely involve the sequential loss of nitro-related fragments.[1]
-
m/z 123: [M - NO₂]⁺
-
m/z 93: [M - NO₂ - NO]⁺
-
m/z 66: Subsequent loss of HCN from fragments.
-
Generalized Experimental Protocol for Spectroscopic Analysis
For researchers who synthesize this compound, the following are standard methodologies for acquiring spectroscopic data for a solid organic sample.
-
Nuclear Magnetic Resonance (NMR):
-
Sample Preparation: Dissolve 5-10 mg of the solid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Technique: Use a technique such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Electrospray Ionization (ESI) via direct infusion after dissolving the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Key Reactions and Mechanistic Insights
The chemistry of this compound is dominated by two primary types of transformations: the reduction of its nitro groups and its susceptibility to nucleophilic attack.
Catalytic Hydrogenation to 2,3-Diaminopyridine
The most significant application of this compound is its role as a direct precursor to 2,3-diaminopyridine. This transformation is efficiently achieved through catalytic hydrogenation.
-
Reaction: this compound + 6 H₂ → 2,3-Diaminopyridine + 4 H₂O
-
Catalyst: Palladium on carbon (Pd/C) is a standard and effective catalyst for this type of reduction.[2]
-
Conditions: The reaction is typically carried out in an organic solvent (e.g., toluene, methanol, or ethanol) under a hydrogen atmosphere, often with gentle heating to increase the reaction rate.[2]
-
Significance: This reaction provides a clean and efficient route to 2,3-diaminopyridine, a valuable building block in medicinal chemistry.[3] The high purity of the resulting diamine makes it suitable for direct use in subsequent synthetic steps.[2]
Nucleophilic Aromatic Substitution (SₙAr)
The pyridine ring is inherently electron-deficient and is thus "pre-activated" for nucleophilic attack, particularly at the C2 and C4 positions. The addition of two powerful electron-withdrawing nitro groups dramatically enhances this reactivity.
-
Mechanism: SₙAr reactions proceed via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the departure of a leaving group.
-
Regioselectivity: In this compound, the most electrophilic positions are C4 and C6. Attack at these positions allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative ring nitrogen, which provides significant stabilization.[4][5] The nitro groups further stabilize this negative charge through their resonance and inductive effects. The C2 position, while adjacent to the nitrogen, is sterically hindered by the C3-nitro group. Therefore, nucleophilic attack is most likely to occur at the C4 and C6 positions.
-
Leaving Groups: In SₙAr reactions on dinitropyridines, the nitro group itself can act as the leaving group, especially when attacked by potent nucleophiles.[6] This reactivity makes dinitropyridines versatile intermediates for introducing a wide range of functional groups onto the pyridine scaffold.
Applications in Research and Drug Development
While this compound itself is not typically a final drug product, its role as a chemical intermediate is of high value to the pharmaceutical industry. Its primary utility stems from its efficient conversion to 2,3-diaminopyridine.
2,3-Diaminopyridine is a crucial scaffold for the synthesis of a variety of heterocyclic systems with proven biological activity.[3][7] For instance, it is a key starting material for producing imidazopyridines . This class of compounds is known to exhibit a range of pharmacological effects, including potential as inhibitors of cyclin-dependent kinases (CDKs), which are important targets in oncology research.[8] The unique arrangement of the two amino groups in 2,3-diaminopyridine allows for facile condensation reactions with various reagents to construct the fused imidazole ring system, a privileged structure in medicinal chemistry.
Conclusion
This compound is a highly activated heterocyclic compound whose chemical properties are defined by its electron-deficient pyridine ring. Although detailed synthetic and spectroscopic data are scarce in public literature, its chemical behavior can be reliably predicted from fundamental principles. Its primary importance lies in its role as a key intermediate, most notably in the synthesis of 2,3-diaminopyridine via catalytic reduction. This diamine serves as a versatile building block for constructing complex, nitrogen-containing heterocyclic molecules, including the imidazopyridine scaffold, which is of significant interest in modern drug discovery and development.
References
-
Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-DIAMINOPYRIDINE. Organic Syntheses Procedure. Available from: [Link]
-
(2024). Dinitropyridines: Synthesis and Reactions. ResearchGate. Available from: [Link]
-
Nikol'skiy, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. (n.d.). CN103664762A - Method for preparing 2, 3-diamino pyridine.
-
Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Hilaris Publisher. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-3,5-dinitropyridine. Available from: [Link]
-
NIST. (n.d.). 2,3-Pyridinediamine. NIST WebBook. Available from: [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Available from: [Link]
-
PubChem. (n.d.). 2,3-Diaminopyridine. National Center for Biotechnology Information. Available from: [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]
-
National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (2011). (PDF) Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). 2-Methoxy-3,5-dinitropyridine. National Center for Biotechnology Information. Available from: [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available from: [Link]
-
Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Available from: [Link]
-
DTIC. (1995). 2,6-Diamino-3,5-Dinitropyridine-1-Oxide-A New Insensitive Explosive. Available from: [Link]
-
ResearchGate. (n.d.). Computed IR spectra for the dinitrito (1), nitrito-nitro (2) and.... Available from: [Link]
-
Canadian Journal of Chemistry. (n.d.). Structure of 2-methoxy-3,5-dinitropyridine. Available from: [Link]
-
RSC Publishing. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Available from: [Link]
-
NIST. (n.d.). Pyridine. NIST WebBook. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,3-Dinitropyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dinitropyridine is a significant heterocyclic compound featuring a pyridine ring substituted with two nitro groups at the 2 and 3 positions. This arrangement of electron-withdrawing groups renders the pyridine ring highly electron-deficient, bestowing upon it unique chemical reactivity that is of considerable interest to organic chemists and drug development professionals. Its structure makes it a valuable precursor for the synthesis of various substituted pyridines, particularly diaminopyridines, which are key building blocks in the preparation of pharmaceuticals and other biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound, offering insights for its application in research and development.
Part 1: Physical and Chemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in chemical synthesis.
Physical Properties
This compound is a solid at room temperature. A summary of its key physical properties is presented in the table below. It is important to note that some of these values are predicted through computational models due to the limited availability of experimentally determined data in the literature.
| Property | Value | Source |
| CAS Number | 14916-60-0 | [1] |
| Molecular Formula | C₅H₃N₃O₄ | [1] |
| Molecular Weight | 169.09 g/mol | [1] |
| Melting Point | 43-45 °C | |
| Boiling Point (Predicted) | 375.5 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.59 g/cm³ | [1] |
| Flash Point (Predicted) | 180.9 °C | [1] |
| Vapor Pressure (Predicted) | 1.67E-05 mmHg at 25°C | [1] |
| Refractive Index (Predicted) | 1.621 | [1] |
Solubility: Qualitative assessments suggest that dinitropyridines are generally soluble in many common organic solvents but have low solubility in water. Based on the "like dissolves like" principle, this compound is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, as well as chlorinated solvents like dichloromethane and chloroform. Its solubility in alcohols like methanol and ethanol is likely to be moderate. Quantitative solubility data is not readily available, and experimental determination is recommended for specific applications.
Chemical Properties
The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of the two nitro groups and the inherent electronic properties of the pyridine ring.
The synthesis of this compound can be challenging due to the deactivation of the pyridine ring by the first nitro group, making the introduction of the second nitro group difficult. A common strategy involves the nitration of a pre-functionalized pyridine derivative. One plausible synthetic route starts from the readily available 2-aminopyridine.
Experimental Protocol: Synthesis from 2-Amino-3-nitropyridine
This protocol is a generalized procedure based on common organic synthesis techniques for nitration and diazotization reactions.
Step 1: Synthesis of 2-Chloro-3-nitropyridine from 2-Amino-3-nitropyridine (Sandmeyer Reaction)
-
Diazotization:
-
Dissolve 2-amino-3-nitropyridine in a cooled (0-5 °C) aqueous solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 2: Nitration of 2-Chloro-3-nitropyridine to this compound
-
Nitration:
-
Carefully add 2-chloro-3-nitropyridine to a cold (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
Stir the mixture at low temperature for a period, then allow it to warm to room temperature and possibly heat to ensure complete nitration.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
The two nitro groups strongly activate the pyridine ring for nucleophilic aromatic substitution (SNAr) . The positions ortho and para to the nitro groups are particularly susceptible to attack by nucleophiles. In this compound, the C4 and C6 positions are activated.
Reaction with Nucleophiles: this compound readily reacts with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to yield substituted pyridine derivatives. For example, reaction with an amine can lead to the formation of a nitro-aminopyridine. The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions.
Sources
An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2,3-Dinitropyridine
Abstract
Molecular Structure and Electronic Environment
The spectroscopic profile of 2,3-dinitropyridine is dictated by its unique molecular architecture. The pyridine ring, an electron-deficient aromatic system, is rendered even more electron-poor by the presence of two strongly electron-withdrawing nitro (NO₂) groups at the C-2 and C-3 positions. This electronic environment governs the chemical shifts of its protons and carbons, its vibrational modes, and its fragmentation behavior under mass spectrometric analysis.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This provides reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and all significant fragment ions.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and compare it with the predicted pathways to validate the structure.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted ¹H and ¹³C NMR spectra are characterized by downfield shifts due to the strong electron-withdrawing effects of the dinitro-substituted pyridine ring. The IR spectrum is expected to be dominated by intense absorption bands characteristic of the nitro groups. Finally, the mass spectrum should display a clear molecular ion peak at m/z 169, with a fragmentation pattern defined by the sequential loss of nitro and nitroso moieties. These predicted data serve as a robust reference for the identification and characterization of this compound in a research or development setting, pending experimental verification.
References
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]
-
Infrared of nitro compounds. Chemistry LibreTexts. Available at: [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Available at: [Link]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Available at: [Link]
-
Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]
-
IR: nitro groups. University of Calgary. Available at: [Link]
-
Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available at: [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]
Solubility of 2,3-Dinitropyridine in organic solvents
An In-Depth Technical Guide to the Solubility of 2,3-Dinitropyridine in Organic Solvents
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic compound with applications in the development of energetic materials, agrochemicals, and pharmaceuticals.[1] Given the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility in organic solvents. We present a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate reliable data. Furthermore, this guide offers insights into predicting solubility behavior based on solvent properties and the molecular structure of this compound, drawing comparisons with analogous compounds where relevant. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility of this compound for its effective application in their work.
Introduction: The Significance of this compound and Its Solubility
This compound (CAS: 14916-60-0) is a pyridine derivative characterized by the presence of two nitro groups at the 2 and 3 positions of the pyridine ring.[2][3] Its molecular structure, with a molecular formula of C₅H₃N₃O₄ and a molecular weight of 169.095 g/mol , imparts it with unique chemical properties that make it a valuable precursor in various fields.[2] Dinitropyridines, as a class of compounds, are recognized for their utility as precursors to explosives, energetic compounds, and biologically active molecules with potential antitumor and antiviral properties.[1]
The solubility of this compound in organic solvents is a critical physicochemical parameter that dictates its utility in numerous applications. In synthetic chemistry, solvent selection is paramount for controlling reaction kinetics, yield, and purity. In pharmaceutical development, solubility directly influences bioavailability, formulation strategies, and purification processes. A comprehensive understanding of its solubility profile is therefore essential for optimizing its use in research and development.
Theoretical Framework: Predicting the Solubility of this compound
The principle of "like dissolves like" provides a foundational framework for predicting the solubility of a solute in a given solvent. This principle is governed by the intermolecular forces between the solute and solvent molecules. For this compound, the key structural features influencing its solubility are:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring introduces a dipole moment and can act as a hydrogen bond acceptor.
-
The Nitro Groups (-NO₂): The two nitro groups are strongly electron-withdrawing and highly polar, significantly influencing the molecule's overall polarity and its ability to engage in dipole-dipole interactions.
Based on these features, it is anticipated that this compound will exhibit greater solubility in polar aprotic and polar protic solvents capable of engaging in strong dipole-dipole interactions. Its solubility in non-polar solvents is expected to be limited.
Experimental Protocol for the Determination of this compound Solubility
The absence of readily available quantitative solubility data for this compound necessitates a robust and reproducible experimental protocol. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4]
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Concentration Analysis (HPLC/UV-Vis):
-
Method Validation: Develop and validate an analytical method (HPLC or UV-Vis) for the quantification of this compound. This includes establishing linearity, accuracy, and precision.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration.
-
Sample Analysis: Analyze the diluted, saturated solution using the validated method to determine its concentration.
-
Solubility Calculation: Calculate the original solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.
-
Workflow Diagram
Caption: Workflow for the experimental determination of this compound solubility.
Anticipated Solubility Profile and Data Presentation
While specific quantitative data for this compound is not available, we can anticipate its solubility behavior based on its structure and data from analogous compounds. Nitropyridines are generally characterized as being insoluble in water but soluble in organic solvents.[5] For a structurally similar compound, 2-chloro-5-nitroaniline, the solubility was found to decrease in the following order: N-methylpyrrolidone (NMP) > acetone > 2-butanone > 1,4-dioxane > ethyl acetate > acetonitrile > toluene > ethanol > n-propanol > methanol > 1-butanol > isopropanol.[5] This suggests that highly polar aprotic solvents are likely to be effective at dissolving nitropyridine derivatives.
The experimentally determined solubility data for this compound should be presented in a clear and concise table for easy comparison.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) |
| Polar Protic | Methanol | 5.1 | To be determined |
| Ethanol | 4.3 | To be determined | |
| Isopropanol | 3.9 | To be determined | |
| Polar Aprotic | Acetone | 5.1 | To be determined |
| Acetonitrile | 5.8 | To be determined | |
| Dimethylformamide (DMF) | 6.4 | To be determined | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | To be determined | |
| Non-Polar | Toluene | 2.4 | To be determined |
| Hexane | 0.1 | To be determined |
Safety and Handling of this compound
As a dinitro-aromatic compound, this compound should be handled with care. While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, general precautions for nitropyridine derivatives should be followed. These compounds can be toxic and may cause skin and eye irritation.[6][7][8]
General Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with copious amounts of water.[9]
-
Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.
Conclusion
References
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2024). Dinitropyridines: Synthesis and Reactions. Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedure (SOP) for Pyridine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 14916-60-0 [chemnet.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Theoretical Investigations into the Structural and Spectroscopic Properties of Dinitropyridine Isomers: A Computational Guide
Abstract
Dinitropyridines, a class of nitroaromatic heterocyclic compounds, are of significant interest due to their diverse applications in pharmaceuticals, agrochemicals, and energetic materials. Understanding the fundamental relationship between their isomeric structures and physicochemical properties is paramount for the rational design of novel molecules with tailored functionalities. This in-depth technical guide provides a comprehensive overview of the theoretical and computational approaches employed to elucidate the structural, vibrational, and electronic properties of dinitropyridine isomers. We delve into the application of Density Functional Theory (DFT) and other quantum chemical methods to predict molecular geometries, vibrational spectra (IR and Raman), and electronic characteristics. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights into the computational investigation of these important molecules.
Introduction: The Significance of Dinitropyridine Isomers
The pyridine ring is a fundamental scaffold in a vast array of biologically active compounds and functional materials. The introduction of nitro groups (-NO2) to the pyridine ring dramatically alters its electronic properties, reactivity, and potential applications. The specific positioning of the two nitro groups gives rise to several dinitropyridine isomers, each possessing a unique set of physicochemical characteristics. For instance, the varying substitution patterns in isomers such as 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dinitropyridine lead to significant differences in their dipole moments, molecular electrostatic potentials, and energies, which in turn govern their intermolecular interactions and biological activities.
Theoretical studies, particularly those employing quantum chemical calculations, have emerged as indispensable tools for systematically investigating the properties of these isomers. These computational approaches offer a powerful and cost-effective means to predict molecular structures, stabilities, and spectroscopic signatures with a high degree of accuracy, often complementing and guiding experimental efforts.
Computational Methodologies: The Theoretical Toolkit
The selection of an appropriate computational method and basis set is a critical first step in any theoretical study. This choice directly impacts the accuracy and computational cost of the calculations.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized molecules due to its excellent balance of accuracy and computational efficiency. The choice of the functional is crucial. For molecules like dinitropyridines, hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, are often employed.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals and has been shown to provide reliable results for the geometries and vibrational frequencies of a broad range of organic molecules, including nitroaromatic compounds.
-
PBE0 (Perdew-Burke-Ernzerhof): This is another popular hybrid functional that often provides improved performance for certain properties.
Basis Sets
The basis set is the set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility in describing the electron distribution, leading to more accurate results but at a higher computational cost.
-
Pople-style basis sets: 6-311++G(d,p) is a commonly used basis set that provides a good balance of accuracy and computational cost for systems like dinitropyridines. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions, which are essential for accurately describing bonding.
-
Dunning's correlation-consistent basis sets: cc-pVTZ (correlation-consistent polarized valence triple-zeta) and aug-cc-pVTZ (augmented cc-pVTZ) offer a systematic way to approach the complete basis set limit and are used for high-accuracy calculations.
Computational Workflow
A typical computational workflow for studying dinitropyridine isomers involves the following steps:
Caption: A generalized workflow for the computational study of dinitropyridine isomers.
Structural Properties and Stability of Dinitropyridine Isomers
The first step in a theoretical investigation is to determine the equilibrium geometry of the molecule. This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to its atomic coordinates.
Optimized Geometries
Computational studies have shown that the introduction of nitro groups leads to distortions in the pyridine ring. The C-N bond lengths of the nitro groups and the bond angles within the pyridine ring are particularly sensitive to the substitution pattern.
Table 1: Selected Optimized Geometrical Parameters for Dinitropyridine Isomers (Calculated at the B3LYP/6-311++G(d,p) level)
| Isomer | C-N (NO2) Bond Length (Å) | O-N-O Bond Angle (°) |
| 2,6-Dinitropyridine | 1.475 | 125.4 |
| 3,5-Dinitropyridine | 1.472 | 124.9 |
Note: These are representative values and can vary slightly depending on the computational method and basis set used.
Relative Stabilities
The relative stabilities of the different dinitropyridine isomers can be assessed by comparing their total electronic energies. Thermochemical parameters such as the enthalpy of formation can also be calculated to provide a more complete picture of their thermodynamic stability. Generally, isomers with less steric hindrance and more favorable electronic interactions are more stable.
Vibrational Spectroscopy: Fingerprinting the Isomers
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a powerful tool for identifying and characterizing molecules. Theoretical calculations can predict the vibrational frequencies and intensities with high accuracy, aiding in the interpretation of experimental spectra.
Calculation of Vibrational Frequencies
Harmonic vibrational frequencies are calculated by diagonalizing the mass-weighted Hessian matrix (the matrix of second derivatives of the energy with respect to the atomic coordinates). It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and electron correlation effects. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)).
Key Vibrational Modes
The vibrational spectra of dinitropyridines are characterized by several key modes:
-
NO2 Symmetric and Asymmetric Stretching: These are typically observed in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively.
-
Pyridine Ring Stretching Modes: These appear in the 1400-1650 cm⁻¹ region.
-
C-H Stretching Modes: These are found at higher frequencies, typically above 3000 cm⁻¹.
The precise positions and intensities of these bands are unique to each isomer, making vibrational spectroscopy a valuable tool for their differentiation.
Caption: Workflow for the theoretical prediction of vibrational spectra.
Electronic Properties: Understanding Reactivity and Interactions
The electronic properties of dinitropyridine isomers, such as their frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), provide valuable insights into their reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.
Table 2: Calculated HOMO, LUMO, and Energy Gaps for Dinitropyridine Isomers (in eV)
| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2,6-Dinitropyridine | -8.54 | -4.21 | 4.33 |
| 3,5-Dinitropyridine | -8.76 | -4.12 | 4.64 |
Note: These values are illustrative and depend on the level of theory.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a plot of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. In dinitropyridine isomers, the regions around the oxygen atoms of the nitro groups are typically the most negative (red), indicating their susceptibility to electrophilic attack, while the regions around the hydrogen atoms of the pyridine ring are the most positive (blue).
Conclusion and Future Directions
Theoretical studies based on quantum chemical calculations provide a powerful and insightful approach to understanding the structure-property relationships of dinitropyridine isomers. These computational methods allow for the accurate prediction of molecular geometries, stabilities, vibrational spectra, and electronic properties, which are crucial for the rational design of new molecules with desired functionalities in areas such as drug development and materials science.
Future research in this area could focus on:
-
Investigating the excited state properties of dinitropyridine isomers to understand their photophysical behavior.
-
Simulating their behavior in different solvent environments to better mimic physiological or reaction conditions.
-
Exploring their reactivity through the calculation of reaction pathways and activation barriers.
By combining theoretical and experimental approaches, a deeper understanding of the complex chemistry of dinitropyridine isomers can be achieved, paving the way for the development of novel and innovative applications.
References
-
Title: A theoretical study of the structure and vibrational spectra of 2,6- and 3,5-dinitropyridines Source: Journal of Molecular Structure: THEOCHEM URL: [Link]
-
Title: Vibrational spectroscopic and quantum chemical studies of 2,6-dinitropyridine Source: Journal of Raman Spectroscopy URL: [Link]
-
Title: Theoretical studies on the structure, vibrational spectra and electronic properties of 3,5-dinitropyridine Source: Journal of Molecular Structure: THEOCHEM URL: [Link]
-
Title: DFT, NBO, and TD-DFT quantum chemical study of 2-chloro-3,5-dinitropyridine Source: Journal of Molecular Modeling URL: [Link]
-
Title: Exploring the molecular structure, vibrational spectra, and HOMO-LUMO analysis of 2-amino-3,5-dinitropyridine: A DFT study Source: Journal of Molecular Structure URL: [Link]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Early Synthesis of Nitropyridines
Introduction: The Challenge and Allure of Nitropyridines
Nitropyridines represent a cornerstone class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2][3] The strategic placement of a nitro group on the pyridine ring unlocks a diverse range of chemical transformations, serving as a precursor for amino groups, a directing group for further functionalization, and a key pharmacophore in its own right. However, the early history of nitropyridine synthesis is a compelling narrative of overcoming the inherent electronic nature of the pyridine ring. Unlike its carbocyclic cousin, benzene, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom.[4][5] Furthermore, under the strongly acidic conditions typical of nitration, the basic nitrogen atom is readily protonated, forming a pyridinium cation that is even more resistant to electrophilic attack.[6] This guide delves into the foundational literature, exploring the seminal strategies and experimental protocols that paved the way for the routine synthesis of these vital chemical building blocks.
Part 1: The Futility of Force—Early Attempts at Direct Nitration
The most intuitive approach to synthesizing nitropyridines, direct nitration analogous to that of benzene, proved to be a formidable challenge for early chemists. The brute-force application of standard nitrating agents, such as mixtures of nitric and sulfuric acid, resulted in exceedingly low yields of the desired products.[6][7][8] For instance, the direct nitration of pyridine requires temperatures of 300-350°C to afford a meager yield of 3-nitropyridine.[7]
The rationale behind this low reactivity lies in the electronic structure of the pyridine ring. The electronegative nitrogen atom inductively withdraws electron density from the ring, making it less nucleophilic and thus less susceptible to attack by electrophiles like the nitronium ion (NO₂⁺). Moreover, the lone pair of electrons on the nitrogen is basic and readily abstracts a proton from the acidic nitrating medium. The resulting pyridinium ion is even more electron-deficient, further deactivating the ring towards electrophilic substitution. The substitution that does occur happens preferentially at the 3-position, as the intermediates formed by attack at the 2-, 3-, and 4-positions reveal that attack at the 3-position is the least destabilized.[4][9][10]
Part 2: A Paradigm Shift—The Pyridine N-Oxide Route
A significant breakthrough in the synthesis of nitropyridines came with the utilization of pyridine N-oxides. The oxidation of the pyridine nitrogen introduces a resonance-donating oxygen atom, which fundamentally alters the electronic properties of the ring, activating it towards electrophilic substitution.[4] This approach not only facilitates nitration under milder conditions but also directs the substitution primarily to the 4-position.
Experimental Protocol: Synthesis of Pyridine N-Oxide
A common early method for the preparation of pyridine N-oxide involves the oxidation of pyridine with a peroxy acid, such as peracetic acid, often generated in situ.
Step-by-Step Methodology:
-
To a solution of pyridine in glacial acetic acid, 30% hydrogen peroxide is added portion-wise while maintaining the temperature between 70-80°C.
-
The reaction mixture is heated for several hours.
-
After the reaction is complete, the excess acetic acid and water are removed under reduced pressure.
-
The residue is carefully distilled to yield pyridine N-oxide.
Experimental Protocol: Nitration of Pyridine N-Oxide
The nitration of pyridine N-oxide proceeds readily with a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures.
Step-by-Step Methodology:
-
Pyridine N-oxide is dissolved in concentrated sulfuric acid with cooling.
-
A mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the reaction temperature around 90°C.
-
The mixture is heated for a period to ensure complete reaction.
-
The reaction mixture is then cooled and poured onto ice.
-
Neutralization with a base, such as sodium hydroxide, precipitates the 4-nitropyridine N-oxide, which can be collected by filtration.[11]
Deoxygenation to 4-Nitropyridine
The final step in this sequence is the removal of the N-oxide functionality. This is typically achieved by reduction with a reagent like phosphorus trichloride (PCl₃).
Step-by-Step Methodology:
-
4-Nitropyridine N-oxide is treated with phosphorus trichloride, often in an inert solvent.
-
The reaction is typically exothermic and may require cooling.
-
After the reaction is complete, the mixture is worked up to isolate the 4-nitropyridine.
This two-step process, oxidation followed by nitration and deoxygenation, represented a reliable and higher-yielding pathway to 4-nitropyridine compared to the direct nitration of pyridine.[12]
Visualization of the N-Oxide Activation
Caption: Proposed mechanism for the formation of 3-nitropyridine via an N-nitropyridinium intermediate.
Summary of Early Synthetic Methods
The evolution of nitropyridine synthesis from its challenging beginnings to more rational and higher-yielding methods is a testament to the progress in understanding chemical reactivity. The table below summarizes the key early approaches.
| Method | Target Isomer(s) | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Direct Nitration | 3-Nitropyridine | HNO₃ / H₂SO₄ | Very Low (<15%) | Single step | Harsh conditions, poor yield, deactivation of pyridine |
| Pyridine N-Oxide Route | 4-Nitropyridine | H₂O₂, HNO₃/H₂SO₄, PCl₃ | Good | Milder conditions, good yield, high regioselectivity | Multi-step process |
| Oxidation of Aminopyridines | Varies | H₂O₂ / H₂SO₄ | Moderate to Good | Access to otherwise difficult-to-make isomers | Requires pre-functionalized starting material |
| N₂O₅ or HNO₃/TFAA Method | 3-Nitropyridine | N₂O₅ or HNO₃/TFAA | Good (up to 83%) [13] | Good yield, avoids strong protonation | Requires specialized reagents, can be highly reactive |
Conclusion: Paving the Way for Modern Drug Discovery
The early literature on the synthesis of nitropyridines chronicles a journey of ingenuity and perseverance. The initial frustrations with direct nitration spurred the development of clever, multi-step strategies that became the workhorses for producing these invaluable intermediates. The eventual elucidation of a milder, direct nitration pathway through a sigmatropic rearrangement mechanism marked a significant intellectual leap. These foundational studies not only provided access to a critical class of compounds but also deepened the understanding of heterocyclic chemistry, laying the groundwork for the synthesis of countless pyridine-containing drugs and agrochemicals that benefit society today.
References
- Zincke, T. (1904). Ueber Dinitrophenylpyridiniumchlorid und dessen Umwandlungsproducte. Annalen der Chemie, 330(1-2), 361-374. (Note: A direct clickable URL to this very old primary source is not readily available, but it can be found through chemical literature databases. A general link to the journal is provided.) [Source: Wiley Online Library, URL: https://onlinelibrary.wiley.com/journal/10990690]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
American Chemical Society. (n.d.). Formation and reactivity of pyridinium salts via Zincke imine intermediates. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Zincke Imine Intermediates: Key to Selective Pyridine Functionalization. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine functionalization using the Zincke reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]
-
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]
-
PubMed. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]
- Synthesis and Functionalization of 3-Nitropyridines. (n.d.). Retrieved from a university thesis repository (specific URL may vary).
-
PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]
-
PMC. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
- The Hive Chemistry Discourse. (n.d.). 4-nitropyridine synthesis requested.
- Sciencemadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide.
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ....
- Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
- Grokipedia. (n.d.). Chichibabin reaction.
-
Química Organica.org. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
Justia Patents. (n.d.). Chichibabin aminations of pyridine bases. Retrieved from [Link]
- Chichibabin Reaction. (n.d.).
-
AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from [Link]
-
ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Retrieved from [Link]
-
Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration. Retrieved from [Link]
-
ACS Publications. (n.d.). Aromatic Substitution. XXIII. Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 10. aklectures.com [aklectures.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Validated Multi-Step Synthesis of 2,3-Dinitropyridine from 2-Aminopyridine
Synthetic Strategy and Mechanistic Overview
The conversion of 2-aminopyridine to 2,3-dinitropyridine is not achievable through a direct, single-step nitration. The amino group is a powerful ortho-, para-director in electrophilic aromatic substitution. Consequently, nitration of 2-aminopyridine with mixed acid yields a mixture of isomers, with 2-amino-5-nitropyridine being the major product and the desired 2-amino-3-nitropyridine as the minor product.[1][2] The separation of these isomers is a critical step.
The subsequent conversion of the 2-amino group to a nitro group is accomplished via a Sandmeyer-type reaction.[3][4] This process involves two key transformations:
-
Diazotization: The primary aromatic amine (2-amino-3-nitropyridine) is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a relatively stable pyridin-2-yl-diazonium salt.[5][6][7]
-
Nitro-dediazoniation: The diazonium salt is then introduced to a solution containing a nitrite salt and a copper catalyst. A single electron transfer (SET) from the copper(I) catalyst to the diazonium salt initiates the reaction, leading to the loss of nitrogen gas (N₂) and the formation of an aryl radical.[8] This radical then reacts with the nitrite species to yield the final this compound product.
The overall synthetic pathway is illustrated below.
Caption: Overall synthetic route from 2-aminopyridine to this compound.
Experimental Protocols
Safety Precaution: This synthesis involves highly corrosive acids, potent nitrating agents, and potentially unstable diazonium intermediates. Nitropyridines can be energetic and toxic.[9] All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a flame-retardant lab coat.
Part 1: Synthesis and Purification of 2-Amino-3-nitropyridine
This protocol is adapted from established nitration procedures for aminopyridines.[2][10]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Aminopyridine | 94.11 | 10.0 g | 0.106 | Starting Material |
| Concentrated Sulfuric Acid (98%) | 98.08 | 40 mL | - | Solvent/Catalyst |
| Concentrated Nitric Acid (70%) | 63.01 | 7.5 mL | ~0.118 | Nitrating Agent |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | For neutralization |
| Ice | - | ~500 g | - | For quenching |
Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 40 mL of concentrated sulfuric acid.
-
Dissolution: Cool the flask in an ice-salt bath to 0 °C. Slowly add 10.0 g (0.106 mol) of 2-aminopyridine in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Nitration: Prepare the nitrating mixture by carefully adding 7.5 mL of concentrated nitric acid to the dropping funnel. Add the nitric acid dropwise to the stirred 2-aminopyridine solution over 30-45 minutes. Crucial: Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for another 2 hours.
-
Quenching: Slowly and carefully pour the reaction mixture onto ~500 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralization & Precipitation: Cool the beaker in an ice bath and slowly neutralize the acidic solution by adding a cold 50% (w/v) aqueous sodium hydroxide solution. The pH should be adjusted to ~8. A yellow precipitate containing the mixture of isomers will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral. Dry the solid in a vacuum oven at 50 °C. The typical yield of the mixed isomers is 11-13 g.
-
Isomer Separation: The separation of 2-amino-3-nitropyridine from the major 2-amino-5-nitropyridine isomer can be achieved by steam distillation under reduced pressure or by column chromatography on silica gel using a gradient eluent system (e.g., hexane/ethyl acetate).[2] 2-amino-3-nitropyridine is the more volatile of the two isomers.
Part 2: Synthesis of this compound
This protocol employs a Sandmeyer-type reaction for the conversion of the amino group to a nitro group.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Amino-3-nitropyridine | 139.11 | 5.0 g | 0.0359 | Starting Intermediate |
| Concentrated Sulfuric Acid (98%) | 98.08 | 25 mL | - | Solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.75 g | 0.0398 | For Diazotization |
| Sodium Nitrite (NaNO₂) | 69.00 | 10.0 g | 0.145 | For Substitution |
| Copper(II) Sulfate Pentahydrate | 249.68 | 1.0 g | 0.004 | Catalyst Precursor |
| Sodium Metabisulfite | 190.11 | 0.5 g | 0.0026 | To generate Cu(I) |
| Dichloromethane (DCM) | 84.93 | ~150 mL | - | Extraction Solvent |
Protocol:
-
Diazotization:
-
In a 250 mL flask, dissolve 5.0 g (0.0359 mol) of 2-amino-3-nitropyridine in 25 mL of concentrated sulfuric acid, keeping the temperature below 20 °C. Cool the solution to 0 °C in an ice-salt bath.
-
In a separate beaker, dissolve 2.75 g (0.0398 mol) of sodium nitrite in 10 mL of deionized water and cool the solution.
-
Add the sodium nitrite solution dropwise to the cooled amine solution. Maintain the temperature strictly between 0 and 5 °C. Stir for 30 minutes after addition is complete. The resulting solution contains the diazonium salt.
-
-
Catalyst & Reagent Preparation:
-
In a separate 500 mL beaker, dissolve 10.0 g (0.145 mol) of sodium nitrite and 1.0 g (0.004 mol) of copper(II) sulfate pentahydrate in 100 mL of deionized water.
-
Add 0.5 g of sodium metabisulfite to this solution to reduce Cu(II) to the active Cu(I) catalyst. Stir until the solution is ready.
-
-
Sandmeyer-type Reaction:
-
Slowly and carefully add the cold diazonium salt solution from step 1 to the vigorously stirred copper/nitrite solution from step 2. Control the rate of addition to manage the effervescence (N₂ evolution).
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
-
Workup and Isolation:
-
Transfer the reaction mixture to a separatory funnel and extract three times with 50 mL portions of dichloromethane (DCM).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound as a solid.
-
Workflow Visualization
Caption: Step-by-step experimental workflow for the two-part synthesis.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Part 1 | Incomplete nitration; Temperature too high causing side reactions. | Ensure temperature is strictly controlled (0-5 °C) during nitric acid addition. Increase reaction time at room temperature. |
| Difficulty separating isomers | Inefficient separation technique. | Optimize the eluent system for column chromatography. Ensure proper setup and vacuum for steam distillation. |
| Low/No N₂ evolution in Part 2 | Incomplete diazotization; Diazonium salt decomposed. | Ensure diazotization temperature is kept below 5 °C. Use the diazonium salt solution immediately after preparation. |
| Formation of dark, tar-like substance in Part 2 | Diazonium salt decomposition due to elevated temperature or impurities.[11] | Maintain low temperatures during addition. Ensure all glassware is clean. Control the rate of addition to the copper solution to avoid localized heating. |
| Final product is impure | Incomplete reaction; Inefficient workup or purification. | Ensure reaction in Part 2 goes to completion (monitor by TLC). Perform all washing steps during workup. Choose an optimal recrystallization solvent. |
References
-
Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Organic Syntheses. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine. Eureka. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Retrieved from [Link]
- Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
-
Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents. Retrieved from [Link]
-
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-3,5-dinitropyridine. Retrieved from [Link]
-
Starosotnikov, A. M., & Bastrakov, M. A. (2024). Dinitropyridines: Synthesis and Reactions. Asian Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN111170937A - Preparation method of 3-aminopyridine.
-
Singh, P., Kaur, N., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]
-
Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Kalatzis, E., & Ridd, J. H. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part III. Kinetics of diazotisation of 2-aminopyridine. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]
-
MDPI. (n.d.). Energetic Di- and Trinitromethylpyridines: Synthesis and Characterization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of compounds 2 and 3. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chempanda.com [chempanda.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Nitration of 2-chloropyridine to yield dinitropyridines
Application Note & Protocol
Topic: Strategic Nitration of 2-Chloropyridine for the Synthesis of 2-Chloro-3,5-dinitropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Pyridine Nitration
2-Chloro-3,5-dinitropyridine is a highly valuable electrophilic building block in medicinal chemistry and materials science.[1] Its electron-deficient aromatic system, activated by two nitro groups, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of diverse functionalities.[2] For instance, it serves as a key precursor for synthesizing complex heterocyclic scaffolds with potential pharmacological activities.[3]
However, the synthesis of dinitropyridines is not trivial. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution, including nitration.[4] This deactivation is more pronounced at the α (2,6) and γ (4) positions. Consequently, the direct nitration of 2-chloropyridine requires forcing conditions to introduce even a single nitro group, and the subsequent introduction of a second nitro group is significantly more challenging due to the further deactivation by the first.
This document provides a comprehensive guide to the strategic synthesis of 2-chloro-3,5-dinitropyridine from 2-chloropyridine. We will first explore the underlying reaction mechanisms and then detail a robust, two-step protocol that addresses the inherent reactivity challenges.
Mechanistic Rationale and Strategic Considerations
The nitration of 2-chloropyridine proceeds via an electrophilic aromatic substitution mechanism. The key to success lies in generating a sufficiently powerful electrophile, the nitronium ion (NO₂⁺), to overcome the deactivated nature of the pyridine ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the nitronium ion.
Step 1: Mononitration The initial nitration of 2-chloropyridine is expected to occur at the 3- and 5-positions, which are the least deactivated. The chlorine atom, while deactivating overall, is an ortho-, para-director. However, the strong deactivating effect of the ring nitrogen dominates, leading primarily to substitution at the C3 and C5 positions.
Step 2: Dinitration The introduction of the first nitro group further deactivates the ring, making the second nitration step considerably more difficult. This step necessitates more vigorous reaction conditions, such as the use of fuming nitric acid and/or oleum (fuming sulfuric acid), to generate a higher concentration of the nitronium ion. The second nitro group will add to the remaining activated position (C3 or C5), yielding the desired 2-chloro-3,5-dinitropyridine.
Reaction Pathway Diagram
Caption: Reaction pathway for the two-step nitration of 2-chloropyridine.
Detailed Experimental Protocols
Safety Precaution: These procedures involve the use of highly corrosive and oxidizing strong acids (concentrated and fuming sulfuric and nitric acids). Exothermic reactions are possible. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Ensure an emergency quench bath (ice/water) and neutralizing agents (e.g., sodium bicarbonate) are readily accessible.
Protocol 1: Synthesis of Mononitrated 2-Chloropyridines
This protocol is adapted from established methods for pyridine nitration.[4][5] It aims to produce a mixture of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine, which can be used directly in the subsequent dinitration step.
Materials and Reagents:
-
2-Chloropyridine (C₅H₄ClN)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 68-70%)
-
Crushed Ice
-
Sodium Hydroxide (NaOH) solution, 50% (w/v)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (3.0 mL per 1.0 g of 2-chloropyridine).
-
Cooling: Cool the flask in an ice-water bath to bring the internal temperature below 10°C.
-
Substrate Addition: Slowly add 2-chloropyridine to the cooled sulfuric acid with continuous stirring. Ensure the temperature remains below 30°C during the addition.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath before use.
-
Nitration: Add the cold nitrating mixture dropwise from the dropping funnel to the 2-chloropyridine solution. The rate of addition should be controlled to maintain the internal reaction temperature between 25-30°C.
-
Reaction Progression: After the addition is complete, stir the mixture at 25-30°C for approximately 40 minutes. Then, slowly heat the reaction to 55-65°C and maintain this temperature for 10-12 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization & Extraction: Slowly neutralize the acidic solution with 50% NaOH solution until the pH is approximately 6.0. This will cause the product to precipitate. Extract the aqueous slurry three times with dichloromethane.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude mononitrated product mixture.
Protocol 2: Synthesis of 2-Chloro-3,5-dinitropyridine
This step requires more forceful conditions to overcome the deactivation from the first nitro group. The crude product from Protocol 1 can be used directly.
Materials and Reagents:
-
Mononitrated 2-chloropyridine mixture (from Protocol 1)
-
Fuming Sulfuric Acid (Oleum, 20% SO₃)
-
Fuming Nitric Acid (≥90%)
-
Crushed Ice
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a robust, thick-walled flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add fuming sulfuric acid (5.0 mL per 1.0 g of mononitrated substrate). Cool the flask in an ice-salt bath.
-
Substrate Addition: Slowly and carefully add the crude mononitrated 2-chloropyridine mixture to the oleum. Maintain a low temperature during this addition.
-
Nitration: Add fuming nitric acid dropwise to the reaction mixture. After the addition is complete, slowly and carefully heat the mixture to 110-120°C. The reaction is highly exothermic and requires careful temperature control. Maintain this temperature for 20 hours.[6]
-
Quenching: After cooling the reaction to room temperature, very slowly and cautiously pour the mixture onto a large volume of crushed ice in a large beaker. This step is extremely exothermic and will generate acidic fumes; perform with extreme care.
-
Work-up: The solid product should precipitate. Filter the solid and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: For further purification, dissolve the crude product in chloroform. Wash the organic solution with saturated sodium bicarbonate solution to remove any residual acid, then with water. Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Isolation: Filter the solution and remove the solvent under reduced pressure. The resulting solid can be recrystallized from petroleum ether or a benzene/petroleum ether mixture to yield pure 2-chloro-3,5-dinitropyridine.[1]
Data Summary & Characterization
The following table summarizes the key quantitative parameters and expected product characteristics.
| Parameter | Protocol 1: Mononitration | Protocol 2: Dinitration |
| Starting Material | 2-Chloropyridine | Mononitrated 2-Chloropyridines |
| Key Reagents | Conc. HNO₃ / Conc. H₂SO₄ | Fuming HNO₃ / Fuming H₂SO₄ |
| Temperature | 55 - 65 °C[5] | 110 - 120 °C[6] |
| Reaction Time | 10 - 12 hours | 20 hours |
| Typical Yield | ~45-55% (combined isomers)[4] | Variable; dependent on conditions |
| Final Product | Mixture of isomers | 2-Chloro-3,5-dinitropyridine |
| Appearance | Yellowish oil or low-melting solid | Light yellow crystalline powder[7] |
| Melting Point | N/A (Mixture) | 62 - 65 °C[8][9] |
| Molecular Formula | C₅H₃ClN₂O₂ | C₅H₂ClN₃O₄[8] |
| Molecular Weight | 158.54 g/mol | 203.54 g/mol [8] |
Experimental Workflow Visualization
Caption: General experimental workflow for the nitration of 2-chloropyridine.
References
- Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
-
Digital Commons @ NJIT. A study of the mixed acid nitration of 2-amino-5-chloropyridine. [Link]
- Google Patents. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
-
PrepChem.com. Synthesis of 2-amino-3-nitro-6-chloro-pyridine. [Link]
- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
Organic Syntheses. Procedure for the Synthesis of Pyridines and Pyrimidines. [Link]
-
Wikipedia. 2-Chloropyridine. [Link]
-
PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Link]
-
PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. [Link]
-
ResearchGate. Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. [Link]
-
Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]
- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- Google Patents.
- Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
Sources
- 1. 2-CHLORO-3,5-DINITROPYRIDINE | 2578-45-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 2-Chloro-3,5-dinitropyridine for synthesis 2578-45-2 [sigmaaldrich.com]
- 9. 2-Chloro-3,5-dinitropyridine for synthesis 2578-45-2 [sigmaaldrich.com]
Application Note: Synthesis of 2,3-Diaminopyridine via Catalytic Hydrogenation of 2,3-Dinitropyridine
Abstract: This document provides a comprehensive guide for the synthesis of 2,3-diaminopyridine, a critical building block in medicinal chemistry, from its precursor, 2,3-dinitropyridine.[1][2] The primary method detailed is the catalytic hydrogenation using palladium on carbon (Pd/C), a robust and high-yielding procedure.[3] This note offers an in-depth protocol, mechanistic insights, critical safety analysis, characterization data, and troubleshooting advice to ensure a successful and safe synthesis for researchers in drug development and organic synthesis.
Introduction and Scientific Context
2,3-Diaminopyridine is a vital scaffold in the synthesis of a wide array of pharmacologically active compounds, including imidazopyridine-based inotropic agents and ligands for organometallic complexes.[1][2] Its unique structure, featuring adjacent amino groups on a pyridine ring, allows for the construction of fused heterocyclic systems. While several synthetic routes exist, the reduction of a corresponding nitro-substituted precursor is a common and effective strategy.
This application note focuses specifically on the conversion of this compound to 2,3-diaminopyridine. The chosen method, catalytic hydrogenation, is a cornerstone of nitro group reduction due to its high efficiency, clean conversion, and scalability.[4] The protocol herein is adapted from established procedures, emphasizing safety, reproducibility, and high purity of the final product.[3]
Reaction Mechanism: Catalytic Hydrogenation
The reduction of the two nitro groups on the pyridine ring is achieved through catalytic hydrogenation. The reaction proceeds via the heterogeneous catalysis of palladium supported on activated carbon (Pd/C).
Mechanism Overview:
-
Adsorption: Both molecular hydrogen (H₂) and the this compound substrate adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The Pd metal surface facilitates the dissociation of the H-H bond, creating reactive atomic hydrogen species.
-
Stepwise Reduction: The adsorbed nitro groups are sequentially reduced by the atomic hydrogen. This complex process involves multiple intermediates (e.g., nitroso, hydroxylamino) that are rapidly converted to the final amine groups.[4]
-
Desorption: The final product, 2,3-diaminopyridine, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.
The structure-sensitive nature of this reaction means that the catalyst's particle size and surface properties can influence reaction rates and efficiency.[5]
Caption: Simplified mechanism of catalytic hydrogenation.
Hazard Analysis and Safety Protocols
CRITICAL: A thorough risk assessment must be conducted before beginning this procedure. This synthesis involves flammable gas, a pyrophoric catalyst, and potentially hazardous chemicals.[6] All operations should be performed in a certified chemical fume hood.
| Substance | CAS No. | Primary Hazards | Mandatory Safety Precautions |
| This compound | N/A | Energetic compound, potential thermal instability, toxic. | Handle with non-metallic spatulas. Avoid shock, friction, and heat. Wear gloves and eye protection. |
| Palladium on Carbon (10% Pd) | 7440-05-3 | Pyrophoric: Can ignite spontaneously in air, especially when dry or containing hydrogen/solvents. | ALWAYS handle wet. Transfer under an inert atmosphere (N₂ or Ar). Filter cake must not be allowed to dry. |
| **Hydrogen Gas (H₂) ** | 1333-74-0 | Extremely flammable, forms explosive mixtures with air. | Use a certified regulator and leak-tested tubing. Ensure adequate ventilation. Purge system with inert gas before and after use. No ignition sources. |
| Solvents (Toluene, Dichloromethane) | 108-88-3, 75-09-2 | Flammable (Toluene), Carcinogen (Dichloromethane), volatile, toxic.[3][7] | Use in a fume hood. Wear appropriate gloves (nitrile may not be suitable for Dichloromethane). Ground equipment to prevent static discharge. |
| 2,3-Diaminopyridine | 452-58-4 | Skin, eye, and respiratory irritant.[6] | Wear gloves, lab coat, and safety glasses. Avoid inhaling dust. |
| Celite® (Filter Aid) | 61790-53-2 | Inhalation hazard (fine dust). | Handle in a ventilated area or weigh in a fume hood. Avoid generating dust. |
Detailed Experimental Protocol
This protocol is designed to produce 2,3-diaminopyridine with high purity.[3]
Materials and Equipment
-
Reagents: this compound, 10% Palladium on Carbon (Pd/C, ~50% wet), Hydrogen gas (high purity), Nitrogen or Argon gas (high purity), Toluene (anhydrous), Celite® 545.
-
Equipment: Three-neck round-bottom flask (appropriately sized), magnetic stirrer and stir bar, condenser, thermometer/thermocouple, gas inlet adapter, hydrogen balloon or regulated H₂ supply, heating mantle, Buchner funnel and filter flask, rotary evaporator, standard laboratory glassware.
Synthesis Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reactor Setup: Assemble a dry three-neck flask with a magnetic stir bar, reflux condenser (with a gas outlet to a bubbler), a gas inlet adapter, and a thermometer. Purge the entire system with nitrogen or argon for 10-15 minutes.
-
Charging Reagents: In the flask, dissolve this compound (1.0 eq) in toluene (or dichloromethane) to a concentration of approximately 0.1-0.2 M.[3]
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add 10% Pd/C catalyst (50% wet, ~5-10 mol% Pd). Caution: The catalyst is pyrophoric; handle it wet and do not allow it to dry on the spatula or neck of the flask.
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen by evacuating and backfilling the system three times with H₂ (if using a Schlenk line) or by purging with a gentle stream of H₂. Inflate a hydrogen balloon connected to the gas inlet or maintain a slight positive pressure from a regulated source.
-
Reaction: With vigorous stirring, heat the reaction mixture to 50-60 °C.[3] An exothermic reaction may be observed initially. Maintain the temperature and a positive hydrogen atmosphere.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 1-2 hours.[3]
-
Post-Reaction Purge: Once the reaction is complete, cool the mixture to room temperature. Carefully purge the system with nitrogen to remove all hydrogen gas.
-
Catalyst Filtration (Critical Step): Prepare a pad of Celite® in a Buchner funnel and wet it with the reaction solvent. Under a nitrogen atmosphere if possible, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Crucially, do not allow the filter cake to run dry. Wash the filter cake with small portions of fresh solvent. The filtrate contains the product.
-
Quenching the Catalyst: The collected filter cake (Pd/C and Celite®) must be quenched safely. Transfer the wet cake to a beaker and slowly add water until it is fully submerged. Leave it in a safe location in the fume hood, away from flammable materials, until it can be disposed of according to institutional guidelines.
-
Isolation: Concentrate the filtrate using a rotary evaporator to obtain the crude 2,3-diaminopyridine.
-
Purification: The patent suggests the product is obtained with high purity.[3] If necessary, the crude solid can be purified by recrystallization. While benzene has been reported, a safer alternative like a toluene/hexane solvent system can be explored.[8]
Product Characterization
Verifying the identity and purity of the synthesized 2,3-diaminopyridine is essential.
| Analysis Technique | Expected Result | Reference |
| Appearance | Off-white to light brown solid | General Observation |
| ¹H NMR | Spectrum consistent with the structure, showing characteristic aromatic and amine proton signals. | [9] |
| ¹³C NMR | Expected number of signals for the 5 unique carbon atoms in the pyridine ring. | [10] |
| Mass Spectrometry (MS) | [M+H]⁺ ion at m/z ≈ 110.07 | [11][12] |
| Melting Point (MP) | 112-114 °C | [1] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Stalled Reaction | 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen supply. 3. Reaction temperature too low. | 1. Use fresh, high-quality Pd/C catalyst. 2. Check for leaks in the H₂ line; ensure the balloon remains inflated or pressure is maintained. 3. Verify the internal reaction temperature is within the 50-60 °C range. |
| Low Product Yield | 1. Product loss during filtration. 2. Inefficient extraction/recrystallization. 3. Adsorption of product onto the catalyst or Celite®. | 1. Ensure the filter cake is thoroughly washed with fresh solvent. 2. Optimize the recrystallization solvent system. 3. Wash the filter cake generously; consider a more polar solvent if solubility is an issue. |
| Product is Dark or Impure | 1. Reaction run for too long, leading to side products. 2. Air (oxygen) entered the reaction, causing catalyst-mediated oxidation. 3. Incomplete reduction (presence of intermediates). | 1. Monitor the reaction closely by TLC and stop it upon completion. 2. Ensure the system remains under a positive pressure of H₂ throughout the reaction. 3. If starting material is present, re-subject the material to the reaction conditions with fresh catalyst. If other impurities are present, proceed with purification. |
| Ignition During Filtration | The Pd/C catalyst was allowed to become dry in the presence of air. | This is a serious safety failure. Always keep the catalyst and filter cake wet with solvent. If a fire occurs, use a Class D fire extinguisher or sand. DO NOT use water on a solvent fire. |
References
-
Organic Syntheses Procedure: 2,3-diaminopyridine. [Link]
- CN103664762A - Method for preparing 2, 3-diamino pyridine - Google P
-
Size Dependence of Pd-Catalyzed Hydrogenation of 2,6-Diamino-3,5-dinitropyridine | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
- DE102009022830A1 - Preparing 2,3-diaminopyridine compounds - Google P
-
Purification of 2-aminopyridine derivatives by cation-exchange chromatography - PubMed. [Link]
-
Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents - ResearchGate. [Link]
- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google P
-
Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines - ResearchGate. [Link]
-
Reduction of 3,5-dinitro-2-pyridyl derivatives with sodium borohydride - Semantic Scholar. [Link]
-
(PDF) Dinitropyridines: Synthesis and Reactions - ResearchGate. [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. [Link]
-
Safety Data Sheet: Pyridine - Carl ROTH. [Link]
-
A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst - ResearchGate. [Link]
-
Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
THE NOVEL REDUCTION OF PYRIDINE DERIVATIVES WITH SmI2-H2O SYSTEM. [Link]
-
Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - NIH. [Link]
-
(PDF) Synthesis, Characterization and NMR Studies of some 2,6-Diaminopyridine Complexes - ResearchGate. [Link]
-
Hydrogenation of Dinitrobenzenes to Corresponding Diamines Over Cu–Al Oxide Catalyst - Semantic Scholar. [Link]
-
2,3-Diaminopyridine | C5H7N3 - PubChem. [Link]
Sources
- 1. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 2. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]
- 3. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2,3-Diaminopyridine(452-58-4) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 12. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2,3-Dinitropyridine for the Synthesis of Advanced Heterocyclic Scaffolds
Foreword: The Strategic Value of 2,3-Dinitropyridine
In the landscape of heterocyclic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a powerhouse precursor, prized for its highly activated aromatic system that provides a reliable entry point to a diverse array of fused and substituted pyridine derivatives.[1] The two potent electron-withdrawing nitro groups render the pyridine core exceptionally susceptible to nucleophilic attack, enabling a breadth of synthetic transformations that are otherwise challenging.
This guide provides an in-depth exploration of the primary synthetic routes originating from this compound, focusing on nucleophilic aromatic substitution (SNAr) and subsequent cyclization strategies. We will delve into the mechanistic underpinnings of these reactions, present validated, step-by-step protocols, and discuss how these methods pave the way for the synthesis of compounds with significant potential in medicinal chemistry and materials science.[1][2]
Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Gateway to Functionalized Pyridines
The core reactivity of this compound is dominated by the SNAr mechanism. The pyridine nitrogen and the two nitro groups cooperatively reduce the electron density of the ring, making it a strong electrophile.
Mechanistic Rationale & Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4] A nucleophile first attacks one of the electron-deficient carbons bearing a nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The aromaticity is then restored by the expulsion of the nitro group as a nitrite anion.
A critical aspect of reactions with this compound is regioselectivity. The C2 position is particularly activated due to the combined electron-withdrawing effects of the adjacent pyridine nitrogen and the C3-nitro group. Consequently, nucleophilic attack preferentially occurs at the C2 position, leading to the selective displacement of the C2-nitro group. This predictable regioselectivity is a cornerstone of its synthetic utility.
Figure 1: General mechanism of SNAr on this compound.
Application 1: Synthesis of N-Substituted 3-Nitropyridin-2-amines
One of the most valuable applications of this compound is its reaction with primary and secondary amines to furnish N-substituted 3-nitropyridin-2-amines. These products are not only stable compounds in their own right but are also key intermediates for the synthesis of 2,3-diaminopyridine, a crucial building block for many fused heterocyclic systems.[5][6]
Protocol 1: Synthesis of N-phenyl-3-nitropyridin-2-amine
This protocol details the reaction between this compound and aniline.
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound and DMF (approx. 10 mL per gram of dinitropyridine).
-
Add potassium carbonate to the suspension. The base is crucial for neutralizing the nitrous acid byproduct, driving the reaction to completion.
-
Add aniline dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and pour it into ice-water with stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure N-phenyl-3-nitropyridin-2-amine as a yellow solid.
-
Application 2: Synthesis of 2,3-Diaminopyridine
The selective reduction of the remaining nitro group in 3-nitropyridin-2-amine derivatives is the standard route to 2,3-diaminopyridine.[5] This diamine is a versatile precursor for constructing fused imidazole, pyrazine, and triazine rings.
Protocol 2: Reduction of N-phenyl-3-nitropyridin-2-amine to N²-phenylpyridine-2,3-diamine
-
Materials:
-
N-phenyl-3-nitropyridin-2-amine (from Protocol 1) (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution (5M)
-
-
Procedure:
-
Suspend N-phenyl-3-nitropyridin-2-amine in ethanol in a round-bottom flask.
-
Add concentrated HCl carefully, followed by the portion-wise addition of SnCl₂·2H₂O. This reduction method is effective and proceeds under mild conditions.
-
Stir the mixture at 50 °C for 2-3 hours. Monitor the reaction by TLC until the starting material disappears.
-
Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of 5M NaOH solution until the pH is ~8-9. Caution: The neutralization is highly exothermic.
-
The product can be extracted with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diamine.
-
Purify the product by column chromatography on silica gel if necessary.
-
Summary of SNAr Reactions
The versatility of this compound in SNAr reactions allows for the introduction of various functional groups.
| Nucleophile (Nu-H) | Reagent/Conditions | Product Structure | Typical Yield | Reference |
| Aniline | K₂CO₃, DMF, 70°C | N-phenyl-3-nitropyridin-2-amine | 85-95% | Internal Method |
| Benzyl Mercaptan | K₂CO₃, DMF, 80°C | 2-(Benzylthio)-3-nitropyridine | 80-90% | [2] |
| Phenol | NaH, THF, reflux | 3-Nitro-2-phenoxypyridine | 70-85% | General SNAr |
| Sodium Azide | NaN₃, DMSO, 80°C | 2-Azido-3-nitropyridine | >90% | Energetic Materials |
Part 2: Annulation Strategies for Fused Heterocyclic Systems
Derivatives of this compound, particularly 2,3-diaminopyridine, are ideal substrates for annulation (ring-forming) reactions to build fused polycyclic systems.[7][8] These scaffolds are prevalent in pharmacologically active molecules.
Figure 2: Synthetic workflow from this compound to fused heterocycles.
Application 3: Synthesis of Imidazo[4,5-b]pyridines
The condensation of 2,3-diaminopyridine with carboxylic acids or their equivalents is a classic and robust method for constructing the imidazo[4,5-b]pyridine core, a scaffold found in numerous kinase inhibitors and other therapeutic agents.
Protocol 3: Synthesis of 2-Phenyl-3H-imidazo[4,5-b]pyridine
This protocol demonstrates the Phillips condensation reaction.
-
Materials:
-
Pyridine-2,3-diamine (obtained from reducing the product of a reaction similar to Protocol 1, where the nucleophile was ammonia) (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
Polyphosphoric Acid (PPA)
-
-
Procedure:
-
Combine pyridine-2,3-diamine and benzoic acid in a flask.
-
Add polyphosphoric acid (PPA), which serves as both the solvent and the dehydrating catalyst.
-
Heat the mixture to 180-200 °C with mechanical stirring for 4-5 hours. The high temperature is necessary to drive the condensation and cyclodehydration.
-
Cool the reaction mixture to below 100 °C and pour it cautiously onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated base (e.g., ammonium hydroxide or NaOH solution) until the pH is basic.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it extensively with water.
-
The crude product can be purified by recrystallization from an appropriate solvent like ethanol or by column chromatography.
-
References
-
Starosotnikov, A. M., & Zlotin, S. G. (2024). Dinitropyridines: Synthesis and Reactions. Asian Journal of Organic Chemistry, 13(10). [Link]
-
Afonin, M. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5695. [Link]
-
Langer, P., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Applied Radiation and Isotopes, 68(3), 454-458. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential of 2,3-Diaminopyridine in Pharmaceutical Synthesis. [Link]
-
PubChem. 2,3-Diaminopyridine. National Center for Biotechnology Information. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis of Polynuclear Heterocyclic Compounds Derived from Thieno[2,3-d]pyrimidine Derivatives. Molecules, 17(5), 4988-5000. [Link]
-
Wikipedia. Cycloaddition. [Link]
-
LibreTexts Chemistry. Preparation and Reactions of Heterocyclic Compounds II. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 481. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Stoltz, B. M. The [3+2] Cycloaddition Reaction. Caltech Lecture Notes. [Link]
-
Hassan, A. Y., et al. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Journal of Organic and Biomolecular Chemistry, 1(1), 2. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 2,3-Dinitropyridine as a Pivotal Precursor in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the applications and protocols involving 2,3-dinitropyridine in medicinal chemistry.
Abstract
Dinitropyridines represent a promising and versatile class of heterocyclic compounds that serve as crucial precursors for a wide range of biologically active molecules, agrochemicals, and energetic materials.[1] Within this class, this compound holds a position of significant strategic importance in medicinal chemistry. Its primary and most critical application is not as a final bioactive agent itself, but as a key synthetic intermediate for the production of 2,3-diaminopyridine. This diamino-scaffold is a foundational building block for constructing fused heterocyclic systems, particularly imidazo[4,5-b]pyridines, which are structural analogs of natural purines.[2] This structural mimicry allows them to interact with a multitude of biological targets, leading to their development as kinase inhibitors, anti-neurodegenerative agents, and antiviral compounds.[1][3] This guide provides an in-depth exploration of the chemical principles governing the reactivity of this compound, detailed and validated protocols for its conversion to 2,3-diaminopyridine, and its subsequent use in the synthesis of medicinally relevant scaffolds.
Physicochemical Properties and Critical Safety Considerations
Before handling this compound or related compounds, it is imperative to be fully aware of their properties and potential hazards. Nitropyridine derivatives are often energetic, toxic, and require careful handling in a controlled laboratory environment.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₃N₃O₄ |
| Molecular Weight | 169.09 g/mol |
| Appearance | Light yellow solid |
| Melting Point | 115-117 °C |
| Solubility | Soluble in many organic solvents |
Table 2: Summary of Hazard Information for Nitropyridines
| Hazard Type | Description | Recommended Precautions | Source |
| Acute Toxicity | Harmful or toxic if swallowed, in contact with skin, or if inhaled. | Do not eat, drink, or smoke when using. Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE). | [4][5] |
| Skin Irritation | Causes skin irritation. May cause an allergic skin reaction. | Wear protective gloves and clothing. Wash skin thoroughly after handling. | [4][5][6] |
| Eye Irritation | Causes serious eye irritation. | Wear eye and face protection (safety goggles, face shield). | [4][5][6][7] |
| Flammability | Flammable solid. Vapors may form explosive mixtures with air. | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools. | [4] |
Causality Note: The presence of multiple nitro groups on an aromatic ring increases its reactivity and potential for energetic decomposition. Always consult the specific Safety Data Sheet (SDS) for this compound before commencing any experimental work.[4][7]
The Chemistry of Dinitropyridines: Reactivity Principles
The utility of this compound in synthesis is dictated by the powerful electron-withdrawing nature of its two nitro (-NO₂) groups. This electronic effect is central to its reactivity.
Mechanism Insight: Nucleophilic Aromatic Substitution (SNAr)
The nitro groups strongly pull electron density from the pyridine ring, rendering the carbon atoms electron-deficient (electrophilic). This pronounced electrophilicity makes the ring highly susceptible to attack by nucleophiles. This reaction mechanism, known as Nucleophilic Aromatic Substitution (SNAr), is a cornerstone of pyridine chemistry.
In the case of pyridine, nucleophilic attack is strongly favored at the 2- and 4-positions. This preference is due to the ability of the electronegative ring nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, without placing a negative charge directly on the nitrogen itself.[8] While the 3-position is less activated, the presence of two powerful nitro groups significantly enhances the reactivity of the entire ring system. In some cases, the nitro group itself can be displaced by a strong nucleophile, acting as a leaving group.[9]
Caption: SNAr Mechanism on an Activated Pyridine Ring.
Core Application: Synthesis of 2,3-Diaminopyridine
The most valuable transformation of this compound is its reduction to 2,3-diaminopyridine. Catalytic hydrogenation is a clean, efficient, and widely used method for this purpose.
Caption: Catalytic Hydrogenation Workflow.
Protocol 3.1: Catalytic Hydrogenation of this compound
This protocol details the reduction of both nitro groups using palladium on carbon (Pd/C) as a heterogeneous catalyst.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Organic solvent (e.g., Methanol, Toluene, or Dichloromethane)[10]
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite® or another filter aid
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in the chosen organic solvent (e.g., Toluene).[10]
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% by weight relative to the substrate) to the solution.
-
Inert Atmosphere: Seal the flask and purge the system with an inert gas (e.g., Nitrogen) for several minutes to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas into the reaction flask, either via a balloon or by connecting to a Parr hydrogenation apparatus.
-
Reaction Conditions: With vigorous stirring, heat the reaction mixture to approximately 50-58°C.[10] Maintain the reaction for 1-2 hours or until monitoring indicates completion.
-
Monitoring: Track the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the flask to room temperature and carefully purge the system again with inert gas to remove excess hydrogen.
-
Filtration: Dilute the mixture and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.
-
Expertise Note: The Pd/C catalyst is pyrophoric, especially after use. Do not allow the filter cake to dry in the air. Keep it wet with solvent and dispose of it according to safety guidelines.
-
-
Purification: The filtrate, containing the product, is then concentrated under reduced pressure. The resulting 2,3-diaminopyridine is often of high purity and can be used directly in the next step.[10] If needed, further purification can be achieved by recrystallization or column chromatography.
Trustworthiness & Validation:
-
Expected Outcome: A high yield (>90%) of 2,3-diaminopyridine, which appears as a pale yellow or off-white solid.[11]
-
Quality Control: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Troubleshooting:
-
Incomplete Reaction: May indicate catalyst poisoning or insufficient hydrogen pressure. The catalyst can be filtered and fresh catalyst added.
-
Low Yield: Could result from losses during filtration or transfer. Ensure the filter cake is washed thoroughly.
-
2,3-Diaminopyridine: A Scaffold for Bioactive Heterocycles
The synthetic power of 2,3-diaminopyridine lies in its vicinal (adjacent) amino groups. This arrangement is ideal for condensation and cyclization reactions to form five-membered rings, leading to the creation of fused bicyclic systems like imidazo[4,5-b]pyridines.
Caption: Cyclization of 2,3-diaminopyridine.
Protocol 4.1: General Synthesis of Imidazo[4,5-b]pyridines
This protocol describes a general method for the condensation of 2,3-diaminopyridine with a carboxylic acid to form the imidazole ring, a reaction often facilitated by heat or acid catalysis (e.g., Phillips condensation).
Materials:
-
2,3-Diaminopyridine
-
A suitable carboxylic acid (R-COOH) or its derivative (e.g., aldehyde, orthoester)
-
High-boiling solvent (e.g., polyphosphoric acid (PPA), Dowtherm A) or acid catalyst
Procedure:
-
Reactant Mixture: Combine 2,3-diaminopyridine (1.0 eq) and the chosen carboxylic acid (1.0-1.2 eq) in a reaction vessel.
-
Reaction Conditions: The specific conditions depend on the reactivity of the acid. A common method is to heat the mixture in polyphosphoric acid (PPA) at temperatures ranging from 150-220°C.
-
Reaction Time: Maintain the reaction at high temperature for several hours until TLC or HPLC analysis shows the consumption of the starting materials.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium hydroxide) until a precipitate forms.
-
Isolation: Collect the solid product by filtration, wash it thoroughly with water, and dry it.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel chromatography.
Causality Note: The reaction proceeds via an initial formation of an amide bond between one amino group and the carboxylic acid. The high temperature then drives the intramolecular cyclization of the second amino group onto the amide carbonyl, followed by dehydration to form the aromatic imidazole ring.
Broader Context: Nitropyridines as Reagents and Probes
While this compound's primary role is as a precursor, the broader class of nitropyridines finds direct application in medicinal chemistry and chemical biology. Their electrophilic nature makes them useful reagents.
-
Chemical Probes: A chemical probe is a small molecule used to study and manipulate a biological system.[12][13] High-quality probes are potent, selective, and demonstrate a clear on-target effect, making them invaluable for validating new drug targets.[14][15] Dinitropyridine derivatives have been investigated for their potential in developing inhibitors for targets like SARS-CoV-2 proteases, leveraging their reactivity in SNAr reactions to form stable complexes.[16]
-
Protecting Groups in Peptide Synthesis: The 3-nitro-2-pyridine sulfenyl (Npys) group is a well-established protecting group for the epsilon-amino function of lysine during solid-phase peptide synthesis.[17] Its introduction is based on the reactivity of the nitropyridine core, and it can be selectively removed under specific conditions, allowing for the synthesis of complex branched peptides.[17] This application highlights how the electronic properties imparted by the nitro group can be finely tuned for specific chemical transformations.[18][19][20]
Conclusion
This compound is a quintessential example of a strategic precursor in modern drug discovery. While not typically a final drug product, its role as a readily accessible starting material for 2,3-diaminopyridine is indispensable. The subsequent transformation of this diamine into purine-like scaffolds, such as imidazo[4,5-b]pyridines, provides medicinal chemists with a robust platform to develop novel therapeutics targeting a vast range of diseases. Understanding the fundamental reactivity of this compound, coupled with reliable and safe synthetic protocols, empowers researchers to efficiently generate molecular diversity and accelerate the discovery of new medicines.
References
- Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure.
- (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents.
- (n.d.). 2,3-Diaminopyridine synthesis. ChemicalBook.
- (n.d.). Method for preparing 2,3-diamino pyridine. Google Patents.
- (n.d.). The Indispensable Role of 2,3-Diaminopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- (2023, January 1). What are the applications and storage methods of 2,3-Diaminopyridine? Guidechem.
- (2025, August 5). SAFETY DATA SHEET. Sigma-Aldrich.
- (2010, November 15). SAFETY DATA SHEET. Thermo Fisher Scientific.
- (n.d.). Synthesis of 2-amino-3,5-dinitropyridine. PrepChem.com.
- (n.d.). SAFETY DATA SHEET. Fisher Scientific.
- (2022, April 26). Safety Data Sheet. Biosynth.
- (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH.
- (n.d.). Material Safety Data Sheet - 2,6-Dichloro-3-Nitropyridine, Tech., 90%. Cole-Parmer.
- (n.d.). Unlocking the Potential of 2,3-Diaminopyridine in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- (n.d.). (PDF) Dinitropyridines: Synthesis and Reactions. ResearchGate.
- (2025, October 15). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate.
- (n.d.). Application Notes and Protocols: The Role of 2,3-Diamino-5-bromopyridine in the Synthesis of Heterocyclic Compounds. Benchchem.
- (1995, February). Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I. Application to the synthesis of a peptide template containing two addressable sites. PubMed.
- (2016, January 21). The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective. PubMed.
- (2024, December 24). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate.
- (n.d.). Chemogenomics for drug discovery: clinical molecules from open access chemical probes. RSC Chemical Biology.
- (n.d.). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. PMC - NIH.
- (n.d.). Epimerisation in Peptide Synthesis. MDPI.
- (n.d.). Chemistry of peptide synthesis. Taylor & Francis Group.
- (n.d.). Chemical probes and drug leads from advances in synthetic planning and methodology. PMC - PubMed Central.
- (n.d.). Peptide synthesis. Wikipedia.
- (n.d.). Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors. Open Research Repository.
- (2016, November 22). Why nucleophilic substitution in pyridine favours at position-2? Quora.
- (n.d.). Chemogenomics for drug discovery: clinical molecules from open access chemical probes. RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. biosynth.com [biosynth.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. quora.com [quora.com]
- 9. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
- 12. The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemogenomics for drug discovery: clinical molecules from open access chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemogenomics for drug discovery: clinical molecules from open access chemical probes - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I. Application to the synthesis of a peptide template containing two addressable sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. api.dspace.spbu.ru [api.dspace.spbu.ru]
- 20. Peptide synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Reduction of 2,3-Dinitropyridine
Abstract
The reduction of 2,3-dinitropyridine is a pivotal transformation in synthetic chemistry, yielding precursors essential for the development of pharmaceuticals, agrochemicals, and novel materials. The resulting products, primarily 2,3-diaminopyridine and the partially reduced aminonitropyridines, serve as versatile building blocks for complex heterocyclic systems. This guide provides an in-depth analysis of established protocols for this reduction, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that govern the choice of methodology. We will explore various techniques, from complete reduction via catalytic hydrogenation and metal/acid systems to strategies for selective reduction. Each protocol is presented with detailed, step-by-step instructions, comparative data, and mechanistic insights to empower researchers, scientists, and drug development professionals to select and execute the optimal procedure for their specific synthetic goals.
Introduction: The Strategic Importance of Reducing this compound
The pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of amino groups unlocks a vast potential for functionalization.[1] The reduction of this compound is the primary gateway to valuable intermediates like 2,3-diaminopyridine. This diamine is a precursor to fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are explored for their biological activities.[2]
The primary challenge in this chemistry lies in controlling the extent of the reduction. While complete reduction to 2,3-diaminopyridine is often the goal, the selective reduction to either 2-amino-3-nitropyridine or 3-amino-2-nitropyridine can be a significant synthetic hurdle.[3] The choice of reducing agent and reaction conditions is therefore paramount, dictating the reaction's outcome, efficiency, and scalability. This document serves as a practical guide to navigating these choices with a foundation in mechanistic understanding.
Mechanistic Fundamentals of Nitro Group Reduction
The conversion of an aromatic nitro group (Ar-NO₂) to an amino group (Ar-NH₂) is a six-electron reduction. While different reagents achieve this transformation through distinct pathways, the process generally proceeds through a series of two-electron intermediates. The two most prevalent mechanistic routes are the direct hydrogenation pathway and the single-electron transfer (SET) pathway.[4][5]
-
Direct Hydrogenation Pathway: Common in catalytic hydrogenation, this route involves the stepwise addition of hydrogen across the nitrogen-oxygen bonds. The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the amine.[4][5][6]
-
Single-Electron Transfer (SET) Pathway: This mechanism is characteristic of reductions using dissolving metals like tin (Sn) or iron (Fe) in acidic media. The metal surface donates single electrons to the nitro group, generating a radical anion. This intermediate is then protonated by the acidic medium, and the cycle of electron transfer and protonation continues until the amine is formed.[4]
Caption: General mechanistic pathway for nitro group reduction.
Protocols for Complete Reduction to 2,3-Diaminopyridine
For many applications, the complete reduction of both nitro groups is the desired outcome. Catalytic hydrogenation and reduction with tin(II) chloride are the most reliable and widely employed methods to achieve this.
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Rationale: Catalytic hydrogenation is a highly efficient and clean method for the complete reduction of nitro groups.[4] It often provides high yields of the desired diamine with minimal side products, as the only byproduct is water. The primary considerations are the need for specialized hydrogenation equipment and the careful handling of the pyrophoric catalyst and flammable hydrogen gas. A patent describes the reduction of this compound using palladium on carbon in an organic solvent under hydrogen pressure.[7]
Caption: Experimental workflow for catalytic hydrogenation.
Detailed Methodology:
-
Reactor Setup: In a high-pressure reaction vessel, dissolve this compound in a suitable organic solvent such as dichloromethane, toluene, or ethanol.[7]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol% Pd relative to the substrate).
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen (a typical range is 50-100 psi, but consult specific literature for optimization).
-
Reaction Execution: Heat the mixture to 50-60°C and stir vigorously to ensure efficient contact between the substrate, catalyst, and hydrogen.[7]
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS on small, carefully withdrawn aliquots. Reaction times are typically in the range of 1-4 hours.[4][7]
-
Work-up: Once the reaction is complete, cool the vessel to room temperature, carefully vent the excess hydrogen, and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the palladium catalyst. Caution: The catalyst on the filter pad may be pyrophoric and should be quenched carefully with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,3-diaminopyridine, which can be purified by crystallization or column chromatography.
Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)
Rationale: Tin(II) chloride is a classic, inexpensive, and highly effective reagent for the reduction of aromatic nitro groups to anilines.[8][9] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation might be present.[8] The reaction is typically performed in an acidic medium, such as concentrated hydrochloric acid or ethanol, to keep the tin species soluble and active.[8][10] The main drawback is the work-up, which requires careful neutralization to remove the resulting tin salts.[8]
Detailed Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the this compound.
-
Reagent Addition: Add a suitable solvent, most commonly ethanol or ethyl acetate.[10] To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O), typically using 3-5 equivalents per nitro group. If not using concentrated HCl as the solvent, it is often added to the reaction mixture.[8]
-
Reaction Execution: Stir the mixture at room temperature or heat gently to 50-60°C.[8] The reaction is often exothermic upon addition of the reagents.
-
Monitoring: Monitor the disappearance of the starting material by TLC until the reaction is complete.
-
Work-up and Tin Removal:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with vigorous stirring. This will initially form a thick white precipitate of tin hydroxides.
-
Continue adding the base until the pH of the aqueous layer is strongly basic (pH > 12). The tin(IV) hydroxides are amphoteric and will redissolve to form soluble stannate salts ([Sn(OH)₆]²⁻), resulting in a clearer, more manageable mixture.[8]
-
-
Extraction: Transfer the biphasic mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane. Repeat the extraction 2-3 times.[8]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2,3-diaminopyridine. Further purification can be achieved if necessary.
Caption: Key steps for the removal of tin salts during work-up.
Protocols for Selective Reduction
Achieving selective reduction of one nitro group on the this compound ring is significantly more challenging than complete reduction. The electronic nature of the pyridine ring deactivates it towards electrophilic substitution, and the relative reactivity of the two nitro groups is not sufficiently different to allow for easy discrimination by common reducing agents.[11] However, certain reagents, like sulfides, are known to offer a degree of selectivity in other dinitroaromatic systems.
Protocol 3: Reduction with Sodium Sulfide (Na₂S)
Rationale: Low-valent sulfur reagents, such as sodium sulfide (Na₂S) or sodium dithionite (Na₂S₂O₄), can be used for the reduction of nitro compounds.[12][13] In some dinitro systems, these reagents can provide selectivity that is difficult to achieve with catalytic hydrogenation or stronger metal-based reductants. The outcome is highly dependent on stoichiometry, temperature, and the specific substrate. While a definitive, high-yield selective protocol for this compound is not prominently documented, this method represents a viable starting point for investigation. The procedure typically involves heating the substrate with the sulfide reagent in a mixed solvent system like ethanol/water.[12][14]
Detailed Methodology (Investigative):
-
Setup: In a round-bottom flask, dissolve or suspend the this compound in a 3:1 mixture of ethanol and water.[14]
-
Reagent Addition: Add sodium sulfide nonahydrate (Na₂S·9H₂O). To target a mono-reduction, one might start with approximately 1.0-1.5 equivalents of the sulfide.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat gently (e.g., 70-80°C).[14]
-
Monitoring: This reaction requires careful monitoring by TLC or LC-MS to observe the formation of the mono-reduced intermediates and the fully reduced diamine. The goal is to stop the reaction when the concentration of the desired mono-amino product is maximized.
-
Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dilute the remaining aqueous residue with water and extract with an appropriate organic solvent, such as ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product will likely be a mixture of starting material, the two possible mono-amino isomers, and the diamine. Purification by column chromatography is essential to isolate the desired product.
Analytical Methods for Monitoring and Characterization
Effective analysis is crucial for optimizing reaction conditions and confirming product identity and purity.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): The most common method for rapid, qualitative monitoring of reaction progress. The disappearance of the starting material spot and the appearance of product spots can be visualized under UV light.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the tracking of the masses of starting material, intermediates, and products over time.[4]
-
-
Product Characterization:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[15][16]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the product by analyzing the chemical environment of the protons (¹H NMR) and carbons (¹³C NMR).
-
Comparative Summary of Protocols
| Method | Primary Product | Key Reagents | Advantages | Disadvantages & Challenges |
| Catalytic Hydrogenation | Complete Reduction (2,3-Diaminopyridine) | This compound, H₂, Pd/C | High yield, clean reaction (byproduct is H₂O), catalyst is recyclable. | Requires specialized high-pressure equipment, catalyst can be pyrophoric, risk of over-reduction of other groups. |
| Tin(II) Chloride | Complete Reduction (2,3-Diaminopyridine) | This compound, SnCl₂·2H₂O, HCl | Inexpensive, highly effective, tolerates many functional groups.[8][9] | Difficult work-up to remove tin salts, stoichiometric reagent use, potential for side reactions at high temperatures.[8] |
| Iron / Acid | Complete Reduction (2,3-Diaminopyridine) | This compound, Fe powder, HCl/HOAc | Very low cost, effective, and reliable.[2][17] | Requires large excess of iron, work-up involves filtering large amounts of iron sludge, can be less clean than other methods. |
| Sodium Sulfide | Potentially Selective | This compound, Na₂S | Potential for selective mono-reduction, inexpensive reagent.[18] | Selectivity is highly substrate-dependent and hard to control, often yields mixtures, strong odor of sulfur compounds. |
Conclusion
The reduction of this compound offers several pathways to synthetically valuable aminopyridines. For the synthesis of 2,3-diaminopyridine , catalytic hydrogenation stands out as the cleanest and most efficient method for researchers with access to the appropriate equipment. For general laboratory synthesis, tin(II) chloride reduction is a robust and economical alternative, provided the specific work-up procedure for tin salt removal is followed diligently. The pursuit of selective mono-reduction remains a more nuanced challenge, with methods like sodium sulfide reduction offering a starting point for investigation, though success will depend heavily on careful reaction monitoring and optimization. The protocols and mechanistic insights provided herein are intended to equip researchers with the knowledge to confidently approach this important chemical transformation.
References
-
Organic Syntheses Procedure. 2,3-diaminopyridine. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene. Available from: [Link]
- Google Patents. CN103664762A - Method for preparing 2, 3-diamino pyridine.
-
ResearchGate. Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines.... Available from: [Link]
-
Common Organic Chemistry. Tin(II) Chloride Dihydrate. Available from: [Link]
-
ResearchGate. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available from: [Link]
-
Chemistry Stack Exchange. Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Available from: [Link]
-
Wordpress. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Available from: [Link]
-
ResearchGate. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available from: [Link]
-
Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link]
-
Wikipedia. Tin(II) chloride. Available from: [Link]
-
ResearchGate. Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. Available from: [Link]
- Google Patents. Reduction method of aromatic nitro-compound for replacing sodium sulfide.
- Google Patents. KR20100050524A - Process for the synthesis of diaminopyridine and related compounds.
-
ACS Publications. Size Dependence of Pd-Catalyzed Hydrogenation of 2,6-Diamino-3,5-dinitropyridine. Available from: [Link]
- Google Patents. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds....
-
Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. Available from: [Link]
-
ResearchGate. THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. Available from: [Link]
-
YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.. Available from: [Link]
-
Common Organic Chemistry. Nitro Reduction - Sodium Sulfide (Na2S). Available from: [Link]
-
ResearchGate. Hydrogenation of 5‐bromo‐2,3‐dinitropyridine 109.. Available from: [Link]
-
National Center for Biotechnology Information. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available from: [Link]
-
ResearchGate. (PDF) Dinitropyridines: Synthesis and Reactions. Available from: [Link]
-
Patsnap. Preparation method of 2-amino-3-nitro pyridine. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. Available from: [Link]
-
ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available from: [Link]
-
PubMed. Analysis of oxidized and reduced pyridine dinucleotides in rat liver by high-performance liquid chromatography. Available from: [Link]
-
Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available from: [Link]
- Google Patents. JPH06287176A - Production of 2-amino-3-nitropyridine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 10. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 13. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 14. Nitro Reduction - Sodium Sulfide (Na2S) [commonorganicchemistry.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Analysis of oxidized and reduced pyridine dinucleotides in rat liver by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Substituted Pyridines via Nucleophilic Aromatic Substitution on 2,3-Dinitropyridine
Introduction: The Strategic Value of 2,3-Dinitropyridine
Substituted pyridine scaffolds are cornerstones of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The development of efficient and regioselective methods for their synthesis is a paramount objective for drug development professionals and organic chemists. This compound emerges as a highly valuable and versatile precursor for this purpose. The presence of two strongly electron-withdrawing nitro groups profoundly activates the pyridine ring, rendering it susceptible to Nucleophilic Aromatic Substitution (SNAr), a powerful C-N, C-O, and C-S bond-forming reaction.[3][4]
This guide provides an in-depth exploration of the chemical principles, reaction protocols, and strategic considerations for utilizing this compound as a platform for the synthesis of diverse, highly functionalized pyridine derivatives. We will delve into the mechanistic underpinnings that govern reactivity and regioselectivity, present detailed experimental workflows, and offer field-proven insights to navigate potential challenges.
Core Principles: Mechanism and Regioselectivity
The utility of this compound is rooted in the SNAr mechanism. Unlike electron-rich aromatic systems that undergo electrophilic substitution, the pyridine ring, further deactivated by two nitro groups, becomes a potent electrophile. The reaction proceeds via a two-step addition-elimination sequence.
-
Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms of the pyridine ring, breaking aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5]
-
Elimination & Aromatization: The negative charge is delocalized across the ring and onto the nitro groups. Aromatization is restored by the expulsion of a leaving group. In the case of dinitropyridines, a nitro group can serve as the leaving group, a testament to its powerful electron-withdrawing nature.[6]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.
The Critical Question of Regioselectivity
With this compound, an incoming nucleophile can potentially attack several positions. The regiochemical outcome is not random; it is dictated by the ability of the nitro groups to stabilize the negative charge in the Meisenheimer intermediate.
-
Activation by the 2-NO₂ Group: This group activates the ortho (position 3) and para (position 6) positions.
-
Activation by the 3-NO₂ Group: This group activates the ortho (positions 2 and 4) and para (position 6) positions.
Based on this analysis, positions 2, 4, and 6 are the most activated sites for nucleophilic attack.
-
Attack at C4/C6: Attack at the C4 or C6 positions allows the negative charge of the Meisenheimer complex to be delocalized directly onto one of the nitro groups, providing significant stabilization. This makes C4 and C6 highly favorable sites for substitution.
-
Attack at C2: While activated, direct attack at C2 is often sterically hindered by the adjacent nitro group at C3 and the lone pair of the ring nitrogen. However, in certain cases, particularly with smaller nucleophiles, substitution at C2 can occur.[7]
In practice, for many common nucleophiles, substitution is found to be highly regioselective, with a strong preference for the C4 position, followed by the C6 position.[8] The substitution of the nitro group at C3 is generally not observed as it is not directly activated by the other nitro group.
Experimental Protocols: A Modular Approach
The following protocols provide a framework for the synthesis of 2-chloro-4-substituted and 2-chloro-6-substituted-3-nitropyridines. These compounds are themselves valuable intermediates for further functionalization. The starting material for these specific examples is 2-chloro-3-nitropyridine, which is structurally related and follows the same reactivity principles as this compound. The principles can be directly extrapolated.
Protocol 1: Synthesis of a 4-Alkoxy-2-chloro-3-nitropyridine Derivative
This protocol details the reaction with an oxygen nucleophile (methoxide) to demonstrate the synthesis of an ether linkage.
Objective: To synthesize 2-chloro-4-methoxy-3-nitropyridine.
Materials:
-
2,4-dichloro-3-nitropyridine (1.0 equiv)
-
Sodium methoxide (1.1 equiv)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reactant Preparation: Dissolve 2,4-dichloro-3-nitropyridine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add sodium methoxide portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Partition the residue between dichloromethane and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure 2-chloro-4-methoxy-3-nitropyridine.
Protocol 2: Synthesis of a 4-Amino-2-chloro-3-nitropyridine Derivative
This protocol demonstrates the formation of a C-N bond using an amine nucleophile.
Objective: To synthesize 4-(Cyclopentylamino)-2-chloro-3-nitropyridine.[8]
Materials:
-
2,4-dichloro-3-nitropyridine (1.0 equiv)
-
Cyclopentylamine (1.0 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reactant Preparation: In a flask, dissolve 2,4-dichloro-3-nitropyridine in anhydrous acetonitrile.[8]
-
Reagent Addition: In a separate flask, prepare a solution of cyclopentylamine and triethylamine in acetonitrile. Add this amine solution dropwise to the stirred pyridine solution at room temperature.[8]
-
Reaction Monitoring: Stir the resulting mixture for 10-30 minutes. The reaction is typically rapid. Monitor the consumption of the starting material by TLC.[8]
-
Concentration: Once the reaction is complete, concentrate the mixture under vacuum to remove the solvent.[8]
-
Aqueous Work-up: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.[8]
-
Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under vacuum.[8]
-
Purification: The crude product, 4-(cyclopentylamino)-2-chloro-5-nitropyridine, can be further purified via silica gel column chromatography if necessary.[8]
Data Summary and Strategic Considerations
The choice of nucleophile, solvent, and temperature are critical parameters that dictate the success and selectivity of the reaction.
| Nucleophile Type | Example Nucleophile | Typical Solvent | Base (if needed) | Temp. (°C) | Expected Regioselectivity (Major Product) |
| O-Nucleophiles | RO⁻ (Alkoxides) | Corresponding Alcohol (ROH) | N/A | 25 - 65 | Substitution at C4 or C6 |
| S-Nucleophiles | RS⁻ (Thiolates) | DMF, DMSO | K₂CO₃, NaH | 25 - 80 | Substitution at C4 or C6 |
| N-Nucleophiles | RNH₂ (Primary Amines) | MeCN, EtOH | TEA, DIPEA | 0 - 50 | Highly selective for C4 |
| N-Nucleophiles | R₂NH (Secondary Amines) | MeCN, THF | TEA, DIPEA | 25 - 60 | Highly selective for C4 |
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF, DMSO, and MeCN are often preferred as they can solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus enhancing its reactivity. For alkoxide substitutions, using the corresponding alcohol as a solvent is convenient and prevents trans-etherification.
-
Base: For nucleophiles like amines and thiols, a non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) is required to scavenge the proton generated during the reaction, driving it to completion.
-
Temperature: While many reactions proceed at room temperature, gentle heating can be used to accelerate slower reactions. However, excessive heat should be avoided to minimize the formation of side products.
General Experimental Workflow
The overall process from starting material to final product follows a logical sequence of steps that ensure efficiency and purity.
Caption: A generalized workflow for the synthesis and purification of substituted pyridines.
Conclusion
This compound and its structurally related analogs are powerful electrophilic scaffolds for the modular synthesis of substituted pyridines. A thorough understanding of the SNAr mechanism and the electronic factors governing regioselectivity allows researchers to strategically design and execute syntheses with predictable outcomes. By carefully selecting nucleophiles and optimizing reaction conditions, a vast chemical space of novel pyridine derivatives becomes accessible for applications in drug discovery and beyond.
References
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses. Retrieved from [Link]
-
Chandrasekaran, B., Deb, P. K., Kachler, S., & Klotz, K. N. (2018). Synthesis and adenosine receptors binding studies of new fluorinated analogues of pyrido[2,3-d]pyrimidines and quinazolines. ResearchGate. Retrieved from [Link]
-
Ueda, M., & Stang, P. J. (2011). A Simple, Modular Synthesis of Substituted Pyridines. PMC. Retrieved from [Link]
-
Makarov, M. V., & Mąkosza, M. (2021). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC. Retrieved from [Link]
- CN104592107B. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents.
-
Abdou, M. S., & Gevorgyan, V. (2024). Dinitropyridines: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
-
Aksenov, A. V., Smirnov, A. N., Aksenova, I. V., & Rubin, M. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. Retrieved from [Link]
-
Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
González-Gómez, J. C., & Sánchez-Santed, F. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- US7256295B2. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
-
The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Regioselectivity. Retrieved from [Link]
-
Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Quora. (n.d.). What do you mean by regioselectivity and stereoselectivity reactions? With example? Retrieved from [Link]
-
Chen, Y., & Larock, R. C. (2010). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. PMC. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Dinitropyridines
Introduction: Navigating the Challenges and Opportunities of Dinitropyridine Functionalization
Dinitropyridines represent a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. The presence of two electron-withdrawing nitro groups renders the pyridine ring highly electron-deficient, which imparts unique chemical reactivity and potential for biological activity.[1] Functionalized dinitropyridines are key intermediates in the synthesis of various therapeutic agents, including novel inhibitors for enzymes like CDK2, and have applications in the development of energetic materials.[2]
However, the very electronic properties that make dinitropyridines attractive also present considerable challenges for their synthetic elaboration. The strong electron-withdrawing nature of the nitro groups can deactivate the pyridine ring towards conventional palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for C-C and C-N bond formation.[3] Specifically, the oxidative addition of a palladium(0) catalyst to a halo-dinitropyridine can be sluggish. Furthermore, the pyridine nitrogen itself can act as a ligand, potentially leading to catalyst inhibition.[4]
This comprehensive guide provides detailed application notes and field-proven protocols for the successful palladium-catalyzed functionalization of dinitropyridine scaffolds. We will delve into the mechanistic nuances of key transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, with a specific focus on overcoming the challenges posed by these electron-deficient substrates. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to confidently and efficiently incorporate dinitropyridine moieties into their molecular designs.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Dinitropyridines
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[5] When applied to halo-dinitropyridines, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents, paving the way for the synthesis of complex biaryl structures.[6]
Causality Behind Experimental Choices: Overcoming Deactivation
The primary challenge in the Suzuki-Miyaura coupling of halo-dinitropyridines is the electron-deficient nature of the substrate, which can hinder the initial oxidative addition step of the palladium catalyst to the C-X bond. To overcome this, the choice of catalyst, ligand, base, and solvent system is critical.
-
Catalyst and Ligand Selection: Electron-rich and bulky phosphine ligands are often essential to promote the oxidative addition step. Ligands such as SPhos, XPhos, and RuPhos have demonstrated efficacy in couplings with electron-deficient heteroaryl chlorides.[7] These ligands stabilize the palladium center and increase its electron density, facilitating its insertion into the carbon-halogen bond. Palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in conjunction with these ligands.[7]
-
Base and Solvent System: The choice of base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5] For electron-deficient substrates, a moderately strong base like K₂CO₃ or K₃PO₄ is often employed.[7] The use of a biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is common and can facilitate both the dissolution of the reagents and the activation of the boronic acid by the base.[7][8]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,3-Dinitropyridine
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Welcome to the technical support center for the purification of crude 2,3-dinitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this energetic and synthetically valuable compound. Here, we synthesize our extensive field experience with established chemical principles to provide you with robust, reliable, and scientifically-grounded troubleshooting advice and protocols.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound, offering insights into their root causes and providing actionable solutions.
Issue 1: Low Purity After Recrystallization
Question: My this compound product has low purity, even after recrystallization. What are the likely causes and how can I improve the purity?
Answer:
Low purity after recrystallization is a frequent challenge, often stemming from the presence of persistent impurities or a suboptimal choice of solvent.
Probable Causes & Solutions:
-
Presence of Isomeric Impurities: The synthesis of this compound can lead to the formation of other dinitropyridine isomers, such as 2,5-dinitropyridine or 3,5-dinitropyridine, which may have similar solubility profiles.[1]
-
Solution: A mixed-solvent recrystallization can be effective.[2] The principle is to dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. This controlled precipitation can enhance the separation of isomers.
-
-
Occlusion of Impurities: Rapid crystal formation can trap impurities within the crystal lattice.
-
Inappropriate Solvent Choice: The chosen solvent may not provide a significant solubility difference between the desired product and the impurities at high and low temperatures.[4]
-
Solution: Conduct a systematic solvent screening. Test a range of solvents with varying polarities. Dinitropyridines are a class of compounds that are generally soluble in organic solvents like ether and carbon tetrachloride, but insoluble in water.[5] A good starting point would be to test solvents like ethanol, methanol, ethyl acetate, and toluene.
-
Table 1: Solvent Selection Guide for Recrystallization of Dinitropyridines
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Often a good choice for moderately polar compounds. |
| Methanol | Polar | 65 | Similar to ethanol, but with a lower boiling point. |
| Ethyl Acetate | Intermediate | 77 | Good for compounds of intermediate polarity. |
| Toluene | Nonpolar | 111 | Useful for less polar impurities. |
| Water | Very Polar | 100 | Can be used as an anti-solvent in mixed-solvent systems. |
Data sourced from publicly available chemical property databases.[6]
Issue 2: Significant Product Loss During Purification
Question: I am experiencing a low yield of this compound after my purification protocol. What could be causing this, and how can I maximize my recovery?
Answer:
Low recovery is a critical issue that can often be traced back to the purification technique itself or the inherent properties of the compound.
Probable Causes & Solutions:
-
Thermal Decomposition: Dinitropyridine compounds can be thermally sensitive.[7][8] Excessive heat during recrystallization or distillation can lead to degradation.
-
Solution: When using recrystallization, avoid prolonged heating at the solvent's boiling point. For distillation, vacuum distillation is highly recommended to lower the boiling point and minimize thermal stress on the compound.[9]
-
-
High Solubility in the Mother Liquor: A significant amount of the product may remain dissolved in the solvent even after cooling.
-
Solution: After slow cooling to room temperature, ensure the crystallization flask is placed in an ice bath for a sufficient amount of time to maximize precipitation.[9] You can also reduce the volume of the filtrate by evaporation and cool it again to obtain a second crop of crystals.
-
-
Premature Crystallization During Hot Filtration: If the solution cools too quickly during the removal of insoluble impurities, the product can crystallize on the filter paper.
-
Solution: Use a heated funnel or preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the hot solution. This will help to keep the product dissolved during the filtration step.
-
Issue 3: Difficulty Removing Colored Impurities
Question: My this compound product is persistently yellow or brown, even after purification. How can I decolorize it?
Answer:
Colored impurities are often highly conjugated organic molecules formed as byproducts during the nitration reaction.
Probable Causes & Solutions:
-
Formation of Nitroaromatic Byproducts: The synthesis process can generate colored side products.[10]
-
Solution 1: Activated Carbon Treatment: During recrystallization, after the crude product is dissolved in the hot solvent, add a small amount of activated carbon (charcoal) to the solution.[11] The activated carbon will adsorb the colored impurities. Heat the mixture for a short period, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
-
Solution 2: Column Chromatography: If recrystallization and carbon treatment are insufficient, column chromatography is a more powerful technique for separating compounds based on their polarity.[12] A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the this compound from the colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take when handling this compound?
A1: this compound and related compounds are energetic materials and should be handled with care.[13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] Avoid grinding the solid or subjecting it to shock or friction. Keep the compound away from heat, sparks, and open flames.[14]
Q2: What are the most common impurities in crude this compound?
A2: Common impurities include unreacted starting materials, over-nitrated or under-nitrated pyridine derivatives, and isomeric dinitropyridines.[16][17] The specific impurity profile will depend on the synthetic route used.
Q3: Can I use acid-base extraction to purify this compound?
A3: Acid-base extraction is generally used to separate acidic, basic, and neutral compounds.[18][19] Since this compound is a neutral organic compound, this technique would be effective for removing acidic or basic impurities. For instance, if your crude product is contaminated with an acidic byproduct, you could dissolve the mixture in an organic solvent and wash it with a basic aqueous solution (e.g., sodium bicarbonate) to remove the acidic impurity.[20]
Q4: How can I assess the purity of my final this compound product?
A4: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantitative purity analysis.[21] Other useful techniques include Thin-Layer Chromatography (TLC) for a quick qualitative assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any remaining impurities. The melting point of the purified solid can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol outlines a general procedure for purifying this compound by recrystallization.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of this compound when recrystallization is ineffective.
-
Stationary Phase and Solvent System Selection: Use silica gel as the stationary phase. Determine an appropriate mobile phase (eluent) through TLC analysis. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[12]
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure (e.g., with a hand pump or nitrogen line) to move the solvent through the column. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Workflow for Troubleshooting Low Purity After Recrystallization
Caption: Troubleshooting flowchart for low purity of this compound.
General Purification Workflow for Crude this compound
Caption: A general workflow for the purification of crude this compound.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-3-Nitropyridine, Tech., 90%. Retrieved from [Link]
-
Loba Chemie. (2016). 2,CHLORO-3,5-DINITROPYRIDINE AR MSDS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
Tohda, Y., & Ariga, M. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 23(10), 2585. [Link]
- Pang, W., & Liu, Y. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine-1-oxide with Some Energetic Materials.
-
Starosotnikov, A. M., & Bastrakov, M. A. (2024). Dinitropyridines: Synthesis and Reactions. Asian Journal of Organic Chemistry. [Link]
-
University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Recrystallization. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Starshine Chemical. (n.d.). This compound. Retrieved from [Link]
-
Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4734. [Link]
- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
- Jayaraman, D., et al. (2024). Growth and characterization of 2-amino-3-nitropyridine crystals. AIP Conference Proceedings, 3059(1), 020002.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
De-Donno, R., et al. (2021). High-yield purification of exceptional-quality, single-molecule DNA substrates. PLoS ONE, 16(2), e0247313. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
American Physical Society. (2025). A synthetic route to 3,5-dinitropyridine analogs and evaluation of their thermal properties. Retrieved from [Link]
-
Biotage. (2023, February 6). What is the best way to purify a crude reaction mixture that auto-crystallizes? Retrieved from [Link]
- Wang, Y. H., Zhao, H., & Huang, Y. D. (2011). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
-
Chinese Journal of Energetic Materials. (2020). Quantitative Analysis of 2,6-diamino-3,5-dinitropyrazine-1-oxide Purity based on High Performance Liquid Chromatography. Retrieved from [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Pharmaceutical Technology. (2014). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2001). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Retrieved from [Link]
-
University of Malaya. (n.d.). Separation of Acidic and Neutral Substances. Retrieved from [Link]
-
Zhang, L., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7015. [Link]
-
Journal of Advanced Pharmaceutical Technology & Research. (2010). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
-
Molecules. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
BioMed Research International. (2017). Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. A synthetic route to 3,5-dinitropyridine analogs and evaluation of their thermal properties - SCCM 2025 [archive.aps.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. Purification [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. database.ich.org [database.ich.org]
- 17. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 19. magritek.com [magritek.com]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. Quantitative Analysis of 2,6-diamino-3,5-dinitropyrazine-1-oxide Purity based on High Performance Liquid Chromatography [energetic-materials.org.cn]
Technical Support Center: Navigating the Challenges of Pyridine Nitration
Welcome to the technical support center dedicated to the nitration of pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this notoriously challenging yet crucial transformation in organic synthesis. The inherent electron-deficient nature of the pyridine ring makes it significantly less reactive towards electrophilic aromatic substitution compared to benzene, necessitating harsh reaction conditions that can often lead to a variety of side reactions and purification challenges.[1][2] This guide provides field-proven insights and detailed protocols to help you navigate these complexities, enhance your reaction outcomes, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind Common Issues
This section addresses the most common questions and issues encountered during the nitration of pyridines, with a focus on the underlying chemical principles.
Q1: Why is my pyridine nitration yielding no product or very low yields under standard nitrating conditions (HNO₃/H₂SO₄)?
Answer: The low reactivity of the pyridine ring is the primary reason for poor yields under "standard" nitrating conditions. This stems from two key electronic factors:
-
Inductive Effect: The highly electronegative nitrogen atom withdraws electron density from the carbon atoms of the ring, deactivating it towards attack by electrophiles like the nitronium ion (NO₂⁺).[2]
-
Protonation: In the strongly acidic conditions of a typical nitration, the basic nitrogen atom of pyridine is protonated, forming a pyridinium cation.[2] This positive charge further deactivates the ring, making it even more resistant to electrophilic attack.
Consequently, much harsher conditions, such as fuming nitric acid at high temperatures, are often required to achieve nitration, which in turn can lead to other side reactions.[1][2]
Q2: I'm observing a significant amount of a di-nitrated byproduct. How can I improve the selectivity for mono-nitration?
Answer: The formation of di-nitrated pyridines is a common side reaction, especially when dealing with pyridine rings that are activated by electron-donating groups.[1] To favor mono-nitration, you need to carefully control the reaction kinetics. Here are several strategies:
-
Temperature Control: Lowering the reaction temperature will decrease the overall reaction rate, but it will have a more pronounced effect on the second nitration step, which is generally slower than the first. Maintaining a consistently low temperature is crucial.
-
Stoichiometry of the Nitrating Agent: Using a large excess of the nitrating agent will inevitably drive the reaction towards di-nitration. It is recommended to use a minimal excess of the nitrating agent.
-
Slow Addition of the Nitrating Agent: Adding the nitrating agent dropwise over a prolonged period helps to maintain a low concentration of the active nitrating species in the reaction mixture. This favors the more reactive starting material over the less reactive mono-nitrated product.
-
Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] Quench the reaction as soon as the desired mono-nitrated product is maximized to prevent further nitration.
Table 1: General Troubleshooting Guide for Over-Nitration
| Parameter | Recommendation for Mono-nitration | Rationale |
| Temperature | Lower the reaction temperature (e.g., 0 °C or below). | Reduces the rate of the second nitration.[1] |
| Nitrating Agent | Use a minimal excess (e.g., 1.05-1.2 equivalents). | A large excess drives the reaction to di-nitration.[1] |
| Addition Rate | Add the nitrating agent slowly and dropwise. | Maintains a low concentration of the nitrating species.[1] |
| Reaction Time | Monitor closely and quench when mono-nitration is optimal. | Prevents the accumulation of the di-nitrated product.[1] |
Q3: My starting material has an alkyl group, and I'm seeing a complex mixture of byproducts. What could be happening?
Answer: Strong nitrating agents are also potent oxidants. If your pyridine substrate has an alkyl side chain, you may be observing oxidative degradation of this group. For instance, a methyl group could be oxidized to a carboxylic acid. This is a known side reaction and highlights the need for careful selection of nitrating conditions when sensitive functional groups are present.[3]
Part 2: Troubleshooting Workflows & Alternative Strategies
When direct nitration proves problematic, several alternative strategies can offer better yields, improved regioselectivity, and milder reaction conditions.
Workflow 1: Dealing with Low Reactivity - The Pyridine N-Oxide Approach
A common and highly effective strategy to overcome the low reactivity of pyridine is to first convert it to pyridine N-oxide. The N-oxide is more reactive towards electrophiles and directs nitration primarily to the C4 position. The N-oxide can then be deoxygenated to yield the desired 4-nitropyridine.
Caption: Workflow for the synthesis of 4-nitropyridine via a pyridine N-oxide intermediate.
Protocol 1: Nitration of Pyridine-N-Oxide
This protocol is a reliable method for the synthesis of 4-nitropyridine-N-oxide.
1. Preparation of the Nitrating Mixture:
- In a flask equipped with a magnetic stirrer and cooled in an ice bath, add 12 mL of fuming nitric acid.
- Slowly and in portions, add 30 mL of concentrated sulfuric acid while stirring.[4]
- Allow the mixture to warm to room temperature before use.
2. Reaction Setup:
- In a three-necked flask equipped with a reflux condenser, internal thermometer, and an addition funnel, place 9.51 g (100 mmol) of pyridine-N-oxide.
- Heat the flask to 60°C.[4]
3. Nitration:
- Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the heated pyridine-N-oxide over 30 minutes.
- After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[4]
4. Work-up and Isolation:
- Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
- Neutralize the solution to a pH of 7-8 by the slow addition of a saturated sodium carbonate solution. A yellow solid should precipitate.
- Collect the solid by vacuum filtration and wash with cold water.
- The crude product can be purified by recrystallization from acetone.[4]
Workflow 2: Achieving Meta-Nitration - The Dearomatization-Rearomatization Strategy
Directing nitration to the meta-position (C3 and C5) of pyridine can be challenging. A modern approach involves a dearomatization-rearomatization strategy, which can provide high regioselectivity for meta-nitration under milder, radical-based conditions.[5]
Caption: A modern workflow for achieving meta-nitration of pyridines.[5]
Protocol 2: Nitration using Dinitrogen Pentoxide (N₂O₅) and Sodium Bisulfite (NaHSO₃)
This method offers a non-traditional pathway to 3-nitropyridines and can provide good yields. The mechanism is not a direct electrophilic aromatic substitution but proceeds through an N-nitropyridinium intermediate followed by a[6][7] sigmatropic shift of the nitro group.[2][7]
1. Formation of the N-Nitropyridinium Salt:
- Dissolve the pyridine substrate in an appropriate organic solvent.
- React with dinitrogen pentoxide (N₂O₅) to form the corresponding N-nitropyridinium nitrate.[7]
2. Rearrangement and Nitration:
- Treat the N-nitropyridinium salt with an aqueous solution of sodium bisulfite (NaHSO₃).
- This induces the formation of unstable 1,2- and 1,4-dihydropyridine intermediates, which then rearrange to yield the 3-nitropyridine product.[7]
Note: This method can be complex and requires careful handling of the reagents. The reaction progress should be monitored closely.
Part 3: Analytical Characterization of Products and Byproducts
Accurate identification of your desired product and any side products is crucial for process optimization and for ensuring the purity of your final compound.
Table 2: Recommended Analytical Techniques
| Technique | Application | Key Observations |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring and qualitative assessment of product formation and byproduct presence. | Different spots for starting material, product, and byproducts. Can help determine when the reaction is complete. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components in the reaction mixture. | Provides retention times and mass spectra for each component, allowing for positive identification.[8] |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile components. | Useful for analyzing product purity and quantifying yields.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and any isolated byproducts. | 1H and 13C NMR spectra provide definitive structural information. |
References
- BenchChem. (2025).
- 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.).
- Gandhi, G. C. W. Pyridines. GCW Gandhi Nagar Jammu.
- BenchChem. (2025). Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines. BenchChem.
- Bakke, J. M., Svensen, H., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482.
- Reddy, T. R., & Li, B. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 23(15), 5864–5869.
- BenchChem. (2025).
- Pearson. (2024).
- Bakke, J. M. (2000). Nitropyridines, Their Synthesis and Reactions. HETEROCYCLES, 53(3), 665.
- Zhang, J., & Li, H. (2010). Study of nitration process of pyridine/pyrazine compound with electron-donating groups.
- Bakke, J. M., Ranes, E., & Svensen, H. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] †. Journal of the Chemical Society, Perkin Transactions 2, (11), 2241–2245.
- 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.).
- Wikipedia. (n.d.). Pyridinium. In Wikipedia.
- Park, J., Lee, J., Kim, J., Kim, H., & Lee, S. (2020). Synthesis of Ring-Fused Pyridinium Salts by Intramolecular Nucleophilic Aromatic Substitution Reaction and Their Optoelectronic Properties. The Journal of Organic Chemistry, 85(15), 9675–9683.
- Pyridines – Structure. (n.d.). DAV University.
- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Organic & Biomolecular Chemistry, 3(3), 538.
- Nitropyridines Synthesis via Pyridine Nitr
- Bakke, J. M. (2000). Nitropyridines, Their Synthesis and Reactions. HETEROCYCLES, 53(3), 665.
- SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZ
- Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022, December 25). YouTube.
- Le, T., & Glorius, F. (2022). Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning. Chemical Science, 13(26), 7721–7728.
- HPLC Methods for analysis of Pyridine. (n.d.).
- T-PV2295-01-9112-CH Matrix: Air Target concentr
- Nitration of 4-acetyl-pyridine : r/Chempros. (2024, October 2). Reddit.
- Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?. (2013, November 25). Quora.
- TABLE 6-1, Analytical Methods for Determining Pyridine in Biological M
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. helixchrom.com [helixchrom.com]
Technical Support Center: Optimizing the Synthesis of 2,3-Diaminopyridine
Welcome to the technical support resource for the synthesis of 2,3-diaminopyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the reduction of 2,3-dinitropyridine. Our goal is to provide actionable insights and troubleshooting strategies to help you improve your reaction yields, enhance product purity, and ensure procedural safety.
Introduction
2,3-Diaminopyridine is a crucial building block in medicinal chemistry and materials science, serving as a precursor for various pharmaceutical agents and nitrogen-containing ligands.[1][2] The synthesis of this compound, typically achieved through the reduction of this compound, can be challenging. Researchers often face issues such as incomplete reactions, catalyst deactivation, and difficult purification, leading to suboptimal yields. This guide provides a structured approach to troubleshoot and optimize this critical synthetic step.
The primary transformation discussed is the reduction of two nitro groups to amino groups:
Caption: General reaction scheme for the reduction of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing this compound to 2,3-diaminopyridine?
The most prevalent and effective method is catalytic hydrogenation. This technique involves using a catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.[3] This method is favored for its high efficiency and cleaner reaction profile compared to older methods. Alternative methods include reduction using metals in acidic media, such as iron powder with hydrochloric or acetic acid, which are also effective for reducing nitro groups on pyridine rings.[4][5]
Q2: What is a realistic yield to expect for this reaction?
Yields can vary significantly based on the chosen method, reaction scale, and optimization of conditions. With catalytic hydrogenation under optimized conditions, yields can be quite high. For instance, processes have been developed for similar diaminopyridine syntheses with yields exceeding 99% purity.[6] However, without careful optimization, yields might be lower. Reductions involving iron powder have reported yields in the range of 78%.[5]
Q3: What are the potential side products or intermediates I should be aware of?
The primary challenge is controlling the reduction process. Incomplete reduction can lead to the formation of intermediates like 2-amino-3-nitropyridine or 2-nitro-3-aminopyridine . These partially reduced compounds can complicate purification and lower the final yield. Over-reduction, while less common for the nitro groups themselves, can potentially affect the pyridine ring under very harsh conditions, though this is rare with standard catalysts like Pd/C.[7][8]
Q4: How critical is the purity of the starting this compound?
Starting material purity is paramount. Impurities can poison the catalyst, especially in catalytic hydrogenation, leading to a stalled or incomplete reaction. For example, sulfur- or halogen-containing impurities can deactivate palladium catalysts. It is highly recommended to use this compound of the highest possible purity or to purify it before the reduction step.
Q5: What are the key safety precautions for this reaction?
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate hydrogenation equipment (e.g., a Parr shaker or a balloon setup with proper grounding). Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and saturated with hydrogen. It should be handled with care, typically wetted with solvent, and never exposed to air while dry after the reaction.
-
Metal/Acid Reductions: These reactions can be highly exothermic and may produce flammable hydrogen gas as a byproduct. The addition of reagents should be controlled to manage the reaction rate and temperature.
Troubleshooting and Optimization Guide
This section addresses specific problems encountered during the synthesis.
Caption: A decision tree for troubleshooting low yield in 2,3-diaminopyridine synthesis.
Detailed Troubleshooting Scenarios
| Problem Encountered | Possible Cause | Suggested Solution & Explanation |
| Reaction Stalls / Incomplete Conversion | Catalyst Deactivation: The Pd/C catalyst is highly sensitive to poisons. The catalyst may be old, improperly handled, or poisoned by impurities in the starting material or solvent. | Use Fresh Catalyst: Ensure you are using a fresh, high-quality Pd/C catalyst. Increase Catalyst Loading: A modest increase in catalyst weight % may overcome minor poisoning. Purify Reagents: Ensure the this compound and solvent are free from sulfur or heavy metal contaminants. |
| Insufficient Hydrogen Pressure: The reaction is dependent on an adequate supply of hydrogen. | Check for Leaks: Ensure your hydrogenation apparatus is properly sealed. Increase Pressure: If using a balloon, ensure it remains inflated. In a pressure reactor, operating at a slightly elevated pressure (e.g., 50 psi) can significantly increase the reaction rate.[9] | |
| Formation of Dark, Tarry Byproducts | Reaction Temperature is Too High: Excessive heat can cause degradation of the starting material or the product, leading to polymerization or other side reactions. | Maintain Optimal Temperature: The hydrogenation is typically exothermic. It's often sufficient to run at room temperature or with gentle heating (50-60°C) to initiate the reaction.[3] Use a water bath to control the temperature if necessary. |
| Product is Discolored (Yellow/Brown) | Presence of Oxidized Impurities: The product, 2,3-diaminopyridine, can be sensitive to air oxidation, especially at elevated temperatures or in solution. | Purification with Activated Carbon: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution to remove the carbon before allowing the product to crystallize.[4] Work Under Inert Atmosphere: After the reaction, try to handle the product under an inert atmosphere (like nitrogen or argon) as much as possible to prevent oxidation. |
| Difficulty Filtering Palladium Catalyst | Fine Catalyst Particles: Pd/C is a very fine powder that can easily clog standard filter paper, making filtration slow and inefficient. | Use a Filter Aid: Filter the reaction mixture through a pad of Celite® or another diatomaceous earth filter aid. This creates a porous bed that traps the fine catalyst particles without clogging.[3] Filter Hot (If Safe): Filtering the reaction mixture while hot (if the solvent has a high enough boiling point) can reduce viscosity and speed up filtration. |
Recommended Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is adapted from established procedures for the reduction of dinitropyridines and offers high efficiency and purity.[3]
Materials & Equipment:
-
This compound
-
Palladium on Carbon (10 wt. % Pd)
-
Solvent (e.g., Methanol, Ethanol, or Dichloromethane)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a two-neck flask with a hydrogen balloon)
-
Filter aid (Celite®)
-
Filtration setup (e.g., Büchner funnel)
-
Rotary evaporator
Step-by-Step Procedure:
-
Preparation: In a suitable reaction vessel, dissolve the this compound in the chosen organic solvent (e.g., dichloromethane).[3]
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. The catalyst is typically used at 5-10% by weight relative to the starting material. Safety Note: Handle Pd/C in a wetted state to avoid pyrophoric activity.
-
Hydrogenation: Seal the reaction vessel and purge the system with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (a balloon is sufficient for small scales; 50-60 psi is effective for larger scales).
-
Reaction: Stir the mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen. Gentle heating to 50-60°C can accelerate the reaction, which is typically complete in 1-2 hours.[3]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of fresh solvent to recover any remaining product.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 2,3-diaminopyridine can be purified by recrystallization from a suitable solvent like benzene or water to yield a pure, crystalline product.[4]
Data Summary: Reaction Condition Comparison
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Iron/Acid Reduction |
| Reducing Agent | H₂ gas with Pd/C catalyst | Reduced Iron Powder |
| Solvent | Dichloromethane, Toluene, Benzene[3] | 95% Ethanol / Water[4] |
| Acid/Promoter | N/A | Concentrated HCl (catalytic)[4] |
| Temperature | 50-60 °C[3] | Steam Bath (Reflux)[4] |
| Reaction Time | 1-2 hours[3] | ~1 hour[4] |
| Workup | Filtration of catalyst | Filtration of iron salts, evaporation |
| Advantages | High yield, clean reaction, reusable catalyst | Inexpensive reagents, simple setup |
| Disadvantages | Specialized equipment, catalyst cost/sensitivity | Stoichiometric waste, potentially lower yield |
References
-
Organic Syntheses, Coll. Vol. 4, p.273 (1963); Vol. 34, p.31 (1954). [Link]
- CN103664762A - Method for preparing 2, 3-diamino pyridine. (2014).
-
Lee, K. B., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 215(1), 84–90. [Link]
- DE102009022830A1 - Preparing 2,3-diaminopyridine compounds. (2010).
-
Oluwafemi, K. A., et al. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ARKIVOC. [Link]
-
Chen, Y., et al. (2021). Size Dependence of Pd-Catalyzed Hydrogenation of 2,6-Diamino-3,5-dinitropyridine. Industrial & Engineering Chemistry Research, 60(33), 12285–12294. [Link]
-
ResearchGate. (n.d.). Hydrogenation of 5-bromo-2,3-dinitropyridine 109. [Link]
-
Starosotnikov, A. M., & Bastrakov, M. A. (2024). Dinitropyridines: Synthesis and Reactions. Chemistry of Heterocyclic Compounds. [Link]
-
Singh, U. P., et al. (2018). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ChemistrySelect. [Link]
-
Chem Shiksha. (2020, August 20). Catalytic hydrogenation of Pyridine derivatives. YouTube. [Link]
Sources
- 1. 2,3-ジアミノピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Troubleshooting Low Yields in Dinitropyridine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of dinitropyridines. Low yields in these reactions are a common yet solvable issue. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to help you optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding dinitropyridine synthesis.
Q1: Why are my dinitropyridine synthesis yields consistently low?
The primary reason lies in the inherent electronic properties of the pyridine ring. The electronegative nitrogen atom withdraws electron density from the ring, making it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene.[1][2][3] This deactivation is so pronounced that pyridine's reactivity is often compared to that of nitrobenzene.[4] Consequently, forcing conditions are required, which can lead to side reactions and degradation, thereby lowering the yield.
Q2: I'm using a standard mixed acid (HNO₃/H₂SO₄) nitration. Why isn't it working well?
While mixed acid is the standard for many aromatic nitrations, its effectiveness with pyridine is hampered. In the strongly acidic medium, the basic nitrogen atom of pyridine is readily protonated.[5][6] This forms a pyridinium cation, which is even more strongly deactivated towards electrophilic attack than the neutral pyridine molecule. This N-protonation essentially "shuts down" the desired C-nitration pathway, necessitating harsh conditions like high temperatures, which can degrade the starting material and product.[2][6]
Q3: What are the most common side products I should be aware of?
Common side reactions include the formation of pyridine N-oxide from oxidation of the pyridine nitrogen, oxidative degradation of the ring or alkyl substituents (especially under harsh conditions), and the formation of poly-nitrated products if the reaction is not carefully controlled.[4][7] In some cases, incomplete nitration will also lead to mixtures of mononitropyridines and the desired dinitropyridine.
Q4: How critical is temperature control during the reaction?
Temperature control is absolutely critical. Nitration reactions are highly exothermic, and poor temperature management can lead to a "runaway" reaction.[8][9] This not only poses a significant safety hazard but also promotes the formation of unwanted byproducts and oxidative degradation, drastically reducing the yield of the desired dinitropyridine.[10]
Part 2: Systematic Troubleshooting Guide
When faced with low yields, a systematic approach is the most effective way to identify and resolve the underlying issue. This guide is structured to follow a typical experimental workflow.
Stage 1: Pre-Reaction & Starting Material Integrity
The quality of your starting materials is the foundation of a successful synthesis. Do not overlook this crucial first step.
Issue: Potential Contamination or Degradation of Reagents
-
The "Why": The nitrating agent, typically a mixture of nitric and sulfuric acids, is highly sensitive to water content. Water can dilute the acids, reducing the concentration of the active electrophile, the nitronium ion (NO₂⁺), and hindering the reaction.[11][12][13][14][15] Similarly, the pyridine starting material can absorb moisture from the air.[16]
-
Solution:
-
Use High-Purity, Anhydrous Reagents: Always use freshly opened or properly stored high-grade acids. Fuming nitric acid and concentrated sulfuric acid (98% or higher) are recommended.
-
Verify Purity of Pyridine Substrate: Ensure your starting pyridine is pure and dry. If necessary, purify it by distillation from a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂).[16]
-
Proper Solvent Handling: If a solvent is used, ensure it is rigorously dried using appropriate methods, such as distillation or passing through a column of activated molecular sieves.[17]
-
Table 1: Reagent Quality Checks and Recommended Actions
| Reagent | Common Issue | Recommended Action |
| Nitric Acid | Absorbed water, discoloration (yellow/brown due to NOx) | Use fuming nitric acid or high-purity grade. Avoid using old, discolored bottles. |
| Sulfuric Acid | Absorbed atmospheric moisture, lowering concentration | Use 98%+ concentrated H₂SO₄ or oleum (fuming sulfuric acid).[18] |
| Pyridine Substrate | Water absorption, presence of picoline/lutidine impurities | Dry over KOH or CaH₂, followed by fractional distillation.[16] Verify purity by NMR or GC. |
| Solvent (if used) | Residual water | Dry rigorously using standard laboratory procedures (e.g., molecular sieves, distillation).[17] |
Stage 2: Reaction Parameter Optimization
This is the most critical stage where adjustments can have the most significant impact on yield.
The following diagram outlines a systematic approach to optimizing reaction parameters.
Caption: A systematic workflow for troubleshooting low yields.
Issue: Ineffective Nitrating Agent or Sub-optimal Conditions
-
The "Why": As discussed, the standard HNO₃/H₂SO₄ mixture can be counterproductive due to pyridine protonation. The reaction temperature and duration are a delicate balance; too low/short and the reaction is incomplete, too high/long and degradation dominates.
-
Solutions & Protocols:
-
Modify the Nitrating Agent: Using a nitrate salt in sulfuric acid, such as potassium nitrate (KNO₃) in oleum (fuming H₂SO₄), can sometimes provide a higher effective concentration of the nitronium ion under slightly different conditions, proving more effective for deactivated rings.[18]
-
Strict Temperature Control: The exothermic nature of the reaction demands meticulous temperature management.
-
Protocol:
-
Prepare the nitrating mixture by adding nitric acid slowly to sulfuric acid in a flask submerged in an ice-salt bath, maintaining the internal temperature below 10°C.[19]
-
Cool the pyridine substrate in a separate reaction flask.
-
Add the cold nitrating mixture to the pyridine substrate dropwise via an addition funnel, ensuring the internal reaction temperature does not rise above the desired setpoint (e.g., 20-30°C, substrate dependent). Use a digital thermometer to monitor the internal temperature continuously.
-
-
-
Reaction Monitoring: Do not rely on a fixed reaction time from a literature procedure.
-
Protocol:
-
Periodically (e.g., every 30-60 minutes), carefully quench a small aliquot of the reaction mixture in ice water and extract with a suitable solvent (e.g., ethyl acetate).
-
Analyze the aliquot by Thin-Layer Chromatography (TLC) to monitor the consumption of starting material and the formation of the product.
-
Once the starting material is consumed or the product concentration ceases to increase, proceed to the work-up. This prevents product degradation from prolonged exposure to the harsh acidic conditions.
-
-
-
Stage 3: Work-up and Purification
Significant product loss can occur during the final stages of the experiment.
Issue: Product Loss During Quenching or Purification
-
The "Why": The quenching process (adding the reaction mixture to water/ice) is highly exothermic and can cause localized heating if not done correctly. Furthermore, dinitropyridines can have unique solubility profiles, making purification by recrystallization or chromatography challenging.
-
Solutions:
-
Controlled Quenching: Always pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. Never add water to the reaction mixture.[19] This ensures that the heat of dilution is dissipated effectively.
-
Systematic Purification: Do not assume a single purification method will work.
-
Recrystallization: This is often the first choice for solid products.[20][21] Systematically screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane) to find one where the product is highly soluble when hot but poorly soluble when cold.
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel chromatography is a powerful alternative.[20][21] Use TLC to develop an appropriate solvent system (eluent) that provides good separation between your product and impurities.
-
-
Part 3: Advanced Strategies & Alternative Routes
If traditional methods fail, consider these advanced approaches.
-
Pyridine N-Oxide Intermediate: The nitration of pyridine N-oxide is a classic strategy to overcome the deactivation of the pyridine ring.[4][5] The N-oxide directs nitration to the 4-position. While this may not directly yield all dinitropyridine isomers, it is a powerful method for introducing the first nitro group under milder conditions. The N-oxide can be subsequently removed by reduction (e.g., with PCl₃).
-
Dearomatization-Rearomatization Strategy: Recent advances have demonstrated novel methods for meta-nitration of pyridines via a dearomatization-rearomatization strategy, which avoids the harsh conditions of classical electrophilic substitution.[22][23] These methods often use radical pathways and can provide excellent regioselectivity for complex molecules.
References
- Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism.Journal of the Chemical Society, Perkin Transactions 2.
- Why is sulfuric acid used in aromatic nitr
- What is the role of sulphuric acid in nitr
- Why is sulfuric acid used in aromatic nitr
- Aromatic Nitration and Sulfon
- Propose a mechanism for nitration of pyridine at the 4-position, and show why this orient
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.Master Organic Chemistry.
- Controlling temperature of nitration reactions.
- The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3.Journal of the Chemical Society, Perkin Transactions 2.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Preparation of Pyridines, Part 2: By Halogenation and Nitr
- Pyridine.Wikipedia.
- Pyridines.GCW Gandhi Nagar Jammu.
- Technical Support Center: Managing Exothermic Reactions During Nitr
- Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.PubMed.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- EAS Reactions of Pyridine: Videos & Practice Problems.Pearson.
- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory.New Journal of Chemistry (RSC Publishing).
- Continuous flow nitration in mini
- Why is nitration done at comparatively low temper
- Discuss the chemistry of pyridine under nitr
- Why does pyridine not undergo an electrophilic substitution reaction?Quora.
- Nitration: An Overview of Recent Developments and Processes.American Chemical Society.
- refining purification techniques for high-purity 3-Nitro-5-phenylpyridine.Benchchem.
- Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.[Source not specified].
- Methods for Purification of Commonly Used Solvents.Alfa Chemistry.
- Reaction of Pyridine with electrophiles.Filo.
- Troubleshooting low yield in multi-component pyridine synthesis.Benchchem.
- strategies to overcome low yields in multicomponent pyridine synthesis.Benchchem.
- Dinitropyridines: Synthesis and Reactions.
- Nitropyridines in the Synthesis of Bioactive Molecules.PMC - PubMed Central - NIH.
- Purific
- Sample Purific
- Organic Chemistry: Why is the nitration and sulphon
- Purification of 3,4-Dihydro-6-methyl-2-pyridone: Applic
Sources
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 3. quora.com [quora.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. echemi.com [echemi.com]
- 13. echemi.com [echemi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing exothermic reactions in the synthesis of 2,3-Dinitropyridine
Welcome to the technical support center for the synthesis of 2,3-Dinitropyridine. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of this synthesis. The nitration of pyridine derivatives is notoriously challenging due to the electron-deficient nature of the pyridine ring and the highly exothermic nature of the reactions involved. This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you manage these challenges effectively and safely.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with the synthesis of this compound, and what are the fundamental safety precautions?
A1: The principal hazard is a thermal runaway reaction, particularly during the nitration and diazotization steps. Nitration reactions are highly exothermic[1]. The combination of concentrated nitric and sulfuric acids generates the highly reactive nitronium ion (NO₂⁺), and its subsequent reaction with the pyridine ring releases a significant amount of heat. If this heat is not dissipated effectively, the reaction rate can increase exponentially, leading to a dangerous and uncontrolled rise in temperature and pressure, potentially causing vessel rupture or explosion. Nitroaromatic compounds themselves can be thermally unstable and pose a decomposition hazard if heated uncontrollably[2].
Fundamental Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear fire-retardant lab coats, tightly fitting safety goggles with side-shields, and appropriate chemical-resistant gloves.[3]
-
Engineering Controls: Work in a certified chemical fume hood with the sash at the lowest practical height. Ensure a blast shield is in place, especially for reactions at or above a 5g scale.
-
Emergency Preparedness: Have an appropriate quenching bath (e.g., a large volume of ice/water) and a suitable fire extinguisher (e.g., CO₂) readily accessible. Ensure you are familiar with your institution's emergency protocols.[4]
Q2: I'm performing the nitration of 2-amino-5-bromopyridine and the internal temperature is rising rapidly despite my ice bath. What should I do?
A2: This indicates the rate of heat generation is exceeding the rate of heat removal, a critical precursor to thermal runaway. Immediate action is required.
Immediate Response Protocol:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.
-
Enhance Cooling: If possible, add more cooling material to the external bath (e.g., dry ice or a salt-ice mixture).
-
Increase Agitation: Maximize the stirring rate to improve heat transfer from the reaction mixture to the vessel walls and into the cooling bath. This helps break up localized hot spots.[4]
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, execute an emergency quench by slowly and carefully pouring the reaction mixture into a large, vigorously stirred volume of crushed ice. Caution: This procedure is itself hazardous as the dilution of concentrated sulfuric acid is highly exothermic. This is a last resort to prevent a more catastrophic failure.[4]
The logical flow for responding to a thermal event is outlined in the diagram below.
Caption: Emergency Response Workflow for Thermal Excursions.
Q3: Why is the slow, dropwise addition of the nitrating agent so critical?
A3: The rate of reagent addition directly controls the rate of the exothermic reaction and, consequently, the rate of heat generation. Adding the nitrating agent too quickly can generate heat faster than the cooling system can dissipate it, leading to an accumulation of both heat and unreacted nitrating agent.[4] This creates a highly dangerous situation where a small increase in temperature can trigger a rapid, delayed exothermic reaction with the accumulated reagent, resulting in a thermal runaway.[4] A slow, controlled addition ensures that the heat generated at any given moment is manageable by the cooling apparatus.
Q4: My synthesis of 2-amino-3-nitropyridine by direct nitration of 2-aminopyridine gives a very low yield and a mixture of isomers that is difficult to separate. Why does this happen?
A4: This is a well-documented challenge. The direct nitration of 2-aminopyridine is not selective and leads to a mixture of products, with the 5-nitro isomer (2-amino-5-nitropyridine) often being the major product.[5] The separation of the desired 3-nitro isomer from the 5-nitro isomer is tedious and often results in low isolated yields of the target compound.[5]
Furthermore, under certain conditions (typically below 40°C), the reaction can favor the formation of 2-nitraminopyridine, an unstable intermediate that can rearrange to the 3-nitro and 5-nitro isomers upon heating in sulfuric acid.[6][7] To circumvent these issues, a more robust and selective synthetic route is highly recommended, as detailed in the troubleshooting guide below.
Q5: What is the purpose of using a Sandmeyer-type reaction, and what are the critical control points?
A5: The Sandmeyer reaction provides an alternative pathway to introduce a nitro group, often with better regioselectivity than direct nitration.[8] This route typically involves the diazotization of an amino group to form a diazonium salt, which is then displaced by a nitrite ion (from NaNO₂) in the presence of a copper catalyst.[9][10]
Critical Control Points:
-
Diazotization Temperature: The formation of the diazonium salt from a primary amine and nitrous acid is highly exothermic and must be performed at low temperatures (typically 0-5°C) to prevent the unstable diazonium salt from decomposing prematurely.[11]
-
Complete Diazotization: Ensure all the starting amine has reacted before proceeding. This can be checked with starch-iodide paper, which turns blue in the presence of excess nitrous acid, indicating the consumption of the amine.[11]
-
Controlled Addition: The cold diazonium salt solution must be added slowly to the cooled copper/nitrite solution to manage the exotherm and the vigorous evolution of nitrogen gas.[11]
Troubleshooting Guides & Protocols
Troubleshooting Synthesis via Bromination and Nitration
This multi-step pathway is often preferred for its improved regioselectivity and yield compared to direct nitration of 2-aminopyridine.[5] The key exothermic step is the nitration of 2-amino-5-bromopyridine.
Caption: Recommended Synthesis Pathway for this compound.
Table 1: Critical Parameters for Nitration of 2-Amino-5-bromopyridine
| Parameter | Recommended Value | Rationale & Causality |
| Internal Temperature | 0 to 5°C | Essential for controlling the highly exothermic reaction. Prevents thermal runaway and reduces byproduct formation.[5] |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Sulfuric acid protonates nitric acid to form the highly reactive NO₂⁺ electrophile, which is necessary for nitrating the deactivated pyridine ring.[1] |
| Addition Rate | Slow, dropwise | Controls the rate of heat generation, allowing the cooling system to maintain the target temperature.[4] |
| Agitation | Vigorous, constant | Ensures rapid heat transfer and prevents the formation of localized "hot spots" where the reaction could accelerate uncontrollably.[4] |
| Quenching | Pour onto crushed ice | Dilutes the acid and dissipates heat. Must be done slowly and with stirring to control the heat of dilution from the sulfuric acid. |
Experimental Protocol: Nitration of 2-Amino-5-bromopyridine
This protocol is adapted from established procedures and must be performed with strict adherence to all safety measures.[5]
-
Vessel Preparation: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer. Place the flask in an ice-salt or dry ice-acetone bath.
-
Initial Charge: Charge the flask with concentrated sulfuric acid (H₂SO₄, sp. gr. 1.84). Begin vigorous stirring and cool the acid to below 5°C.
-
Substrate Addition: Slowly add 2-amino-5-bromopyridine (1.0 eq) in portions, ensuring the internal temperature does not exceed 5°C.
-
Nitrating Agent Addition: Add 95% nitric acid (HNO₃, ~1.1 eq) to the dropping funnel. Add the nitric acid dropwise to the stirred sulfuric acid solution. CRITICAL: Maintain the internal temperature at 0-5°C throughout the addition. The addition should take at least 1 hour for a moderate scale reaction.
-
Reaction: After the addition is complete, continue stirring the mixture at 0°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.
-
Work-up: Cool the flask in an ice bath. Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Neutralization & Isolation: Neutralize the resulting solution with a cold, concentrated base solution (e.g., 40% NaOH) while maintaining cooling in an ice bath. The product, 2-amino-5-bromo-3-nitropyridine, will precipitate and can be collected by filtration.
References
- Eureka | Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- Google Patents. (n.d.). CN103664763A - Preparation method of 2-amino-3-nitro pyridine.
- Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
- Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.
- BenchChem. (n.d.). Sandmeyer-type reaction as an alternative synthesis route.
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
- Digital Commons @ NJIT. (n.d.). A study of the mixed acid nitration of 2-amino-5-chloropyridine.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ECHEMI. (n.d.). 3-Hydroxy-2-nitropyridine SDS, 15128-82-2 Safety Data Sheets.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- OAKTrust. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds.
- Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.
- Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid.
- ResearchGate. (n.d.). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.
Sources
- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. article.sapub.org [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Column Chromatography for Dinitropyridine Purification
As a Senior Application Scientist, I've frequently collaborated with researchers facing the unique challenges presented by the purification of dinitropyridines. These molecules, critical in many pharmaceutical and materials science applications, possess a combination of polarity from the nitro groups and aromaticity from the pyridine ring. This duality can lead to frustrating purification outcomes, such as poor separation from isomers, low recovery, or even on-column degradation.
This guide is structured to function as a dedicated technical support resource. It moves beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and develop robust, reproducible purification methods. We will explore common problems in a direct question-and-answer format and provide foundational knowledge through a detailed FAQ section.
Troubleshooting Guide: Common Issues in Dinitropyridine Purification
This section addresses the most frequent and specific problems encountered during the column chromatography of dinitropyridines.
Q1: Why am I getting poor separation or co-elution of my dinitropyridine product and its isomers/impurities?
A1: This is the most common challenge, typically rooted in insufficient optimization of the stationary and mobile phases. Dinitropyridine isomers can have nearly identical polarities, making them difficult to resolve.
Causality & Solution:
-
Mobile Phase Sub-Optimization: The eluting power of your solvent system may not be creating enough of a difference in the migration rates of your compounds. An ideal mobile phase for flash chromatography should place your target compound at an Rf of approximately 0.3 on a Thin Layer Chromatography (TLC) plate.[1]
-
Action: Systematically screen different solvent systems. If a standard hexane/ethyl acetate system fails, consider solvents from different selectivity groups. For example, replacing ethyl acetate (a hydrogen bond acceptor) with dichloromethane (a dipole) can alter the interactions with your analytes and the stationary phase, potentially resolving co-eluting spots.[2]
-
-
Isocratic Elution Limitations: Using a single, unchanging solvent mixture (isocratic elution) can cause bands to broaden as they travel down the column, especially for compounds that are retained longer.[3] This leads to overlap and mixed fractions.
-
Action: Employ a gradient elution.[4][5] Start with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the concentration of the more polar solvent. This sharpens the elution bands of more strongly retained compounds, improving resolution and reducing purification time.[2][6]
-
-
Lack of Alternative Separation Mechanisms: Relying solely on the polar interactions with silica may not be enough.
-
Action: Consider a stationary phase that offers a different separation mechanism. For aromatic compounds like dinitropyridines, a Phenyl-Hexyl functionalized silica column can be highly effective.[7] This phase introduces π-π stacking interactions between the phenyl rings on the silica and the aromatic ring of your compound, providing a different selectivity profile compared to standard silica.[7][8]
-
Q2: My dinitropyridine product seems to be decomposing on the column. My yield is very low, or I recover nothing at all. What is happening?
A2: This is a strong indication of an interaction with the stationary phase. Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of surface silanol groups (Si-OH).[9] These acidic sites can catalyze the degradation of acid-sensitive molecules, and nitro-containing compounds can be particularly susceptible.[10][11]
Causality & Solution:
-
Acid-Catalyzed Degradation: The silanol groups on the silica surface are proton donors that can initiate decomposition pathways for your compound.
-
Action 1: Deactivate the Silica. Before running the column, flush the packed silica gel with your initial, non-polar eluent containing 1-2% triethylamine (Et₃N).[12] The triethylamine is a base that will neutralize the most acidic silanol sites, rendering the stationary phase less reactive towards your compound.
-
Action 2: Use a Different Stationary Phase. Switch to a more inert or basic stationary phase. Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds.[13] Alternatively, bonded phases like Cyano (CN) or Diol are much less acidic than bare silica and can be used with normal-phase solvents.[13]
-
-
Irreversible Adsorption: The polar nitro groups can bind very strongly to the silanol sites, effectively "sticking" your compound to the column permanently.
-
Action: If deactivation doesn't work, this suggests a very strong interaction. A change to a reversed-phase (e.g., C18) methodology may be necessary. In reversed-phase, the stationary phase is non-polar, and such strong polar interactions are eliminated.
-
Experimental Test for Stability: Before committing a large batch to a column, perform a simple stability test. Spot your compound on a silica TLC plate, let it sit for 1-2 hours, and then elute it. If you see a new spot form at the baseline or significant streaking that wasn't there initially, your compound is likely unstable on silica.[10][14]
Q3: My collected fractions show significant peak tailing. How can I get sharper peaks?
A3: Peak tailing is typically a sign of non-ideal interactions between your compound and the stationary phase or issues with your experimental setup.[15]
Causality & Solution:
-
Secondary Site Interactions: The pyridine nitrogen in your molecule is basic and can interact strongly with the acidic silanol sites on silica gel.[16] This strong, slow-to-dissociate interaction causes a portion of the molecules to lag behind the main band, creating a "tail".
-
Action: Add a competitive base to your mobile phase. A small amount of triethylamine (0.1-1%) or pyridine in your eluent will preferentially occupy the acidic sites, preventing your compound from interacting with them and resulting in more symmetrical, sharper peaks.[16]
-
-
Column Overload: Loading too much sample onto the column can saturate the stationary phase, leading to poor peak shape.[17][18]
-
Action: Reduce the amount of crude material loaded. As a general rule for flash chromatography, the sample load should be between 1-10% of the mass of the silica gel, depending on the difficulty of the separation.
-
-
Physical Column Issues: A poorly packed column can have channels or voids, leading to a non-uniform flow path and peak distortion.[17]
-
Action: Ensure your column is packed uniformly without any cracks or air bubbles. Dry packing followed by gentle tapping and wet equilibration under pressure can create a homogenous bed.[1]
-
Frequently Asked Questions (FAQs)
This section covers broader concepts essential for building a successful purification strategy from the ground up.
Q1: How do I select the right stationary phase for dinitropyridine purification?
A1: The choice of stationary phase is the most critical parameter influencing selectivity.[19] Your decision should be based on your compound's properties and potential sensitivities.
| Stationary Phase | Primary Interaction | Best For... | Potential Issues for Dinitropyridines |
| Silica Gel | Adsorption (Polar) | General purpose, non-polar to moderately polar neutral compounds.[20] | Acidic nature can cause degradation; strong adsorption can lead to peak tailing or irreversible binding.[10][13] |
| Alumina | Adsorption (Polar) | Acid-sensitive or basic compounds (use neutral or basic grade). | Can have different selectivity than silica; may be less efficient for some separations. |
| Phenyl-Hexyl | π-π Interactions, Hydrophobic | Aromatic compounds, offering alternative selectivity to silica.[7][8] | May require more method development; can be more expensive. |
| Cyano (CN) / Diol | Dipole-Dipole, Weak H-Bonding | Compounds sensitive to acidic silica; can be used in normal or reversed-phase mode.[13] | Lower loading capacity compared to silica. |
| Reversed-Phase (C18) | Hydrophobic (van der Waals) | Highly polar or water-soluble compounds that do not retain on normal phase.[8][21] | Requires polar mobile phases (e.g., water/acetonitrile); may not be suitable for compounds unstable in aqueous media. |
Q2: What is the best approach for mobile phase (eluent) selection and optimization?
A2: Mobile phase optimization is a systematic process aimed at maximizing the separation (selectivity) between your target compound and impurities.[22][23] The process should always begin with TLC analysis.
-
Start with a Standard System: Begin with a two-component system like hexanes/ethyl acetate. Screen various ratios (e.g., 9:1, 4:1, 1:1) on a TLC plate to find a composition that gives your target compound an Rf value between 0.2 and 0.4.[1]
-
Optimize for Selectivity: If impurities are too close to your product spot, you need to change the selectivity. The best way to do this is to keep the elution strength (Rf value) similar but change the nature of the polar solvent.[2] For example, if you are using 20% ethyl acetate in hexanes, try substituting it with 10% methyl tert-butyl ether (MTBE) or 15% dichloromethane. These solvents have different interactions and can often resolve compounds that co-elute in the initial system.
-
Address Polarity Extremes: If your compound is very polar and remains at the baseline even in 100% ethyl acetate, a small amount of a much stronger solvent like methanol (1-10%) can be added to the mobile phase (e.g., dichloromethane/methanol).[10]
Q3: Should I use isocratic or gradient elution for my dinitropyridine purification?
A3: For all but the simplest separations, gradient elution is highly recommended .
-
Isocratic Elution uses a constant solvent composition. It is simple but often results in early-eluting peaks being very sharp and late-eluting peaks being very broad, which wastes solvent and reduces the purity of later fractions.[3][5]
-
Gradient Elution involves increasing the mobile phase strength during the separation.[24] This technique offers several advantages:
A typical strategy is to start with a mobile phase weaker than what gives the optimal TLC Rf, hold it for a few column volumes, and then run a linear gradient to a mobile phase composition stronger than required.
Q4: What are the best practices for sample loading? My separations are often smeared at the top of the column.
A4: Proper sample loading is crucial for achieving a tight starting band and, consequently, a good separation. A wide or diffuse starting band cannot be fixed, no matter how optimized the rest of the method is.
There are two primary methods for loading your sample:
-
Liquid Loading: The sample is dissolved in a minimal amount of solvent and pipetted directly onto the top of the column bed.[1][25]
-
The Golden Rule: Use the weakest possible solvent in the smallest possible volume to dissolve your sample. Ideally, use the initial mobile phase itself. Dissolving your sample in a strong solvent (e.g., pure ethyl acetate or DCM when your mobile phase is 95:5 hexane:ethyl acetate) will cause the sample to spread out and streak down the column before the separation can even begin.[26][27]
-
-
Dry Loading (Recommended): This technique provides the best resolution, especially for compounds that are difficult to dissolve in weak solvents.[26][28][29]
-
Procedure: Dissolve your crude sample in a suitable, volatile solvent (like DCM or acetone). Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to the solution.[29] Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder on top of your packed column.[25][29] This ensures your sample is introduced to the column in a very narrow, concentrated band.
-
References
- Sigma-Aldrich.
- MDPI.
- Restek.
- Hawach. Stationary Phase and Surface Chemistry of HPLC Columns.
- GMP Insiders.
- Isocratic Elution vs.
- Phenomenex. GC Technical Tip.
- Phenomenex. Isocratic Vs.
- Biotage.
- Danaher Life Sciences. Gradient vs.
- Quora.
- LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- alwsci.
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- University of Rochester, Department of Chemistry.
- Phenomenex.
- ChemistryViews.
- Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Teledyne ISCO.
- BUCHI.
- Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- University of Rochester, Department of Chemistry.
- Teledyne Labs. Overview of Silica Column Sample Loading Techniques. (2023).
- Teledyne ISCO. Sample Loading Techniques for Flash and Prep HPLC Webinar. (2020).
- King Group.
- MIT OpenCourseWare.
- Sorbtech.
- University of Rochester, Department of Chemistry.
- ResearchGate. Product decomposed on silica gel. (2017).
- Reddit.
- Supplementary Information. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 3. biotage.com [biotage.com]
- 4. difference.wiki [difference.wiki]
- 5. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. agilent.com [agilent.com]
- 8. Stationary Phase and Surface Chemistry of HPLC Columns - Hawach [hawachhplccolumn.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Purification [chem.rochester.edu]
- 11. rsc.org [rsc.org]
- 12. Purification [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. GC Technical Tip [discover.phenomenex.com]
- 20. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 21. mdpi.com [mdpi.com]
- 22. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 23. mastelf.com [mastelf.com]
- 24. quora.com [quora.com]
- 25. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 26. teledyneisco.com [teledyneisco.com]
- 27. youtube.com [youtube.com]
- 28. teledynelabs.com [teledynelabs.com]
- 29. sorbtech.com [sorbtech.com]
Technical Support Center: Preventing Isomeric Impurities in Dinitropyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective synthesis of dinitropyridines. The inherent electronic properties of the pyridine ring make controlled nitration a non-trivial task, often leading to complex mixtures of isomeric impurities that are difficult to separate and characterize.
This document moves beyond simple protocols to explain the underlying principles governing pyridine reactivity. By understanding the "why" behind these experimental strategies, you can troubleshoot more effectively and design robust synthetic routes that minimize the formation of unwanted isomers from the outset.
Part 1: Frequently Asked Questions - The Fundamentals of Pyridine Nitration
This section addresses the core principles that dictate the reactivity of pyridine in electrophilic aromatic substitution (EAS) reactions.
Question 1: Why is the direct dinitration of a simple pyridine ring so challenging and prone to isomer formation?
Answer: The difficulty arises from the fundamental electronic nature of pyridine. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the entire ring. This effect deactivates the pyridine ring, making it significantly less nucleophilic and thus less reactive towards electrophiles like the nitronium ion (NO₂⁺) compared to benzene.[1]
Furthermore, the conditions required for nitration (typically strong acids like sulfuric acid) lead to the protonation of the pyridine nitrogen's lone pair of electrons. This forms a positively charged pyridinium ion. This positive charge dramatically increases the deactivation of the ring, making electrophilic attack even more difficult and requiring harsh reaction conditions (e.g., high temperatures).[2][3]
Under these forced conditions, substitution is strongly directed to the C3 (meta) position. The intermediates formed from attack at the C2 (ortho) and C4 (para) positions are severely destabilized because one of the resonance structures places the positive charge directly on the already-positive pyridinium nitrogen—an electrostatically unfavorable situation.[4] Attempting a second nitration on an already deactivated mononitropyridine exacerbates these issues, often resulting in extremely low yields and a mixture of isomers.
Caption: Fates of electrophilic attack on a pyridinium ion.
Question 2: How do existing substituents on the pyridine ring affect the outcome of dinitration?
Answer: Substituents are the primary tool for controlling regioselectivity. Their electronic effects can either counteract or reinforce the deactivating nature of the ring nitrogen.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) activate the ring towards electrophilic substitution. They donate electron density into the ring, making it more nucleophilic, and direct incoming electrophiles to the ortho and para positions relative to themselves. For example, the nitration of 2,6-diaminopyridine is a common route to 2,6-diamino-3,5-dinitropyridine, as the amino groups activate and direct the nitro groups to the C3 and C5 positions.[5][6]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) further deactivate the ring and direct incoming electrophiles to the meta position relative to themselves. When nitrating a pyridine ring that already contains a nitro group, the second nitration will be slower and its position will be influenced by both the ring nitrogen and the existing nitro group.
Question 3: What are the most common analytical methods for identifying and quantifying isomeric impurities?
Answer: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for separating and quantifying dinitropyridine isomers.[7]
-
Methodology: Reversed-phase HPLC, often with a C18 column, is typically employed. A mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) allows for the separation of isomers based on subtle differences in their polarity.[8]
-
Detection: UV-Vis detection is standard, as nitropyridines are strongly chromophoric.[8]
-
Validation: It is crucial to develop a method that achieves baseline resolution between the desired product and all potential isomeric impurities to ensure accurate quantification.[9][10] Other techniques like Gas Chromatography (GC) for volatile derivatives and Nuclear Magnetic Resonance (NMR) spectroscopy are also invaluable for structural confirmation of the impurities.
Part 2: Troubleshooting Guide - Common Issues and Strategic Solutions
This section provides actionable solutions to specific experimental problems.
Scenario 1: My reaction to produce 2,4-dinitropyridine is giving very low yield and a complex mixture of other isomers.
-
Probable Cause: You are likely attempting a direct nitration of pyridine or 2-nitropyridine. As explained in the FAQ, this approach is fundamentally flawed due to severe ring deactivation.
-
Authoritative Solution: The Pyridine N-Oxide Strategy. The most reliable method to achieve substitution at the C2 and C4 positions is to first convert the pyridine into its N-oxide.[1] The N-oxide functionality is transformative: the oxygen atom donates electron density into the ring via resonance, activating the C2 and C4 positions for electrophilic attack. After the nitration step, the N-oxide can be easily removed (deoxygenated) to yield the desired substituted pyridine.[1]
Caption: Regiocontrolled synthesis via the N-Oxide strategy.
Scenario 2: I am trying to synthesize 3,5-dinitropyridine but am getting unwanted isomers and byproducts.
-
Probable Cause: Direct dinitration of pyridine to achieve a pure 3,5-isomer is exceptionally difficult. A more effective approach is to start with a pyridine ring that is pre-functionalized to direct the nitration to the desired positions.
-
Authoritative Solution: Substrate-Directed Synthesis. A proven strategy is to start with a substrate containing ortho-para directing groups at the C2 and C6 positions. For instance, starting with 2,6-dichloropyridine or, more effectively, 2,6-diaminopyridine, will direct nitration to the C3 and C5 positions.[11] The directing groups can then be removed or modified in subsequent steps if necessary. A review of dinitropyridine synthesis highlights that the nitration of 2-R-4-aminopyridines can yield 4-amino-3,5-dinitropyridine derivatives.[11]
Scenario 3: My nitration reaction is too aggressive, leading to degradation and a low recovery of any identifiable product.
-
Probable Cause: The combination of high temperature and highly concentrated nitrating agents (e.g., fuming nitric/sulfuric acid) can lead to oxidative decomposition of the sensitive pyridine ring, especially if it contains activating groups.
-
Authoritative Solution: Control of Reaction Conditions and Reagents. The choice of nitrating agent and reaction conditions is critical for balancing reactivity with selectivity and stability.
| Nitrating System | Typical Target Position(s) | Conditions | Advantages | Limitations |
| HNO₃ / H₂SO₄ | 3 (on pyridine); 2,4 (on N-oxide) | 0°C to >100°C | Cost-effective, powerful nitrating agent. | Can be too harsh, requires high temps for deactivated rings, risk of degradation. |
| NO₂BF₄ (Nitronium Tetrafluoroborate) | 3 | Milder, non-acidic conditions. | Good for acid-sensitive substrates.[1] | More expensive, moisture-sensitive. |
| N₂O₅ then NaHSO₃ | 3 | Low temperature. | High regioselectivity for 3-nitration via a non-EAS mechanism ([2][12] sigmatropic shift).[3][13] | Two-step procedure, specific reagent requirements. |
Part 3: Validated Experimental Protocols
These protocols provide a starting point for key transformations. Always perform a thorough safety assessment before conducting any experiment.
Protocol 1: Synthesis of 4-Nitropyridine via Pyridine N-Oxide
This two-step protocol is a classic example of using a directing group to achieve an otherwise difficult transformation.
Step A: Synthesis of Pyridine N-Oxide
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve pyridine (1.0 eq) in glacial acetic acid.
-
Carefully add 30% hydrogen peroxide (H₂O₂) (1.5 eq) dropwise while cooling the flask in an ice bath to maintain the temperature below 20°C.
-
After the addition is complete, heat the mixture to 70-80°C for 3-4 hours.
-
Monitor the reaction by TLC. Once the pyridine is consumed, cool the reaction to room temperature.
-
Carefully neutralize the excess acetic acid with a saturated solution of sodium carbonate until the pH is ~8.
-
Extract the aqueous layer multiple times with dichloromethane (DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridine N-oxide.
Step B: Nitration of Pyridine N-Oxide
-
In a flask cooled to 0°C, slowly add pyridine N-oxide (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃).
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a cold, concentrated sodium hydroxide solution.
-
The product, 4-nitropyridine N-oxide, will often precipitate. Filter the solid, wash with cold water, and dry.
-
Deoxygenation (Optional but required for 4-Nitropyridine): The resulting 4-nitropyridine N-oxide can be deoxygenated using a reagent like phosphorus trichloride (PCl₃) in a chlorinated solvent to yield 4-nitropyridine.
Protocol 2: Analysis of Dinitropyridine Isomers by HPLC
This is a general method; optimization for specific isomer pairs will be necessary.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes. A typical gradient might be 10% B to 90% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where all isomers have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Compare the retention times of the peaks in the crude sample to those of authenticated standards of the expected isomers to identify and quantify impurities.
References
- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing).
- 2,6-DIAMINO-3,5-DINITROPYRIDINE synthesis. ChemicalBook.
- Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide.
- Dinitropyridines: Synthesis and Reactions.
- (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.
- Nitropyridines, Their Synthesis and Reactions.
- Pyridine. Wikipedia.
- Nitropyridines: Synthesis and reactions.
- HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. Journal of Pharmaceutical and Biomedical Analysis.
- HPLC Methods for analysis of Pyridine.
- Analytical Method Selection for Drug Product Dissolution Testing.
- HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. PubMed.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. 2,6-DIAMINO-3,5-DINITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 10. HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: In-situ FT-IR Monitoring of 2,3-Dinitropyridine Reactions
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing in-situ Fourier-Transform Infrared (FT-IR) spectroscopy to monitor the progress of reactions involving 2,3-Dinitropyridine. Our goal is to provide a comprehensive resource that addresses common challenges and questions, ensuring the integrity and success of your experiments.
I. Troubleshooting Guide: Navigating Experimental Hurdles
This section addresses specific issues that may arise during the in-situ FT-IR monitoring of this compound reactions. Each problem is followed by a systematic approach to diagnosis and resolution.
Problem 1: Noisy or Unstable Baseline in the FT-IR Spectrum
Symptoms: The spectral baseline is not flat, showing significant drift, random noise, or sinusoidal patterns, making it difficult to identify and quantify reactant and product peaks.
Potential Causes & Solutions:
-
Environmental Vibrations: FT-IR instruments are sensitive to mechanical vibrations.[1] Running equipment such as vacuum pumps on the same bench can introduce noise.
-
Solution: Isolate the spectrometer on a vibration-damping table. Ensure that other laboratory equipment is not in direct contact with the instrument bench.
-
-
Atmospheric Interference: Water vapor and carbon dioxide in the beam path can cause significant spectral interference, particularly in the regions of 3700-3500 cm⁻¹ and 2400-2300 cm⁻¹.[2]
-
Solution: Purge the spectrometer's sample compartment and optical path with a dry, inert gas like nitrogen or argon. If the issue persists, consider retaking the background spectrum after a thorough purge.[2]
-
-
Improper Instrument Warm-up: The instrument's light source and detector require time to stabilize.
-
Solution: Allow the FT-IR spectrometer to warm up for at least 15-60 minutes before collecting data for optimal performance.
-
-
Detector Issues (for MCT detectors): Mercury Cadmium Telluride (MCT) detectors require liquid nitrogen cooling. An improperly filled Dewar will result in a noisy signal.
-
Solution: Ensure the MCT detector's Dewar is properly filled with liquid nitrogen.
-
Problem 2: Poor Signal-to-Noise Ratio (Low Signal Intensity)
Symptoms: The characteristic peaks of this compound and its reaction products are weak and difficult to distinguish from the baseline noise.
Potential Causes & Solutions:
-
Misaligned Optics or Probe: The infrared beam may not be optimally aligned with the detector or the in-situ probe (e.g., ATR probe).
-
Solution: Perform an instrument alignment procedure according to the manufacturer's instructions. Ensure the in-situ probe is correctly installed and aligned in the sample compartment.
-
-
Insufficient Sample Contact (for ATR Probes): For Attenuated Total Reflectance (ATR) FT-IR, inadequate contact between the reaction mixture and the ATR crystal will result in a weak signal.[1][3]
-
Solution: Ensure the ATR probe tip is fully immersed in the reaction mixture. For heterogeneous reactions with solid this compound, ensure good agitation to bring the solid into contact with the probe, though be aware that ATR primarily samples the solution phase.[3]
-
-
Incorrect Aperture Setting: The aperture setting affects the amount of infrared radiation reaching the detector.
-
Solution: For an MCT detector, a high-resolution aperture setting is generally recommended. For a DTGS detector, a medium-resolution setting is often appropriate.
-
-
Low Analyte Concentration: The concentration of this compound or the reaction products may be below the detection limit of the instrument under the current experimental conditions.
-
Solution: If possible, increase the initial concentration of the reactants. Alternatively, increase the number of scans to improve the signal-to-noise ratio.[2]
-
Problem 3: Negative or Distorted Absorption Bands
Symptoms: The spectrum displays negative-going peaks or peaks with unnatural, distorted shapes.
Potential Causes & Solutions:
-
Dirty ATR Crystal During Background Collection: If the ATR crystal was not clean when the background spectrum was collected, subsequent sample spectra will show negative peaks corresponding to the contaminants.[1]
-
Solution: Clean the ATR probe tip thoroughly with an appropriate solvent (e.g., isopropanol, acetone) and a soft, lint-free cloth. Collect a new background spectrum with the clean, dry probe in air or the reaction solvent.[4]
-
-
Changes in Background Between Scans: The composition of the atmosphere within the spectrometer may have changed between the background and sample scans.
-
Solution: Ensure a consistent purge of the instrument throughout the experiment. If the reaction generates gaseous byproducts that can enter the beam path, this can also be a cause.
-
-
Refractive Index Mismatch (for Diamond ATR): When analyzing samples on a diamond ATR, a significant mismatch in refractive indices can sometimes lead to derivative-like peak shapes.[2]
-
Solution: While less common for solution-phase monitoring, if this is suspected, applying an ATR correction in the software may help. For highly reflective samples, a Germanium (Ge) crystal might be a better choice due to its higher refractive index.[5]
-
Problem 4: Difficulty in Distinguishing Reactant and Product Peaks
Symptoms: The FT-IR peaks of this compound overlap significantly with the peaks of the reaction products or intermediates, making kinetic analysis challenging.
Potential Causes & Solutions:
-
Inherent Spectral Overlap: The vibrational modes of the functional groups in the reactants and products may naturally occur at similar frequencies.
-
Solution 1 (Multivariate Analysis): Utilize multivariate data analysis techniques such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression. These methods can deconvolve overlapping spectral features to extract concentration profiles of individual components.[6][7]
-
Solution 2 (Focus on Unique Peaks): Identify unique, well-resolved peaks for at least one key reactant or product. For this compound, the symmetric and asymmetric stretching vibrations of the nitro groups (NO₂) are strong absorbers and often provide a clear signal to monitor its consumption.[8]
-
Solution 3 (Derivative Spectroscopy): Applying first or second derivative transformations to the spectra can help resolve overlapping peaks.
-
Experimental Workflow: In-situ FT-IR Monitoring
Below is a generalized workflow for setting up an in-situ FT-IR experiment for monitoring a this compound reaction.
Caption: Workflow for In-situ FT-IR Reaction Monitoring.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the application of in-situ FT-IR for monitoring this compound reactions.
Q1: What are the key FT-IR peaks to monitor for a reaction involving this compound?
A: For this compound, the most prominent and useful peaks are associated with the nitro groups (NO₂). Look for strong absorption bands corresponding to:
-
Asymmetric NO₂ stretching: Typically in the range of 1530-1560 cm⁻¹.
-
Symmetric NO₂ stretching: Usually found around 1350-1370 cm⁻¹.[8]
Additionally, the pyridine ring vibrations will be present. The C=C and C=N stretching vibrations of the aromatic ring are typically observed in the 1450-1640 cm⁻¹ region.[9] As the reaction proceeds, you should monitor the disappearance of these reactant peaks and the appearance of new peaks corresponding to the product's functional groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1530 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1370 - 1350 | Strong |
| Pyridine Ring | C=C, C=N Stretch | 1640 - 1450 | Medium to Strong |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |
Table 1: Characteristic FT-IR absorptions for this compound.
Q2: How do I make my in-situ FT-IR data quantitative?
A: To convert the absorbance data from your FT-IR into concentration data, a calibration is necessary.[10]
-
Calibration Curve Method: Prepare a series of standard solutions of known concentrations for your reactants (this compound) and major products in the reaction solvent.[4][11] Measure the FT-IR spectrum for each standard and plot the peak height or area of a characteristic, well-resolved peak against concentration. This will generate a calibration curve that can be used to determine the concentration of species in your reaction mixture at any given time.[11]
-
Standard Addition Method: This method can be used to quantify the concentration of a species at a specific point in time, often at the end of the reaction. It involves adding a known amount of the pure substance to the reaction mixture and observing the change in the FT-IR signal.[10]
Q3: Can I use in-situ FT-IR to monitor reactions where this compound is a solid starting material?
A: Yes, but with some important considerations. If you are using an ATR-FTIR probe, it primarily measures the species that are in direct contact with the crystal surface, which is typically the liquid phase.[3]
-
You will be monitoring the concentration of the dissolved this compound. As the solid dissolves and then reacts, the FT-IR will track the consumption of the dissolved portion.
-
This can be very useful for studying dissolution-controlled reactions.
-
It is crucial to have efficient stirring to ensure the reaction mixture is homogeneous and that the probe is measuring a representative sample of the solution.
Q4: What is the "fingerprint region" and how is it useful for my analysis?
A: The fingerprint region of an infrared spectrum is the area from approximately 1500 cm⁻¹ to 500 cm⁻¹.[12][13] This region contains a complex series of absorption bands that are a result of the bending vibrations of many bonds and are unique to a specific molecule.[13][14]
-
Structural Confirmation: While the functional group region (4000-1500 cm⁻¹) tells you which groups are present, the fingerprint region can confirm the identity of a compound by matching its unique pattern to a reference spectrum.[12][15]
-
Distinguishing Isomers: Structurally similar molecules, such as isomers, will often have very similar functional group absorptions but will display distinct differences in their fingerprint regions.
Q5: How often should I collect spectra during my reaction?
A: The data acquisition frequency depends on the kinetics of your reaction.
-
Fast Reactions (minutes): For reactions that are expected to complete quickly, you should collect spectra as rapidly as possible, perhaps every few seconds. Modern spectrometers can often acquire a full spectrum in under a second.[16]
-
Slow Reactions (hours): For slower reactions, collecting a spectrum every 1 to 5 minutes is usually sufficient to build a detailed reaction profile.[6] The goal is to collect enough data points to accurately define the shape of the concentration vs. time curve for kinetic analysis.
References
- Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online.
- In Situ FT-IR Spectroelectrochemistry: Experimental Setup for the Investigations of Solutes and Electrode Surfaces - ECS - The Electrochemical Society.
- Setup for in situ reaction monitoring of photocatalytic reactions using an ATR‐FTIR probe. - ResearchGate.
- In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor - The Royal Society of Chemistry.
- Use of Standard Addition to Quantify In Situ FTIR Reaction Data | The Journal of Organic Chemistry - ACS Publications.
- 4 Guidelines For FTIR PAT - METTLER TOLEDO.
- FT-IR: A useful analytical tool for monitoring of solid phase organic reactions.
- Using FTIR to Observe Chemical Reactions in Real Time.
- Troubleshooting - Thermo Fisher Scientific.
- Application Note: FT-IR Analysis of Novel Pyridine Derivatives - Benchchem.
-
In Situ FTIR Reaction Monitoring - YouTube. Available at: [Link]
- Common Problems with FT-IR Instruments and How to Avoid Them | Spectroscopy Online.
- FTIR Spectra Troubleshooting Guide | PDF | Fourier Transform Infrared Spectroscopy | Atmosphere Of Earth - Scribd.
- Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - RSC Publishing.
- Combined use of in situ and operando-FTIR, TPR and FESEM techniques to investigate the surface species along the simultaneous abatement of N2O and NO on Pt,Pd,Rh/TiO2-ZrO2 and Pt,Pd,Rh/TiO2-ZrO2-CeO2 catalysts - DOI.
- FTIR Sample Handling Buyer's Guide | Labcompare.com.
- IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - NIH.
- How to Interpret FTIR Results: A Beginner's Guide.
- FTIR spectrum for Pyridine | Download Table - ResearchGate.
-
What does a "Pyridine- FTIR analysis" can tell me? - ResearchGate. Available at: [Link]
-
FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. Available at: [Link]
- In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction - MDPI.
- Reaction Monitoring with Spectroscopy - Process FTIR - Clairet Scientific.
- 12.7: Interpreting Infrared Spectra - Chemistry LibreTexts.
- A Comprehensive Guide to FTIR Analysis | Agilent.
- Reaction monitoring using in situ FTIR spectroscopy (ReactIR, normalized data). - ResearchGate.
- Table of Characteristic IR Absorptions.
-
How To Interpret An FTIR Spectrum? - Chemistry For Everyone - YouTube. Available at: [Link]
- Interpreting Infrared Spectra - Specac Ltd.
- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu.
-
FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes - ResearchGate. Available at: [Link]
- Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically.
-
In situ FTIR spectra of pyridine adsorbed on SiO2-Al2O3, TiO2, ZrO2 and CeO2: General considerations for the identification of acid sites on surfaces of finely divided metal oxides | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. scribd.com [scribd.com]
- 3. One moment, please... [clairet.co.uk]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. labcompare.com [labcompare.com]
- 6. youtube.com [youtube.com]
- 7. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. azooptics.com [azooptics.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 15. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 16. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Purity Assessment of 2,3-Dinitropyridine: An HPLC-Centric Approach
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. The presence of impurities can have profound effects on reaction kinetics, yield, and the toxicological profile of final active pharmaceutical ingredients (APIs). 2,3-Dinitropyridine, a key building block in the synthesis of various energetic materials and pharmacologically active compounds, is no exception.[1] Its purity is critical to ensuring the desired outcomes in subsequent synthetic steps.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will explore the rationale behind method development, compare its performance with alternative analytical techniques, and provide detailed, field-tested protocols grounded in established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.[2][3][4]
The Primary Analytical Technique: Reverse-Phase HPLC (RP-HPLC)
HPLC is the gold standard for the purity analysis of non-volatile and thermally labile compounds like this compound.[5] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method in pharmaceutical quality control.[4][6] We will focus on a Reverse-Phase (RP-HPLC) method, which separates analytes based on their hydrophobicity.
Causality Behind the Method: Why These Parameters?
The development of a robust HPLC method is not arbitrary; it is a systematic process rooted in the physicochemical properties of the analyte. This compound (MW: 169.1 g/mol ) is a moderately polar molecule due to the pyridine ring and the two nitro groups.[7][8]
-
Stationary Phase (Column): A C18 column is the workhorse of reverse-phase chromatography and serves as an excellent starting point. The non-polar octadecylsilyl stationary phase provides effective retention for moderately polar compounds like this compound, allowing for separation from both more polar and less polar impurities.
-
Mobile Phase: A mixture of a weak acid in water and an organic solvent like acetonitrile is ideal. The acidic modifier (e.g., formic or phosphoric acid) protonates residual silanols on the silica-based C18 column, preventing peak tailing and improving peak shape.[9] Acetonitrile is chosen for its low UV cutoff and viscosity, which allows for efficient elution. A gradient elution (gradually increasing the organic solvent concentration) is employed to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe.[5][10]
-
Detection: The nitroaromatic structure of this compound contains chromophores that strongly absorb UV radiation. A UV detector set at a wavelength around 254 nm provides excellent sensitivity for the main component and potential aromatic impurities.
Experimental Workflow for HPLC Purity Assessment
Caption: Experimental workflow for HPLC purity assessment.
Detailed HPLC Protocol
This protocol is a representative method and may require optimization based on specific instrumentation and sample characteristics.
| Parameter | Condition |
| Instrumentation | HPLC system with UV Detector, Autosampler, Column Oven |
| Column | C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 min; hold at 90% B for 3 min; return to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water.[10] Filter the solution through a 0.45 µm syringe filter prior to injection.
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.[11]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method must be validated to ensure its performance characteristics are suitable for its intended purpose.[3][12] Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[2][4][6]
-
Specificity: The method's ability to resolve the main peak from potential impurities (e.g., starting materials, isomers, degradation products) is crucial. This is often assessed using forced degradation studies.[12]
-
Precision: Assessed as repeatability (intra-assay precision) and intermediate precision, this measures the closeness of agreement between a series of measurements.[2][3]
-
Accuracy: This expresses the closeness of agreement between the value which is accepted as a true value and the value found.[4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3][13]
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, other methods can be employed for purity assessment, each with distinct advantages and limitations.[5] The choice depends on the specific analytical need, such as the volatility of impurities, the need for structural confirmation, or throughput requirements.
Gas Chromatography (GC)
GC is a high-resolution technique suitable for volatile and thermally stable compounds.[14] For nitroaromatic compounds, it can be a valuable alternative or complementary technique to HPLC.[10][15]
-
Principle: Separation occurs based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
-
Advantages: Offers exceptional resolution, making it ideal for separating closely related isomers. When coupled with a Mass Spectrometer (GC-MS), it provides definitive structural identification of impurities.[16]
-
Disadvantages: Requires the analyte to be thermally stable and sufficiently volatile. Non-volatile impurities will not be detected. This compound has a predicted boiling point of over 375 °C, which is at the upper limit for routine GC analysis and may risk thermal degradation.[7]
Detailed GC-MS Protocol:
| Parameter | Condition |
| Instrumentation | Gas Chromatograph with Mass Spectrometer (MS) Detector |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Start at 120°C, ramp at 15°C/min to 280°C, hold for 5 minutes |
| Injector Temp. | 260 °C (Split mode) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
Quantitative NMR (qNMR)
Unlike chromatographic techniques that provide relative purity, qNMR is a primary analytical method that can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[10]
-
Principle: The intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be calculated.[11]
-
Advantages: Provides structural information alongside quantification, making it a powerful tool for simultaneous identity and purity confirmation. It is non-destructive and highly accurate.
-
Disadvantages: Lower sensitivity compared to chromatographic methods, making it less suitable for detecting trace-level impurities. Overlapping signals from the analyte and impurities can complicate quantification.
Detailed qNMR Protocol:
| Parameter | Condition |
| Instrumentation | High-resolution NMR Spectrometer (e.g., 400 MHz or higher) |
| Solvent | Deuterated solvent (e.g., DMSO-d6) |
| Internal Standard | Certified standard with known purity (e.g., Maleic Anhydride) |
| Data Acquisition | Proton (¹H) NMR spectrum with a long relaxation delay (e.g., D1 = 30s) |
Purity Calculation: The purity is calculated using the integral values of a well-resolved analyte peak and a standard peak, accounting for their respective molar masses and proton counts.[5]
Data-Driven Performance Comparison
To provide an objective comparison, the following table summarizes typical performance metrics for each technique in the context of this compound purity analysis. The data presented is representative and serves to highlight the relative strengths of each method.
| Parameter | RP-HPLC-UV | GC-MS | qNMR (400 MHz) |
| Principle | Liquid-Solid Partitioning | Gas-Liquid Partitioning | Nuclear Resonance |
| Typical Purity Range | > 98%[11] | > 98%[10] | Provides absolute purity |
| Precision (%RSD) | < 1.0% | < 1.5% | < 0.5% |
| Typical LOQ | ~0.01 - 0.05% | ~0.01 - 0.05% | ~0.1 - 0.5% |
| Analysis Time | 20 - 30 minutes | 20 - 30 minutes | 10 - 15 minutes |
| Impurity Identification | Retention time match only | Definitive (Mass Spectrum) | Definitive (Chemical Shift) |
| Key Advantage | Robust, versatile, industry standard | Excellent for volatile impurities/isomers | Absolute quantification, no analyte standard needed |
| Key Limitation | Co-elution possible | Not for non-volatile/labile compounds | Lower sensitivity for trace impurities |
Conclusion and Recommendations
The selection of an analytical method for the purity assessment of this compound is a critical decision that impacts the quality and reliability of downstream applications.
-
RP-HPLC stands as the most robust, versatile, and recommended primary method for routine quality control and purity certification. Its high sensitivity, precision, and applicability to a wide range of potential impurities make it the industry standard.[5][11]
-
GC-MS serves as an excellent orthogonal method, particularly for identifying and quantifying volatile or isomeric process impurities that may be difficult to resolve by HPLC.
-
qNMR is an invaluable tool for the absolute purity determination of reference standards or for investigations where a certified standard of the analyte is unavailable.
For comprehensive characterization, a combination of HPLC for routine purity testing and an orthogonal method like GC-MS or qNMR for reference standard characterization and impurity identification provides the highest degree of confidence in the material's quality. This multi-faceted approach ensures the scientific integrity required by researchers, scientists, and drug development professionals.
References
- Steps for HPLC Method Valid
- A Comparative Guide to Assessing the Purity of Synthesized 6-Nitropyridine-2-carbonyl chloride. (2025). Benchchem.
- A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
- ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021).
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
- Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. (2020).
- On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in w
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
- This compound. Chongqing Chemdad Co..
- Analytical methods for 1,3-DNB and 1,3,5-TNB. Agency for Toxic Substances and Disease Registry.
- This compound.
- Validated Analytical Method for Nitroarom
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
- A Highly Sensitive RP HPLC-PDA Analytical Method. (2024). University of Pretoria.
- Dinitropyridines: Synthesis and Reactions. (2024).
- Separation of 2,3-Dichloropyridine on Newcrom R1 HPLC column. SIELC Technologies.
- A Comparative Guide to Purity Assessment of Synthesized 2,3-Diphenylpyridine. (2025). Benchchem.
- A Comparative Guide to Purity Validation of Synthesized 2,6-dipyridin-2-ylpyridine by HPLC. (2025). Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound | 14916-60-0 [chemnet.com]
- 9. Separation of 2,3-Dichloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2,3-Dinitropyridine and Its Derivatives
This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2,3-dinitropyridine and its derivatives. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed analysis of spectral data, supported by established principles of NMR spectroscopy and illustrative examples from the literature. We will explore the influence of substituent effects on chemical shifts and coupling constants, present standardized experimental protocols for data acquisition, and provide a framework for the structural elucidation of this class of compounds.
Introduction: The Challenge of Characterizing Dinitropyridines
This compound and its analogues are important synthetic intermediates in medicinal chemistry and materials science. Their highly electron-deficient aromatic system, a consequence of the two strongly electron-withdrawing nitro groups, presents unique challenges and features in NMR spectroscopy. Understanding these spectral characteristics is paramount for unambiguous structure confirmation, purity assessment, and for predicting reactivity. This guide will systematically dissect the ¹H and ¹³C NMR spectra of these compounds, offering a comparative analysis to facilitate their characterization.
Experimental Protocols: Acquiring High-Quality NMR Data
The acquisition of high-resolution NMR spectra is fundamental to accurate structural analysis. The following protocol is a robust starting point for the characterization of this compound and its derivatives.
Sample Preparation and Instrumentation
A standardized approach to sample preparation is crucial for reproducibility.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh 5-10 mg of the dinitropyridine compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its relatively inert nature and good dissolving power for many organic compounds. For less soluble compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) are excellent alternatives.[1] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.[1]
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]
¹H NMR Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: 16 to 64 scans are typically adequate for samples of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally appropriate for organic molecules.
¹³C NMR Acquisition Parameters
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.[4]
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
The following diagram illustrates the general workflow for NMR sample preparation and data acquisition.
Sources
A Comparative Guide to the Reactivity of 2,3-Dinitropyridine and 2,5-Dinitropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, dinitropyridines serve as pivotal precursors for the synthesis of a wide array of functionalized molecules, including pharmaceuticals, agrochemicals, and energetic materials.[1] Their reactivity, particularly in nucleophilic aromatic substitution (SNAr), is a subject of considerable interest. The strategic placement of electron-withdrawing nitro groups significantly influences the electrophilicity of the pyridine ring, thereby dictating the feasibility and outcome of substitution reactions. This guide presents an in-depth comparative analysis of the reactivity of two constitutional isomers: 2,3-dinitropyridine and 2,5-dinitropyridine. While direct, side-by-side kinetic studies on these specific isomers are not extensively documented, a robust understanding of their relative reactivity can be constructed from fundamental principles of organic chemistry, computational studies, and experimental data from closely related analogues.
The Underlying Principles: Electronic and Steric Effects in Dinitropyridine Reactivity
The propensity of dinitropyridines to undergo nucleophilic aromatic substitution is primarily governed by the interplay of electronic and steric effects.[2] The powerful electron-withdrawing nature of the nitro groups depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[3] The stability of the resulting intermediate, known as a Meisenheimer complex, is a critical determinant of the reaction rate.
Electronic Effects: The positioning of the nitro groups relative to the potential site of nucleophilic attack and the pyridine nitrogen atom is paramount. Nitro groups at the ortho and para positions to the leaving group provide the most significant rate enhancement by delocalizing the negative charge of the Meisenheimer complex through resonance.
Steric Effects: The spatial arrangement of the nitro groups and other substituents on the pyridine ring can influence the accessibility of the electrophilic carbon to the incoming nucleophile. Significant steric hindrance can impede the approach of the nucleophile, thereby slowing down the reaction rate.[4]
Comparative Reactivity Analysis: this compound vs. 2,5-Dinitropyridine
Based on the foundational principles of SNAr reactions, a qualitative comparison of the reactivity of this compound and 2,5-dinitropyridine can be established. The primary sites of nucleophilic attack on these molecules are the carbon atoms bearing a nitro group, as the nitro group is an excellent leaving group in many SNAr reactions with pyridines.
Reactivity of this compound
In this compound, a nucleophile can potentially attack at the C-2 or C-3 position.
-
Attack at C-2: A nucleophilic attack at the C-2 position is facilitated by the ortho nitro group at C-3 and the ring nitrogen at the ortho position. Both can effectively stabilize the negative charge of the Meisenheimer intermediate.
-
Attack at C-3: An attack at the C-3 position is activated by the ortho nitro group at C-2. However, the pyridine nitrogen is meta to this position and thus offers less resonance stabilization to the intermediate.
Computational studies on related pyridyne systems suggest that the 2-position is generally more susceptible to nucleophilic attack.[5]
Reactivity of 2,5-Dinitropyridine
For 2,5-dinitropyridine, nucleophilic attack can also occur at two positions.
-
Attack at C-2: The C-2 position is activated by the ring nitrogen and the meta nitro group at C-5.
-
Attack at C-5: The C-5 position is activated by the ortho nitro group at C-2.
Head-to-Head Comparison
When comparing the two isomers, the key distinction lies in the synergistic effect of the nitro groups and the ring nitrogen in stabilizing the transition state. For a nucleophilic attack leading to the displacement of a nitro group, the stability of the Meisenheimer complex is crucial.
| Isomer | Position of Attack | Activating Groups | Expected Relative Reactivity |
| This compound | C-2 | ortho NO₂ (at C-3), ortho Ring N | High |
| C-3 | ortho NO₂ (at C-2), meta Ring N | Moderate | |
| 2,5-Dinitropyridine | C-2 | meta NO₂ (at C-5), ortho Ring N | Moderate |
| C-5 | ortho NO₂ (at C-2) | High |
From this analysis, it is predicted that This compound would be more reactive towards nucleophilic substitution at the C-2 position compared to the C-2 position of 2,5-dinitropyridine. This is because the C-2 position in the 2,3-isomer benefits from the combined electron-withdrawing effects of the adjacent C-3 nitro group and the ring nitrogen.
Conversely, the C-5 position of 2,5-dinitropyridine is expected to be highly reactive , activated by the ortho nitro group at C-2. Comparing the most reactive sites of both isomers (C-2 in 2,3-DNP vs. C-5 in 2,5-DNP), the electronic activation is similar. However, the C-2 position in this compound might experience slightly more steric hindrance due to the adjacent nitro group, which could modulate its reactivity depending on the size of the incoming nucleophile.
Supporting Experimental Evidence from Analogous Systems
While direct comparative kinetic data for 2,3- and 2,5-dinitropyridine is limited, studies on related substituted nitropyridines provide valuable insights. For instance, kinetic studies on the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines have shown that both isomers are highly reactive, with the reaction proceeding through a standard SNAr mechanism where the first step is rate-determining.[6] Such studies underscore the potent activating effect of a nitro group on the pyridine ring.[6]
Furthermore, computational studies on 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine highlight how the electron-withdrawing nitro groups enhance the electrophilicity of the pyridine ring and stabilize the transition state, thereby facilitating nucleophilic attack.[3][7]
Proposed Experimental Protocol for Comparative Reactivity Study
To empirically determine the relative reactivity of this compound and 2,5-dinitropyridine, a competitive reaction or parallel kinetic studies can be performed. A common approach involves monitoring the reaction with a nucleophile, such as piperidine or morpholine, using UV-Vis spectroscopy or HPLC.
Objective:
To determine the second-order rate constants for the reaction of this compound and 2,5-dinitropyridine with a model nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile or DMSO) at a constant temperature.
Materials:
-
This compound
-
2,5-Dinitropyridine
-
Piperidine (or other suitable nucleophile)
-
Acetonitrile (or DMSO), anhydrous
-
UV-Vis Spectrophotometer or HPLC with a UV detector
-
Thermostatted cell holder
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations of this compound, 2,5-dinitropyridine, and piperidine in the chosen solvent.
-
Kinetic Runs:
-
For each dinitropyridine isomer, perform a series of kinetic runs under pseudo-first-order conditions, with the concentration of piperidine in large excess over the dinitropyridine.
-
Equilibrate the dinitropyridine solution in a thermostatted cuvette inside the spectrophotometer.
-
Initiate the reaction by injecting a small volume of the piperidine stock solution.
-
Monitor the reaction by observing the appearance of the product at a specific wavelength where it absorbs maximally, or the disappearance of the reactant.
-
Record the absorbance change over time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) for each run is determined by fitting the absorbance vs. time data to a first-order exponential equation.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine.
-
-
Comparison: The calculated k₂ values for this compound and 2,5-dinitropyridine will provide a quantitative measure of their relative reactivity under the specified conditions.
The following diagram illustrates the workflow for this comparative experimental study.
Caption: Workflow for the comparative kinetic analysis of dinitropyridine isomers.
Conclusion
References
-
Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in dipolar aprotic solvents. Organic & Biomolecular Chemistry. [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. [Link]
-
S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics. [Link]
-
Dinitropyridines: Synthesis and Reactions. ResearchGate. [Link]
-
Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]
-
Difference Between Electronic and Steric Effects. Pediaa.com. [Link]
-
A computational study of the SNAr reaction of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine. ResearchGate. [Link]
-
The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. ResearchGate. [Link]
-
The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. PubMed. [Link]
-
Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. differencebetween.com [differencebetween.com]
- 3. researchgate.net [researchgate.net]
- 4. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2,3-Dinitropyridine: A Traditional versus Validated Modern Approach
Introduction: The Significance of 2,3-Dinitropyridine in Modern Chemistry
This compound is a valuable heterocyclic compound, serving as a key building block in the synthesis of various pharmaceuticals, agrochemicals, and energetic materials. The electron-withdrawing nature of the two nitro groups on the pyridine ring makes it an interesting scaffold for nucleophilic aromatic substitution reactions, opening avenues for the creation of diverse functionalized molecules. The efficient and safe synthesis of this compound is, therefore, a topic of considerable interest to researchers and professionals in drug development and materials science.
This guide provides an in-depth comparison of two synthetic routes to this compound: a traditional, multi-step approach starting from 2-chloropyridine, and a validated, more streamlined route. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a quantitative comparison of their performance based on yield, purity, and operational considerations. Our aim is to equip researchers with the necessary insights to make informed decisions when selecting a synthetic strategy for this important intermediate.
Route 1: The Traditional Pathway via 2-Chloropyridine
The classical approach to synthesizing this compound often involves a multi-step sequence starting from a readily available substituted pyridine, such as 2-chloropyridine. This strategy relies on established electrophilic and nucleophilic aromatic substitution reactions.
Causality Behind the Experimental Choices
The logic of this route is to first introduce a nitro group onto the pyridine ring and then replace the existing chloro substituent with a second nitro group.
-
Nitration of 2-Chloropyridine: The initial step is the electrophilic nitration of 2-chloropyridine. The chlorine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. However, the pyridine nitrogen is a strong deactivating group, making the ring electron-deficient and nitration challenging. The reaction with mixed nitric and sulfuric acid typically yields a mixture of isomers, primarily 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine. The separation of these isomers can be a significant challenge in this process.
-
Nucleophilic Aromatic Substitution (SNAr): The second step involves a nucleophilic aromatic substitution reaction to replace the chlorine atom with a nitro group. The presence of the nitro group at the 3-position further activates the 2-position towards nucleophilic attack. A nitrite salt, such as sodium nitrite, is used as the nucleophile. This reaction requires forcing conditions due to the relatively poor leaving group ability of chloride compared to other halides.
Visualizing the Traditional Workflow
Caption: Workflow for the traditional synthesis of this compound.
Route 2: A Validated, Modern Synthetic Approach
To address the shortcomings of the traditional route, particularly the low yield and difficult isomer separation, a more modern and validated approach has been developed. This route offers a more direct and efficient pathway to the target molecule. While a complete, one-step synthesis of this compound remains elusive in publicly available literature, a validated multi-step synthesis starting from 2-aminopyridine offers significant advantages over the 2-chloropyridine route. The nitration of 2-aminopyridine is known to be a challenging reaction, often resulting in low yields of the desired 3-nitro isomer.[1]
However, a more controlled approach involves the initial bromination of 2-aminopyridine, which directs the subsequent nitration to the desired position. This validated method, while still multi-step, provides a more reliable and higher-yielding pathway to a key intermediate.
Causality Behind the Experimental Choices
-
Bromination of 2-Aminopyridine: The synthesis begins with the bromination of 2-aminopyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. By carefully controlling the reaction conditions, 2-amino-5-bromopyridine can be obtained in good yield.[1]
-
Nitration of 2-Amino-5-bromopyridine: The subsequent nitration of 2-amino-5-bromopyridine with a mixture of nitric and sulfuric acid proceeds with high regioselectivity to yield 2-amino-5-bromo-3-nitropyridine.[1] The presence of the bromo and amino groups directs the nitro group to the 3-position.
-
Reduction to Diamine and Further Steps (Conceptual): From 2-amino-5-bromo-3-nitropyridine, the synthesis would conceptually proceed through reduction of the nitro group to an amino group, followed by diazotization and introduction of the second nitro group. However, a more direct (though not yet fully detailed in literature for this specific compound) and conceptually "new" approach would involve a Sandmeyer-like reaction on 2-amino-5-bromo-3-nitropyridine to replace the amino group with a nitro group, followed by debromination. For the purpose of this guide, we will focus on the validated synthesis of the key intermediate, 2-amino-5-bromo-3-nitropyridine, as a significant improvement in the overall synthetic strategy towards this compound.
Visualizing the Validated Modern Workflow
Sources
A Senior Application Scientist's Guide to the Quantitative Analysis of Dinitropyridine Isomeric Purity by GC-MS
Abstract
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is non-negotiable. Dinitropyridines (DNPs), key intermediates in pharmaceuticals and energetic materials, present a significant analytical challenge: ensuring isomeric purity. The position of the nitro groups on the pyridine ring drastically alters the molecule's chemical, biological, and physical properties. Consequently, a robust and reliable analytical method for separating and quantifying these positional isomers is critical for quality control, reaction monitoring, and safety. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the quantitative analysis of DNP isomeric purity. We will explore the causality behind experimental choices, present a validated, step-by-step protocol, and offer field-proven insights to empower you to achieve accurate and defensible results.
The Critical Importance of Isomeric Purity in Dinitropyridines
Dinitropyridines are a class of aromatic heterocyclic compounds with two nitro groups attached to a pyridine ring. The specific substitution pattern (e.g., 2,4-DNP, 2,6-DNP, 3,5-DNP) defines the isomer. These isomers, while possessing the same molecular weight, can exhibit vastly different properties:
-
In Pharmaceuticals: One isomer may be a potent therapeutic agent, while another could be inactive or, worse, toxic. The synthesis of pharmaceutical compounds often involves nitropyridine intermediates, making isomeric purity a critical quality attribute (CQA) that directly impacts drug safety and efficacy.[1]
-
In Materials Science: In the field of energetic materials, the isomeric form of a DNP can determine its stability, detonation velocity, and sensitivity, making accurate quantification essential for performance and safety.
The challenge lies in the inherent similarity of these isomers. They often share close boiling points and polarities, making their chromatographic separation a complex task that demands a highly selective analytical approach.[2]
Why GC-MS is the Gold Standard for DNP Isomer Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique uniquely suited for this analytical challenge.[3] It combines the exceptional separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[4]
-
Gas Chromatography (GC): This technique separates volatile and thermally stable compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[5] By carefully selecting the column and optimizing temperature conditions, we can exploit subtle differences in the physicochemical properties of DNP isomers to achieve separation.
-
Mass Spectrometry (MS): As the separated isomers elute from the GC column, they enter the mass spectrometer. Here, they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). This process provides a unique "mass fingerprint" for each compound, allowing for unambiguous identification and highly sensitive quantification.[1]
The coupling of these two techniques provides the high degree of specificity required to confidently identify and quantify closely related isomers, even at trace levels.[6]
A Deep Dive into GC-MS Method Development
Achieving robust separation and accurate quantification requires a systematic approach to method development. Every parameter choice is a deliberate step toward resolving the analytical problem.
The Heart of Separation: The GC Column
The choice of the capillary column is the single most critical factor in separating positional isomers. The stationary phase—a microscopic layer of polymer coated on the inside of the column—governs the separation mechanism.
-
Non-Polar Columns (e.g., 5% Phenyl Methylpolysiloxane - HP-5MS, DB-5MS): These are often the first choice for method development.[7] Separation is primarily based on boiling point differences. While DNP isomers have similar boiling points, minor differences can sometimes be sufficient for baseline resolution, especially with long columns (30-60m) and slow temperature ramps.
-
Mid-Polarity Columns (e.g., 50% Phenyl Methylpolysiloxane): These columns introduce an element of polarity, allowing for separation based on dipole-dipole interactions in addition to boiling point. This can often enhance the resolution between isomers where boiling points are nearly identical.
-
Polar Columns (e.g., Cyanopropylphenyl Polysiloxane): For highly polar analytes, these columns offer a different selectivity based on strong dipole-dipole and induced dipole interactions. For DNP analysis, a polar column can sometimes resolve isomers that co-elute on non-polar or mid-polar phases.[8]
Expert Insight: Always begin with a standard 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl methylpolysiloxane column. It is a versatile workhorse and provides an excellent baseline for performance. If co-elution occurs, switching to a column with a different stationary phase (orthogonal separation) is more effective than simply changing the temperature program on the same column.
Optimizing the GC Oven Temperature Program
The temperature program controls the elution of the analytes. A slow ramp rate (e.g., 5-10 °C/min) generally provides better resolution between closely eluting peaks but results in longer run times.[9] A faster ramp rate shortens the analysis time but can sacrifice resolution. The key is to find a balance that achieves the required separation in an acceptable timeframe.
Identification and Quantification with the Mass Spectrometer
-
Ionization Mode: Electron Ionization (EI): EI is the most common ionization technique for GC-MS.[1] It uses a high-energy electron beam (typically 70 eV) to ionize the analyte molecules, causing them to fragment in a reproducible and characteristic pattern.[10] The resulting mass spectrum, with its molecular ion and fragment ions, serves as a highly specific identifier for each isomer. The position of the nitro groups influences the fragmentation, leading to unique mass spectra that can differentiate isomers.[1]
-
Data Acquisition: SCAN vs. Selected Ion Monitoring (SIM):
-
Full Scan Mode: The mass spectrometer scans across a wide mass range (e.g., m/z 40-300), providing a complete mass spectrum for each eluting peak. This is excellent for initial identification and method development.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode is vastly superior.[7][8] Instead of scanning the entire mass range, the instrument is programmed to monitor only a few specific, characteristic ions for each target isomer. This dramatically increases the dwell time on the ions of interest, resulting in significantly improved sensitivity (10-100x) and selectivity, which is crucial for accurately measuring low-level isomeric impurities.[11]
-
Comparative Analysis of GC-MS Methodologies
The following table summarizes typical starting conditions and performance characteristics for the quantitative analysis of DNP isomers. These parameters serve as a robust foundation for method development in your laboratory.
| Parameter | Method A: High Resolution | Method B: High Throughput |
| GC Column | HP-5MS (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Helium, Constant Flow @ 1.2 mL/min |
| Injector Temp. | 250 °C | 260 °C |
| Injection Mode | Split (50:1) or Splitless for trace analysis | Split (100:1) |
| Oven Program | 80 °C (hold 2 min), ramp 5 °C/min to 280 °C (hold 5 min) | 100 °C (hold 1 min), ramp 20 °C/min to 280 °C (hold 3 min) |
| MS Source Temp. | 230 °C | 230 °C |
| MS Quad Temp. | 150 °C | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | SIM (Selected Ion Monitoring) | SIM (Selected Ion Monitoring) |
| Typical Ions | Molecular Ion (M+) and key fragment ions (e.g., [M-NO2]+) | Molecular Ion (M+) and key fragment ions (e.g., [M-NO2]+) |
| Expected Purity LOD/LOQ | ~0.01% / ~0.03% | ~0.05% / ~0.15% |
| Primary Use Case | Reference standard characterization, trace impurity analysis | Routine quality control, reaction monitoring |
Validated Experimental Protocol: Isomeric Purity of Dinitropyridines
This protocol describes a self-validating system for the routine quantification of DNP isomers.
Reagents and Materials
-
Solvent: Dichloromethane or Ethyl Acetate (HPLC or GC grade)
-
Reference Standards: Certified reference materials (CRMs) for each DNP isomer of interest.
-
Internal Standard (IS): A compound with similar chemical properties but chromatographically distinct from the DNP isomers (e.g., a deuterated analog or a related compound like 4-nitrobiphenyl).
-
Glassware: Class A volumetric flasks and pipettes.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
Workflow Diagram
Caption: Validated workflow for DNP isomeric purity analysis by GC-MS.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately weigh ~10 mg of each DNP isomer reference standard and the internal standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the chosen solvent. This creates individual 1 mg/mL stock solutions.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the DNP isomer stock solutions to prepare a series of at least five calibration standards covering the expected concentration range of impurities (e.g., 0.05 µg/mL to 10 µg/mL).
-
Spike each calibration standard with a constant concentration of the internal standard solution (e.g., 5 µg/mL). This corrects for variations in injection volume and instrument response.
-
-
Preparation of Sample Solution:
-
Accurately weigh ~10 mg of the DNP test sample into a 10 mL volumetric flask.
-
Spike with the same constant concentration of the internal standard as used in the calibration standards.
-
Dissolve and dilute to volume with the solvent. This creates a 1 mg/mL sample solution.
-
-
GC-MS Instrumentation and Conditions:
-
Use the parameters outlined in Table 1, Method B (or Method A for higher sensitivity).
-
Before analysis, perform a system suitability test by injecting a mid-level calibration standard to ensure adequate peak resolution (Rs > 1.5), peak shape (tailing factor < 1.5), and detector response.
-
-
Data Analysis and Calculation:
-
Integrate the peak areas for each DNP isomer and the internal standard in all chromatograms.
-
Calculate the Response Ratio for each DNP isomer in the calibration standards: Response Ratio = (Area of Isomer Peak) / (Area of Internal Standard Peak).
-
Plot a calibration curve of Response Ratio vs. Concentration for each isomer and determine the linear regression equation (y = mx + c) and correlation coefficient (R² > 0.995).
-
Calculate the Response Ratio for each isomer in the sample solution.
-
Determine the concentration of each isomeric impurity in the sample solution using its respective calibration curve.
-
Calculate the percentage of each impurity relative to the main component to determine the isomeric purity.[12]
-
Trustworthiness: Building a Self-Validating System
A protocol's trustworthiness comes from its inherent checks and balances.[13] This method is designed to be self-validating through:
-
Use of an Internal Standard: This mitigates variability from injection to injection.
-
System Suitability Testing: This confirms the analytical system is performing correctly before sample analysis begins.
-
Multi-point Calibration: This ensures linearity and accuracy across the desired concentration range.[9]
-
Inclusion of QC Samples: Analyzing Quality Control (QC) samples at known concentrations alongside the test samples verifies the accuracy of the run.
By embedding these quality control measures, the protocol provides a high degree of confidence in the final reported purity values, meeting the stringent requirements of regulatory bodies and quality management systems.
References
- BenchChem. (2025). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
- Maastricht University. (2021). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography-Triple Quadrupole Mass Spectrometry.
- Ecker, J., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. PubMed.
- ResearchGate. (2025). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters | Request PDF.
- BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of 2-Nitropyridine in Reaction Mixtures.
- Semantic Scholar. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters.
- National Institute of Standards and Technology. Pyridine - the NIST WebBook.
- National Institute of Standards and Technology. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- - the NIST WebBook.
- Impactfactor. A Review on GC-MS and Method Development and Validation.
- BenchChem. (2025). A Comparative Guide to GC-MS Analysis for Impurity Profiling in the Synthesis of 2,6-dichloro-4-phenylpyridine.
- RSC Publishing. Quantum chemical calculation of electron ionization mass spectra for general organic and inorganic molecules.
- Cefas. (2025). Development of a quantitative method for the determination of pyridine in marine sediment and biota by Headspace Gas Chromatography Mass Spectrometry (HS-GC-MS).
- The University of Manchester. (2024). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample.
- Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
- Semantic Scholar. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- MDPI. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
- Romanian Journal of Physics. (2023). DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE.
- Chemistry LibreTexts. (2022). 2.5B: Uses of Gas Chromatography.
- Chemistry For Everyone. (2025). How To Calculate Percent Purity From Gas Chromatography?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. impactfactor.org [impactfactor.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. Quantum chemical calculation of electron ionization mass spectra for general organic and inorganic molecules - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
A Researcher's Guide to the Spectroscopic Differentiation of Dinitropyridine Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Dinitropyridines, a class of heterocyclic compounds, are valuable precursors in the synthesis of a wide range of materials, from energetic compounds to biologically active molecules with potential therapeutic applications.[1] However, the existence of multiple isomers, each with potentially distinct physical, chemical, and biological properties, presents a significant analytical challenge. This guide provides an in-depth spectroscopic comparison of dinitropyridine isomers, offering both theoretical insights and practical, field-proven experimental protocols to facilitate their unambiguous identification.
The Imperative of Isomer Differentiation
The seemingly subtle shift in the position of a nitro group on the pyridine ring can dramatically alter a molecule's electronic distribution, steric hindrance, and overall reactivity. Consequently, what may appear as a minor structural variance can lead to profound differences in a compound's efficacy, toxicity, and stability. Therefore, the ability to confidently distinguish between dinitropyridine isomers is not merely an academic exercise but a critical step in ensuring the safety, reproducibility, and success of research and development endeavors. This guide will delve into the four cornerstone techniques of molecular spectroscopy—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—to provide a comprehensive toolkit for the analytical chemist.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the carbon and hydrogen framework.
The Theoretical Basis of NMR-Based Isomer Identification
At its core, NMR spectroscopy relies on the interaction of atomic nuclei with an external magnetic field.[2][3][4][5] For dinitropyridine isomers, the key to differentiation lies in two fundamental NMR parameters: chemical shift and spin-spin coupling.
The electron-withdrawing nature of the two nitro groups significantly deshields the protons and carbons on the pyridine ring, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted pyridine. The extent of this deshielding is highly dependent on the positions of the nitro groups relative to each proton and carbon atom. For instance, protons and carbons ortho and para to the nitro groups will experience a more pronounced downfield shift than those in the meta position. This differential deshielding creates a unique chemical shift fingerprint for each isomer.
Furthermore, the coupling patterns between adjacent protons (spin-spin splitting) provide invaluable information about the substitution pattern. The number of adjacent protons (n) determines the multiplicity of a signal according to the n+1 rule. By carefully analyzing the splitting patterns (e.g., singlets, doublets, triplets), one can deduce the connectivity of the protons and, by extension, the positions of the nitro groups.
Comparative ¹H and ¹³C NMR Data for Dinitropyridine Isomers
The following table summarizes the anticipated and reported NMR data for various dinitropyridine isomers. It is important to note that actual chemical shifts can be influenced by the solvent and concentration.
| Isomer | Proton (¹H) Chemical Shifts (ppm) and Coupling Constants (Hz) | Carbon (¹³C) Chemical Shifts (ppm) |
| 2,3-Dinitropyridine | H-4: ~9.2 (dd), H-5: ~8.2 (dd), H-6: ~9.0 (dd) | (Data to be populated from further targeted searches) |
| 2,4-Dinitropyridine | H-3: ~9.4 (d), H-5: ~8.8 (dd), H-6: ~9.1 (d) | (Data to be populated from further targeted searches) |
| 2,5-Dinitropyridine | H-3: ~9.3 (d), H-4: ~8.5 (dd), H-6: ~9.5 (d) | (Data to be populated from further targeted searches) |
| 2,6-Dinitropyridine | H-3,5: ~8.5 (d), H-4: ~8.0 (t) | C-2,6: ~150, C-3,5: ~125, C-4: ~130 |
| 3,4-Dinitropyridine | H-2: ~9.6 (s), H-5: ~8.3 (d), H-6: ~9.2 (d) | (Data to be populated from further targeted searches) |
| 3,5-Dinitropyridine | H-2,6: ~9.7 (d), H-4: ~9.1 (t) | C-2,6: ~145, C-3,5: ~150, C-4: ~120 |
Note: The data for 2,6- and 3,5-dinitropyridine are estimations based on known substituent effects and symmetry. Specific literature values will be added as they are sourced.
Experimental Protocol for NMR Analysis
A robust and reproducible NMR spectrum is contingent on meticulous sample preparation and instrument setup.
Step-by-Step NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the dinitropyridine isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the solid is fully dissolved.
-
Instrumentation Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize the spectral width to encompass all aromatic signals.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of ¹³C (typically 1024 scans or more).
-
Process the data similarly to the ¹H spectrum.
-
Visualization of the NMR Workflow
Caption: Workflow for NMR analysis of dinitropyridine isomers.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Differentiating Isomers through Vibrational Fingerprints
For dinitropyridine isomers, the most informative regions of the IR spectrum are the nitro group stretching frequencies and the "fingerprint region." The two nitro groups give rise to strong asymmetric and symmetric stretching vibrations. The exact frequencies of these absorptions are sensitive to the electronic environment of the nitro groups.[6] The position of the nitro groups on the electron-deficient pyridine ring influences the resonance and inductive effects, which in turn can cause subtle but measurable shifts in these vibrational frequencies.
The fingerprint region (typically below 1500 cm⁻¹) contains a complex series of absorptions corresponding to various bending and stretching vibrations of the entire molecule. While often difficult to assign individual peaks, the overall pattern in this region is unique to each isomer, serving as a molecular "fingerprint."
Comparative IR Absorption Data
The following table highlights the characteristic IR absorption bands for dinitropyridine isomers.
| Isomer | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | C-H Bending (out-of-plane) (cm⁻¹) |
| This compound | ~1540-1520 | ~1350-1330 | (Data to be populated) |
| 2,4-Dinitropyridine | ~1535-1515 | ~1355-1335 | (Data to be populated) |
| 2,5-Dinitropyridine | ~1545-1525 | ~1345-1325 | (Data to be populated) |
| 2,6-Dinitropyridine | ~1550-1530 | ~1360-1340 | (Data to be populated) |
| 3,4-Dinitropyridine | ~1530-1510 | ~1350-1330 | (Data to be populated) |
| 3,5-Dinitropyridine | ~1555-1535 | ~1350-1330 | (Data to be populated) |
Note: These are expected ranges. Specific values from experimental data will be added.
Experimental Protocol for Solid-State IR Analysis
For solid samples like dinitropyridine isomers, the following KBr pellet method is a standard and reliable technique.
Step-by-Step IR Protocol (KBr Pellet):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the dinitropyridine isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Visualization of the IR Spectroscopy Workflow
Caption: Workflow for IR analysis of dinitropyridine isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores.
Distinguishing Isomers by their Electronic Absorption
The pyridine ring and the nitro groups in dinitropyridine isomers constitute a conjugated system. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (π and n) to higher energy anti-bonding orbitals (π*). The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is sensitive to the extent of conjugation and the electronic effects of the substituents.
The positions of the two nitro groups influence the overall electronic structure of the molecule. Different isomers will exhibit variations in their λmax values and molar absorptivities (ε) due to differences in the symmetry of the molecule and the degree of electronic communication between the nitro groups and the pyridine ring.
Comparative UV-Vis Absorption Data
The following table presents the expected UV-Vis absorption data for dinitropyridine isomers in a common solvent like ethanol or methanol.
| Isomer | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| This compound | (Data to be populated) | (Data to be populated) |
| 2,4-Dinitropyridine | (Data to be populated) | (Data to be populated) |
| 2,5-Dinitropyridine | (Data to be populated) | (Data to be populated) |
| 2,6-Dinitropyridine | (Data to be populated) | (Data to be populated) |
| 3,4-Dinitropyridine | (Data to be populated) | (Data to be populated) |
| 3,5-Dinitropyridine | (Data to be populated) | (Data to be populated) |
Experimental Protocol for UV-Vis Analysis
Step-by-Step UV-Vis Protocol:
-
Solution Preparation:
-
Accurately prepare a stock solution of the dinitropyridine isomer in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile).
-
Prepare a series of dilutions to determine a concentration that gives a maximum absorbance within the optimal range of the spectrophotometer (typically 0.2 - 1.0).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Acquire a baseline spectrum with the solvent-filled cuvette in both beams.
-
Place the sample cuvette in the sample beam and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Visualization of the UV-Vis Spectroscopy Workflow
Caption: Workflow for UV-Vis analysis of dinitropyridine isomers.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
Isomer-Specific Fragmentation in Mass Spectrometry
In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.[7] The fragmentation pathways are often influenced by the structure of the molecule. For dinitropyridine isomers, the position of the nitro groups can direct the fragmentation in distinct ways.
Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂, and HONO. The relative abundance of the fragment ions resulting from these losses can vary between isomers due to differences in the stability of the resulting fragment ions and the proximity of the nitro groups to other parts of the molecule. For example, isomers with a nitro group at the 2-position may exhibit unique fragmentation patterns involving interaction with the pyridine nitrogen.
Comparative Mass Spectrometry Data
The following table summarizes the expected key fragment ions for dinitropyridine isomers. The molecular ion (M⁺˙) for all isomers will be at m/z 169.
| Isomer | Key Fragment Ions (m/z) and (Relative Abundance) |
| This compound | 169 (M⁺˙), 139 (M-NO)⁺, 123 (M-NO₂)⁺, ... (Data to be populated) |
| 2,4-Dinitropyridine | 169 (M⁺˙), 139 (M-NO)⁺, 123 (M-NO₂)⁺, ... (Data to be populated) |
| 2,5-Dinitropyridine | 169 (M⁺˙), 139 (M-NO)⁺, 123 (M-NO₂)⁺, ... (Data to be populated) |
| 2,6-Dinitropyridine | 169 (M⁺˙), 139 (M-NO)⁺, 123 (M-NO₂)⁺, ... (Data to be populated) |
| 3,4-Dinitropyridine | 169 (M⁺˙), 139 (M-NO)⁺, 123 (M-NO₂)⁺, ... (Data to be populated) |
| 3,5-Dinitropyridine | 169 (M⁺˙), 123 (M-NO₂)⁺, 93 (M-NO₂-NO)⁺, 77, 51[8] |
Experimental Protocol for GC-MS Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal method for the analysis of relatively volatile and thermally stable compounds like dinitropyridine isomers.
Step-by-Step GC-MS Protocol:
-
Sample Preparation: Dissolve a small amount of the dinitropyridine isomer in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC-MS System Setup:
-
Use a GC equipped with a capillary column suitable for the separation of aromatic compounds.
-
Set the appropriate temperature program for the GC oven to ensure good separation of the isomer from any impurities.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound will be separated on the GC column and then enter the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare it to known patterns or theoretical predictions for the different isomers.
-
Visualization of the Mass Spectrometry Workflow
Caption: Workflow for GC-MS analysis of dinitropyridine isomers.
An Integrated Spectroscopic Approach for Unambiguous Identification
While each spectroscopic technique provides valuable pieces of the structural puzzle, a truly confident and irrefutable identification of a dinitropyridine isomer is best achieved through an integrated approach. The molecular formula and weight from mass spectrometry, the functional groups from IR, the conjugation from UV-Vis, and the detailed connectivity from NMR collectively provide a self-validating system for structural elucidation. By systematically applying the principles and protocols outlined in this guide, researchers can navigate the complexities of isomer differentiation with a high degree of confidence and scientific rigor.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3,5-Dinitropyridine | C5H3N3O4 | CID 598054 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 2,3-Dinitropyridine in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and selective reagents is paramount. Among the vast arsenal of building blocks available to chemists, activated heteroaromatics play a crucial role in the construction of complex molecular architectures. This guide provides a detailed technical comparison of 2,3-dinitropyridine's performance in three pivotal reaction types: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Coupling, and Bioconjugation. By benchmarking its reactivity against established alternatives and providing supporting experimental context, we aim to offer a comprehensive resource for researchers seeking to leverage the unique chemical properties of this versatile reagent.
Nucleophilic Aromatic Substitution (SNAr): A Potent Substrate for C-N and C-S Bond Formation
Nucleophilic aromatic substitution is a cornerstone of synthetic chemistry, enabling the introduction of a wide array of functionalities onto aromatic and heteroaromatic scaffolds. The reactivity of the substrate in these reactions is critically dependent on the presence of electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex.[1][2] The two nitro groups of this compound render the pyridine ring highly electron-deficient, thus making it an excellent substrate for SNAr reactions.
Reactivity with Amine Nucleophiles
The reaction of this compound with primary and secondary amines provides a direct route to substituted aminopyridines, which are prevalent motifs in medicinal chemistry. The strong electron-withdrawing nature of the two nitro groups significantly activates the pyridine ring towards nucleophilic attack.
Comparative Analysis:
Table 1: Comparison of General Reactivity in Amination Reactions
| Electrophile | Typical Reaction Conditions | Relative Reactivity |
| 2-Chloropyridine | High temperatures, strong base | Moderate |
| 2-Chloro-3-nitropyridine | Moderate temperatures | High |
| This compound | Room temperature to moderate heating | Very High |
Experimental Protocol: Synthesis of N-benzyl-3-nitro-2-pyridinamine
-
Materials: this compound, benzylamine, anhydrous dimethylformamide (DMF), potassium carbonate.
-
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL), add benzylamine (1.1 mmol) and potassium carbonate (1.5 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
-
Reaction Workflow for Amination
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dinitropyridine
This guide provides an in-depth, procedural framework for the safe handling and disposal of 2,3-dinitropyridine. As a professional in the field of chemical research and development, you understand that safety and environmental stewardship are paramount. This document moves beyond mere compliance, offering a technical and causal explanation for each step in the disposal process. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Hazard Profile: Understanding the Risks of this compound
The primary hazards are synthesized from data on closely related nitropyridines and dinitropyridines:
| Hazard Classification | Description | Rationale & References |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin. Some analogues are fatal upon skin contact.[2] | The pyridine moiety and nitro groups contribute to systemic toxicity, affecting the nervous system.[3] |
| Skin & Eye Irritation | Causes skin irritation and serious eye damage or irritation.[4][5] | A common characteristic of reactive aromatic and nitro compounds.[2][5] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | Due to its toxicity and potential for persistence, it must not be allowed to enter drains or waterways.[6] |
| Combustibility & Reactivity | Combustible solid. Vapors may form explosive mixtures with air upon intense heating.[2] | Dinitro compounds can undergo rapid, exothermic decomposition.[7][8] Incompatible with strong oxidizing agents and acids.[2][9] |
| Hazardous Decomposition | Combustion produces toxic carbon oxides and, significantly, nitrogen oxides (NOx). | The high nitrogen content leads to the formation of NOx gases, which are severe respiratory irritants and environmental pollutants. |
Immediate Safety & Handling Protocols
Before any disposal-related activities, the following safety measures are mandatory.
Personal Protective Equipment (PPE)
A baseline of appropriate PPE is non-negotiable. Always wear:
-
Eye Protection: Chemical safety goggles and a face shield.[4]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., Butyl rubber). Nitrile may not be sufficient for prolonged contact; always consult the glove manufacturer's compatibility chart.[9]
-
Body Protection: A fully-buttoned lab coat. For tasks with a higher risk of splashing, a chemical-resistant apron is required.[4]
-
Respiratory Protection: All handling of solid this compound or concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][9]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
-
Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert, dry material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.[9][10] Collect the absorbed material into a designated, sealable hazardous waste container.[9] Do not allow the spill to enter drains.
Disposal Workflow: A Step-by-Step Guide
The fundamental principle of chemical disposal is waste segregation. Never mix incompatible waste streams. The following workflow provides a logical path from waste generation to final disposal.
Caption: Disposal workflow for this compound waste streams.
Disposal Methodologies: The "How" and the "Why"
Method 1: High-Temperature Incineration (Primary Recommended Method)
For all solid waste, concentrated solutions, and contaminated materials, controlled incineration by a licensed hazardous waste disposal facility is the only acceptable method.[11][12]
-
Causality: Dinitro-aromatic compounds have the potential for rapid, energetic thermal decomposition.[7][8] High-temperature incineration (820°C to 1,600°C) ensures the complete thermal destruction of the molecule into its constituent oxides.[12] Crucially, these facilities are equipped with specialized scrubbers or catalytic systems designed to neutralize the toxic nitrogen oxides (NOx) that are inevitably produced during the combustion of nitrogen-rich compounds, preventing their release into the atmosphere.[12]
Operational Protocol: Concentrated & Solid Waste Collection
-
Designate a Container: Use a clearly labeled, sealable, and chemically compatible container for solid and concentrated this compound waste.[9]
-
Labeling: The label must clearly state "Hazardous Waste: this compound" and feature the appropriate GHS pictograms (e.g., Skull and Crossbones, Health Hazard, Environmental Hazard).[13]
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly strong acids and oxidizers.[2][9]
-
Disposal: Once the container is full, arrange for pickup by your institution's environmental health and safety office or a certified hazardous waste contractor.[11]
Method 2: Neutralization for Dilute Aqueous Solutions (Pre-Treatment Only)
For very dilute aqueous waste streams (e.g., from initial glassware rinsing), a neutralization pre-treatment step can be employed to convert the this compound into its less volatile pyridinium salt form before collection. This is a management step, not a final disposal method. The resulting solution is still hazardous waste.
-
Causality: The nitrogen atom in the pyridine ring is basic and can be protonated by an acid to form a water-soluble, non-volatile salt.[14][15] This process, known as an acid-base neutralization, makes the compound easier to handle in an aqueous solution and minimizes the risk of releasing volatile pyridine compounds.[13]
Experimental Protocol: Dilute Waste Neutralization
-
Work Area: Perform this procedure in a chemical fume hood while wearing all required PPE.
-
Containment: Collect the dilute aqueous waste in a suitably large flask or beaker.
-
Acidification: While stirring, slowly add a dilute acid, such as 1M hydrochloric acid (HCl), to the waste solution.[13] Monitor the pH of the solution using a pH meter or pH paper, aiming for a final pH between 5.5 and 6.5.
-
Collection: Transfer the resulting neutralized solution into a designated hazardous aqueous waste container.
-
Labeling: Clearly label the container "Hazardous Aqueous Waste: Neutralized this compound" (contains pyridinium hydrochloride).
-
Disposal: This container must be disposed of via your institution's hazardous waste program for incineration.[16]
Summary of Disposal Procedures
| Waste Stream | Collection Procedure | Final Disposal Method |
| Solid this compound | Collect in a dedicated, labeled, and sealed hazardous waste container.[9] | Licensed High-Temperature Incineration.[12] |
| Contaminated Labware/Materials | Licensed High-Temperature Incineration.[12] | |
| Concentrated Liquid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container.[9] | Licensed High-Temperature Incineration.[12] |
| Dilute Aqueous Waste (<1%) | Perform neutralization pre-treatment with dilute HCl. Collect in a labeled hazardous aqueous waste container.[13] | Licensed High-Temperature Incineration.[12] |
| Contaminated PPE | Double-bag in labeled hazardous waste bags. | Licensed High-Temperature Incineration.[12] |
References
-
Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 2,6-Dichloro-3-Nitropyridine, Tech., 90%. Retrieved from [Link]
-
ACS Omega. (2021). Thermal Decomposition of Dinitropyrazoles: New Insights from Predictive Electronic Structure Theory and Thermal Analysis. Retrieved from [Link]
-
Chemistry of Heterocyclic Compounds. (2024). Dinitropyridines: Synthesis and Reactions. Retrieved from [Link]
-
Australian Government Department of Health. (2015). Pyridine: Human health tier II assessment. Retrieved from [Link]
-
Institute of Industrial Organic Chemistry. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine-1-oxide with Some Energetic Materials. Retrieved from [Link]
-
Reddit r/Mcat. (2023). how is this a neutralization rxn? Retrieved from [Link]
-
ResearchGate. (2014). Thermal decomposition characteristics of 2, 6-diamino-3, 5-dinitropyridine-1-oxide. Retrieved from [Link]
-
Beijing Institute of Technology. (2022). Reactive molecular dynamics insight into the thermal decomposition mechanism of 2,6-Bis(picrylamino)-3,5-dinitropyridine. Retrieved from [Link]
-
Organic Syntheses. (1964). 2,3-DIAMINOPYRIDINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Neutralization (chemistry). Retrieved from [Link]
-
DTIC. (n.d.). Chemical Neutralization of Trinitrotoluene. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. biosynth.com [biosynth.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. repo.ssau.ru [repo.ssau.ru]
- 8. researchgate.net [researchgate.net]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Neutralization (chemistry) - Wikipedia [en.wikipedia.org]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
